Product packaging for Pakistanine(Cat. No.:CAS No. 36506-69-1)

Pakistanine

Cat. No.: B1207020
CAS No.: 36506-69-1
M. Wt: 608.7 g/mol
InChI Key: PJBCPYBIOOFQBE-URLMMPGGSA-N
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Description

Pakistanine is a natural product found in Berberis sibirica, Berberis ilicifolia, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H40N2O6 B1207020 Pakistanine CAS No. 36506-69-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36506-69-1

Molecular Formula

C37H40N2O6

Molecular Weight

608.7 g/mol

IUPAC Name

(6aR)-9-[4-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,10-diol

InChI

InChI=1S/C37H40N2O6/c1-38-12-10-22-16-32(42-3)33(43-4)20-26(22)28(38)14-21-6-8-25(9-7-21)45-31-18-24-15-29-35-23(11-13-39(29)2)17-34(44-5)37(41)36(35)27(24)19-30(31)40/h6-9,16-20,28-29,40-41H,10-15H2,1-5H3/t28-,29+/m0/s1

InChI Key

PJBCPYBIOOFQBE-URLMMPGGSA-N

SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)O)OC5=CC=C(C=C5)CC6C7=CC(=C(C=C7CCN6C)OC)OC)O)OC

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC(=C(C=C43)O)OC5=CC=C(C=C5)C[C@H]6C7=CC(=C(C=C7CCN6C)OC)OC)O)OC

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)O)OC5=CC=C(C=C5)CC6C7=CC(=C(C=C7CCN6C)OC)OC)O)OC

Other CAS No.

36506-69-1

Synonyms

pakistanine

Origin of Product

United States

Foundational & Exploratory

The Natural Source of Pakistanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural source, isolation, and biological activities of Pakistanine, a bisbenzylisoquinoline alkaloid. The primary natural source of this compound is Berberis baluchistanica, a plant species endemic to Pakistan. This document details a representative methodology for the extraction and isolation of this compound from its natural source, presents its known biological activities in a structured format, and includes visualizations of the isolation workflow and biological effects to facilitate understanding. While the complete elucidation of its specific signaling pathways remains an area for future research, this guide consolidates the current knowledge on this compound for researchers and professionals in drug development.

Introduction to this compound

This compound is a dimeric bisbenzylisoquinoline alkaloid, a class of natural products known for their complex chemical structures and diverse pharmacological activities. It was first isolated and characterized in 1973. The molecular formula of this compound is C₃₇H₄₀N₂O₆, and its chemical structure is characterized by two isoquinoline (B145761) units linked together.

Natural Source of this compound

The primary and most well-documented natural source of this compound is the plant species Berberis baluchistanica Ahrendt, which belongs to the family Berberidaceae. This plant is endemic to the Balochistan region of Pakistan[1]. Several other species of the genus Berberis have also been reported to contain this compound and related alkaloids, including Berberis calliobotrys and Berberis orthobotrys. The genus Berberis is widely distributed in Asia and has a rich history in traditional medicine, largely due to its diverse alkaloid content[1].

Quantitative Data on Biological Activity

Recent studies have begun to explore the pharmacological potential of this compound. The following table summarizes the in-vitro biological activities of this compound isolated from Berberis baluchistanica.

Biological ActivityAssayTest Organism/SystemResult (IC₅₀)Reference Compound (IC₅₀)
AntidiabeticAlpha-amylase inhibitionPorcine pancreatic α-amylase40.26 µg/mlAcarbose (33.68 µg/ml)
AntioxidantDPPH radical scavenging2,2-diphenyl-1-picrylhydrazyl14.15 µg/mlAscorbic acid (0.41 µg/ml)

Experimental Protocols

While the original 1973 publication by Shamma et al. lacks a detailed public experimental protocol, the following is a representative methodology for the extraction and isolation of bisbenzylisoquinoline alkaloids like this compound from Berberis species, compiled from various studies on the genus.

General Extraction of Alkaloids from Berberis baluchistanica
  • Plant Material Collection and Preparation: The roots and aerial parts of Berberis baluchistanica are collected and shade-dried. The dried plant material is then ground into a coarse powder.

  • Maceration: The powdered plant material is subjected to maceration with methanol (B129727) or ethanol (B145695) at room temperature for an extended period (typically 7-14 days) with occasional shaking.

  • Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Extraction:

    • The crude extract is dissolved in an acidic solution (e.g., 5% HCl) and filtered to remove non-alkaloidal components.

    • The acidic solution is then washed with a non-polar solvent (e.g., chloroform (B151607) or diethyl ether) to remove neutral and weakly basic compounds.

    • The aqueous acidic layer is then basified with an alkali (e.g., NH₄OH or NaOH) to a pH of 9-10.

    • The basified solution is repeatedly extracted with a non-polar solvent (e.g., chloroform or a mixture of chloroform and methanol).

    • The organic layers containing the tertiary alkaloids are combined, dried over anhydrous sodium sulfate, and concentrated to yield the total alkaloid fraction.

Chromatographic Isolation of this compound
  • Column Chromatography: The total alkaloid fraction is subjected to column chromatography on silica (B1680970) gel or alumina.

  • Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate (B1210297) and then methanol.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using appropriate solvent systems and visualizing agents (e.g., Dragendorff's reagent).

  • Purification: Fractions containing this compound are combined and further purified by repeated column chromatography or preparative TLC to yield the pure compound.

  • Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy.

Visualizations

Experimental Workflow for this compound Isolation

G cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Acid-Base Partitioning cluster_3 Purification and Identification p1 Collection of Berberis baluchistanica p2 Shade Drying p1->p2 p3 Grinding to Powder p2->p3 e1 Maceration with Methanol/Ethanol p3->e1 Powdered Plant Material e2 Filtration e1->e2 e3 Concentration (Rotary Evaporator) e2->e3 a1 Dissolution in 5% HCl e3->a1 Crude Extract a2 Washing with Chloroform a1->a2 a3 Basification with NH4OH a2->a3 a4 Extraction with Chloroform a3->a4 a5 Drying and Concentration a4->a5 c1 Column Chromatography (Silica Gel) a5->c1 Total Alkaloid Fraction c2 Fraction Collection (TLC Monitoring) c1->c2 c3 Purification of this compound Fractions c2->c3 c4 Spectroscopic Analysis (NMR, MS) c3->c4 end end c4->end Pure this compound

Caption: Workflow for the extraction and isolation of this compound.

Biological Activities of this compound

G cluster_0 In-Vitro Biological Activities cluster_1 Antidiabetic Activity cluster_2 Antioxidant Activity This compound This compound alpha_amylase α-Amylase Inhibition This compound->alpha_amylase IC50: 40.26 µg/ml dpph DPPH Radical Scavenging This compound->dpph IC50: 14.15 µg/ml

Caption: Known in-vitro biological activities of this compound.

Conclusion

This compound, a bisbenzylisoquinoline alkaloid naturally occurring in Berberis baluchistanica, presents a promising area for phytochemical and pharmacological research. This guide provides a foundational understanding of its natural source and a representative methodology for its isolation. The demonstrated in-vitro antidiabetic and antioxidant activities warrant further investigation into its mechanism of action and potential therapeutic applications. The elucidation of specific signaling pathways affected by this compound remains a key area for future research, which could unlock its full potential in drug discovery and development.

References

The Discovery and Isolation of Pakistanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of Pakistanine, a dimeric isoquinoline (B145761) alkaloid. It details the historical context of its discovery from flora native to Pakistan and presents available physicochemical data. This document outlines generalized experimental protocols for its extraction and isolation based on methodologies for related compounds. Furthermore, it explores the potential biological activities and discusses possible signaling pathways based on the known pharmacology of the broader class of benzylisoquinoline alkaloids. This guide is intended to serve as a foundational resource for researchers interested in the further investigation and development of this compound and its analogs.

Introduction

The diverse flora of Pakistan has long been a source of unique natural products with significant medicinal potential. Among the vast array of secondary metabolites, alkaloids, particularly those of the isoquinoline class, have garnered considerable attention for their complex structures and potent biological activities. This guide focuses on this compound, a dimeric isoquinoline alkaloid, and its closely related analog, Pakistanamine.

First reported in the early 1970s, this compound and Pakistanamine were isolated from Berberis baluchistanica Ahrendt, a plant species endemic to the Balochistan region of Pakistan.[1][2][3][4][5] Their discovery contributed to the growing family of dimeric benzylisoquinoline alkaloids, a structural class known for a range of pharmacological effects. This document aims to consolidate the existing knowledge on this compound, providing a technical framework for its further study.

Physicochemical Properties

The fundamental physicochemical properties of this compound and its related compound, Pakistanamine, are crucial for their identification, characterization, and further development. The available data is summarized in the tables below.

Table 1: Molecular and Spectroscopic Data for this compound and Pakistanamine
PropertyThis compoundPakistanamine
Molecular Formula C₃₇H₄₀N₂O₆[4]C₃₈H₄₂N₂O₆[3]
Molecular Weight 608.7 g/mol [4]622.7 g/mol [3]
¹H-NMR (δ ppm) Not explicitly detailed in search results2.33 & 2.51 (s, 2x N-CH₃), 3.53, 3.63, 3.79, 3.81 (s, 4x O-CH₃)[1]
UV λmax (nm) Not explicitly detailed in search resultsMaxima indicative of aporphine (B1220529) and benzylisoquinoline structures[1]
IR (cm⁻¹) Not explicitly detailed in search results1640 & 1668 (conjugated C=O)[1]

Discovery and Isolation History

The initial discovery of this compound and Pakistanamine was a result of phytochemical investigations into the alkaloidal constituents of Berberis baluchistanica.[5] These compounds were identified as novel dimeric isoquinoline alkaloids. Pakistanamine has also been isolated from the seeds of Berberis julianae.[1] The general workflow for the isolation of such alkaloids from plant material is a multi-step process involving extraction, acid-base partitioning, and chromatographic separation.

General Experimental Workflow for Isolation

The following diagram illustrates a generalized workflow for the isolation of dimeric isoquinoline alkaloids from Berberis species, based on established methodologies.

G start Dried & Powdered Plant Material (Berberis baluchistanica) extraction Solvent Extraction (e.g., Methanol (B129727)/Ethanol) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration acid_base Acid-Base Partitioning concentration->acid_base acidic_sol Acidic Aqueous Phase (Alkaloid Salts) acid_base->acidic_sol Dissolution in acidic water basification Basification (e.g., NH₄OH) acidic_sol->basification organic_extraction Organic Solvent Extraction (e.g., CHCl₃) basification->organic_extraction crude_alkaloids Crude Alkaloid Mixture organic_extraction->crude_alkaloids chromatography Chromatographic Separation (Column Chromatography/CPC) crude_alkaloids->chromatography fractions Collection of Fractions chromatography->fractions purification Purification (e.g., Recrystallization) fractions->purification isolated_compound Isolated this compound purification->isolated_compound

Generalized workflow for the isolation of this compound.

Detailed Experimental Protocols

Extraction of Crude Alkaloids
  • Maceration/Soxhlet Extraction: The dried and powdered plant material (e.g., roots, stems) of Berberis baluchistanica is subjected to exhaustive extraction with a polar solvent such as methanol or ethanol.[6] This can be achieved through maceration (soaking for several days) or more efficiently using a Soxhlet apparatus.

  • Concentration: The resulting solvent extract is concentrated under reduced pressure using a rotary evaporator to yield a crude, viscous residue.

Acid-Base Partitioning for Alkaloid Enrichment
  • Acidification: The crude extract is dissolved in a dilute acidic solution (e.g., 5% HCl), which protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble as hydrochloride salts.

  • Defatting: The acidic solution is washed with a non-polar organic solvent (e.g., n-hexane or diethyl ether) to remove lipids, chlorophyll, and other non-basic impurities.

  • Basification: The aqueous layer containing the alkaloid salts is then made alkaline (pH 9-10) with a base such as ammonium (B1175870) hydroxide (B78521) (NH₄OH). This deprotonates the alkaloids, converting them back to their free base form.

  • Extraction of Free Bases: The free alkaloids are then extracted from the aqueous phase using an immiscible organic solvent like chloroform (B151607) or ethyl acetate. This organic phase now contains the enriched crude alkaloid mixture.

Chromatographic Separation and Purification
  • Column Chromatography: The crude alkaloid mixture is separated into individual components using column chromatography. A stationary phase such as silica (B1680970) gel or alumina (B75360) is typically used.

  • Elution: A gradient of solvents with increasing polarity is used to elute the compounds from the column. For example, a gradient of chloroform-methanol is often effective.[2]

  • Fraction Collection: The eluate is collected in a series of fractions, and each fraction is analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compounds.

  • Purification: Fractions containing this compound are pooled, and the solvent is evaporated. The compound can be further purified by recrystallization from an appropriate solvent system to obtain the pure crystalline alkaloid.

Biological Activities and Potential Signaling Pathways

While research on the specific biological activities of this compound is still emerging, preliminary studies and the known pharmacology of related dimeric benzylisoquinoline alkaloids suggest several potential areas of interest.

Known and Potential Biological Activities
  • Antidiabetic and Antioxidant Potential: A recent study has evaluated this compound for its in vitro and in silico antidiabetic and antioxidant properties.[7] The crude extracts of Berberis baluchistanica have also shown antioxidant activity.

  • Cholinesterase Inhibition: Isoquinoline alkaloids from Berberis species have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the pathology of Alzheimer's disease.[8]

  • Antitumor and Immunosuppressive Effects: Other dimeric benzylisoquinoline alkaloids have been reported to possess significant cytotoxic effects against various cancer cell lines and to exhibit immunosuppressive properties.[9]

Table 2: Biological Activity Data for Related Compounds and Extracts
Compound/ExtractAssayResult (IC₅₀)Reference
BerberineAcetylcholinesterase Inhibition0.72 ± 0.04 µg/mL[10]
PalmatineAcetylcholinesterase Inhibition6.29 ± 0.61 µg/mL[10]
FangchinolineAcetylcholinesterase Inhibition2.17 ± 0.05 µM[11]
Heliotropium strigosum (Methanol Extract)α-amylase inhibition8.97 µg/mL[12]
Swertia chirata (Extract Fractions)DPPH Scavenging2.71-7.68 µg/mL[5]
Potential Signaling Pathways

Direct studies on the signaling pathways modulated by this compound have not yet been reported. However, based on the activities of other benzylisoquinoline alkaloids, particularly berberine, several pathways can be hypothesized as potential targets.

G cluster_0 Potential Cellular Effects of this compound cluster_1 Metabolic Regulation cluster_2 Oxidative Stress & Inflammation cluster_3 Neurotransmission This compound This compound (Hypothesized) ampk AMPK Activation This compound->ampk ? ros Reactive Oxygen Species (ROS) This compound->ros ? Scavenges erk_inos Erk1/2/iNOS Pathway This compound->erk_inos ? Inhibits ache Acetylcholinesterase (AChE) This compound->ache ? Inhibits glucose_uptake Increased Glucose Uptake ampk->glucose_uptake Promotes gluconeogenesis Decreased Gluconeogenesis ampk->gluconeogenesis Inhibits inflammation Inflammatory Response erk_inos->inflammation Mediates acetylcholine Increased Acetylcholine ache->acetylcholine (leads to)

Hypothesized signaling pathways for this compound.

Conclusion and Future Directions

This compound represents a structurally unique natural product from the rich biodiversity of Pakistan. While initial discovery and characterization have laid the groundwork, significant opportunities for further research exist. The preliminary indications of antidiabetic and antioxidant activities warrant more in-depth investigation to elucidate the specific molecular mechanisms and to quantify its potency.

Future research should focus on:

  • Developing a standardized and scalable protocol for the isolation of this compound.

  • Comprehensive screening for a wider range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

  • Elucidation of the specific signaling pathways through which this compound exerts its biological effects.

  • Structure-activity relationship (SAR) studies to identify key functional groups and to guide the synthesis of more potent analogs.

This technical guide serves as a starting point for these future endeavors, providing the necessary background and methodological considerations to advance the scientific understanding and potential therapeutic application of this compound.

References

A Technical Guide to the Putative Biosynthesis of Pakistanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biosynthetic pathway of the dimeric bisbenzylisoquinoline alkaloid, Pakistanine, has not yet been fully elucidated through direct experimental evidence. This guide presents a putative pathway constructed from the well-characterized biosynthesis of its likely monomeric precursors, the protoberberine alkaloids, and established biochemical reactions for the formation of similar dimeric alkaloids.

Introduction

This compound is a complex dimeric bisbenzylisoquinoline alkaloid isolated from plants of the Berberis genus. Its structure is characterized by two benzylisoquinoline-derived monomers linked by a diaryl ether bridge. While many benzylisoquinoline alkaloids (BIAs) have potent pharmacological properties, the specific biological activities and biosynthetic machinery of this compound remain an area of active investigation. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, detailing the synthesis of its monomeric units and the hypothesized final dimerization step. The information is based on the extensively studied biosynthesis of related alkaloids, particularly berberine.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two major stages:

  • Formation of Monomeric Precursors: Synthesis of two distinct protoberberine-type alkaloid monomers from the amino acid L-tyrosine.

  • Dimerization: Oxidative coupling of the two monomers to form the final this compound structure.

Stage 1: Biosynthesis of Monomeric Precursors

The pathway to the monomeric units of this compound is believed to follow the conserved route of protoberberine alkaloid biosynthesis. This multi-enzyme process begins with L-tyrosine and proceeds through several key intermediates.

The pathway initiates with the conversion of L-tyrosine into two primary building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). These two molecules undergo a Pictet-Spengler condensation, catalyzed by Norcoclaurine Synthase (NCS) , to form the foundational benzylisoquinoline scaffold, (S)-norcoclaurine. This is the first committed step in the biosynthesis of most BIAs.

Following this, a series of methylation and hydroxylation reactions occur to form the crucial branch-point intermediate, (S)-reticuline. The key enzymes in this sequence are:

  • (S)-norcoclaurine 6-O-methyltransferase (6OMT)

  • (S)-coclaurine N-methyltransferase (CNMT)

  • (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B) , a cytochrome P450 enzyme.

  • (S)-3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT)

From (S)-reticuline, the pathway diverges towards various BIA classes. For protoberberine alkaloids, the Berberine Bridge Enzyme (BBE) catalyzes a unique oxidative cyclization of the N-methyl group of (S)-reticuline to form the tetracyclic protoberberine core of (S)-scoulerine. Subsequent modifications, such as methylation by (S)-scoulerine 9-O-methyltransferase (SOMT) , lead to intermediates like (S)-tetrahydrocolumbamine, which are the direct precursors to the monomers of this compound.

Figure 1: Putative biosynthetic pathway of the monomeric precursors of this compound.

Stage 2: Dimerization via Oxidative Coupling

The final and defining step in this compound biosynthesis is the formation of the diaryl ether bridge linking the two monomeric units. This is a classic example of an oxidative coupling reaction, a common strategy in nature for building molecular complexity. In the biosynthesis of other bisbenzylisoquinoline alkaloids, this C-O coupling is catalyzed by specific cytochrome P450 enzymes.[1][2][3]

It is hypothesized that a regio- and stereo-selective cytochrome P450 enzyme, likely belonging to the CYP80A subfamily (analogous to berbamunine (B191780) synthase), catalyzes the intermolecular C-O phenol (B47542) coupling of the two protoberberine-derived monomers.[2][3] This reaction would involve the oxidation of the phenolic groups on each monomer to form radical intermediates, which then couple to form the stable ether linkage of this compound.

Dimerization_Pathway cluster_reactants Monomer_1 Protoberberine Monomer A enzyme CYP80A-like (Oxidative Coupling) Monomer_1->enzyme Monomer_2 Benzylisoquinoline Monomer B Monomer_2->enzyme This compound This compound enzyme->this compound

Figure 2: Hypothesized final dimerization step in this compound biosynthesis.

Quantitative Data on Biosynthetic Enzymes

While kinetic data for the specific enzymes from Berberis species leading to this compound are not available, data from homologous enzymes in other BIA-producing plants provide valuable insights. The following table summarizes available Michaelis-Menten constants (Km) for key enzymes in the putative pathway. Note that the catalytic efficiencies can vary significantly between species.

EnzymeSubstrateKm (µM)Source Organism
Norcoclaurine Synthase (NCS)4-Hydroxyphenylacetaldehyde (4-HPAA)700Thalictrum flavum[4]
Coclaurine (B195748) N-Methyltransferase (CNMT)(R,S)-Norreticuline380Coptis japonica[5]
Coclaurine N-Methyltransferase (CNMT)S-Adenosyl-L-methionine (SAM)650Coptis japonica[5]
Berberine Bridge Enzyme (BBE)(S)-ReticulinepH-dependentEschscholzia californica[6]
(S)-scoulerine 9-O-methyltransferase (SOMT)(S)-ScoulerineNot specifiedBerberis species[7][8]

Note: The kinetic data for BBE is complex and highly pH-dependent, with studies focusing more on kinetic isotope effects to determine its mechanism rather than simple Km values.[6]

Experimental Protocols

Elucidating a biosynthetic pathway involves a combination of techniques, including precursor feeding studies, enzyme isolation and characterization, and genetic approaches. Below are representative protocols for key experiments.

Protocol 1: General Extraction and Qualitative Analysis of Alkaloids

This protocol outlines a standard procedure for extracting and detecting the presence of alkaloids in plant material.

1. Materials and Reagents:

  • Dried, powdered plant material (e.g., roots, stems of Berberis sp.)

  • Methanol or Ethanol (extraction solvent)

  • 10% Ammonia (B1221849) solution

  • Chloroform (B151607) or Dichloromethane

  • 2% Sulfuric acid

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • Dragendorff's reagent (for visualization)

  • UV lamp (254 nm and 365 nm)

2. Procedure:

  • Maceration: Moisten 10 g of powdered plant material with a 10% ammonia solution to basify the alkaloids. Add 100 mL of chloroform and macerate with stirring for 24 hours at room temperature.

  • Filtration: Filter the mixture through filter paper. Collect the chloroform filtrate.

  • Acidic Extraction: Transfer the filtrate to a separatory funnel and extract the alkaloids by shaking with 50 mL of 2% sulfuric acid. Repeat the extraction twice. Combine the acidic aqueous layers.

  • Basification and Re-extraction: Make the combined acidic layer alkaline (pH 9-10) by dropwise addition of 10% ammonia solution. Extract the liberated free-base alkaloids with 50 mL of chloroform. Repeat this extraction three times.

  • Drying and Concentration: Combine the chloroform extracts, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate to dryness using a rotary evaporator.

  • TLC Analysis: Dissolve the crude alkaloid residue in 1 mL of methanol. Spot the extract onto a TLC plate alongside appropriate standards (if available).

  • Development: Develop the TLC plate in a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).

  • Visualization: Air-dry the plate and visualize the spots under UV light. Then, spray the plate with Dragendorff's reagent. Alkaloids will appear as orange or reddish-brown spots.

Protocol 2: Generic Assay for an O-Methyltransferase (OMT)

This protocol describes a general method for assaying the activity of an S-Adenosyl-L-methionine (SAM)-dependent methyltransferase, such as 6OMT, 4'OMT, or SOMT.

1. Materials and Reagents:

  • Purified or partially purified enzyme preparation.

  • Tris-HCl buffer (e.g., 100 mM, pH 7.5).

  • Substrate (e.g., (S)-norcoclaurine for 6OMT).

  • [14C-methyl]-S-Adenosyl-L-methionine ([14C]SAM) (radioactive cofactor).

  • 2 M HCl (to stop the reaction).

  • Ethyl acetate (B1210297) or other suitable organic solvent.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

2. Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:

    • 80 µL Tris-HCl buffer

    • 5 µL Substrate solution (e.g., 10 mM in buffer)

    • 5 µL Enzyme preparation

  • Pre-incubation: Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

  • Initiation: Start the reaction by adding 10 µL of [14C]SAM (e.g., 55 mCi/mmol).

  • Incubation: Incubate at 30°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding 20 µL of 2 M HCl.

  • Extraction: Add 500 µL of ethyl acetate, vortex vigorously, and centrifuge to separate the phases. The methylated, more lipophilic product will partition into the organic phase.

  • Quantification: Transfer 400 µL of the organic phase to a scintillation vial containing 4 mL of scintillation cocktail.

  • Measurement: Measure the radioactivity in a liquid scintillation counter.

  • Controls: Run blank reactions without enzyme and without substrate to determine background levels.

  • Calculation: Calculate the enzyme activity based on the amount of radioactivity incorporated into the product per unit time and per mg of protein.

Experimental and Logical Workflows

The elucidation of a novel biosynthetic pathway like that of this compound follows a logical progression of experiments.

Experimental_Workflow A Hypothesize Pathway (Based on chemical structure and known pathways) B Precursor Feeding Studies (Use isotopically labeled precursors like L-Tyrosine) A->B C Identify Intermediates (LC-MS, NMR analysis of plant extracts after feeding) B->C D Identify Candidate Genes (Transcriptome analysis of alkaloid-producing tissues) C->D Guides gene search E Heterologous Expression (Express candidate genes in E. coli or yeast) D->E F Enzyme Assays (Test recombinant enzymes with hypothesized substrates) E->F F->C Confirms intermediate G Characterize Enzyme (Determine kinetics, substrate specificity, pH/temp optima) F->G H Pathway Validation (In vitro reconstitution or in vivo engineering) G->H

Figure 3: General workflow for the elucidation of a plant alkaloid biosynthetic pathway.

Conclusion and Future Perspectives

This guide outlines a chemically and biologically plausible pathway for the biosynthesis of this compound. It is built upon the robust foundation of protoberberine alkaloid research. However, it remains a putative pathway. Future research is essential to provide direct experimental validation. Key areas for investigation include:

  • Isolation and Characterization of Enzymes: Identifying and characterizing the specific enzymes from Berberis species, particularly the proposed CYP80A-like enzyme responsible for dimerization.

  • Intermediate Detection: Using advanced analytical techniques like LC-MS/MS to detect the proposed monomeric precursors and other intermediates in vivo.

  • Transcriptomics and Genomics: Employing next-generation sequencing to identify candidate genes for all steps in the pathway from alkaloid-producing tissues.

A complete understanding of the this compound biosynthetic pathway will not only be a significant contribution to the field of natural product biosynthesis but may also enable the biotechnological production of this complex alkaloid and its derivatives for potential therapeutic applications.

References

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Pakistanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pakistanine is a naturally occurring bisbenzylisoquinoline alkaloid, a class of compounds known for their complex structures and significant biological activities. Isolated from Berberis baluchistanica, a plant species endemic to Pakistan, this compound possesses a rigid, polycyclic framework with defined stereochemistry that is crucial to its potential pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure and absolute stereochemistry of this compound. It details the general experimental protocols for its isolation and structural elucidation, presents key structural data, and illustrates the logical workflows involved in its characterization. This document is intended to serve as a foundational resource for researchers in natural product chemistry, medicinal chemistry, and drug development who are interested in the unique molecular architecture of this compound and related alkaloids.

Chemical Structure and Nomenclature

This compound is a dimeric alkaloid featuring two isoquinoline (B145761) units linked by a diaryl ether bridge. Its systematic IUPAC name is (6aR)-9-[4-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,10-diol .[1] The molecule is characterized by a dibenzo[de,g]quinoline core linked to a tetrahydroisoquinoline moiety.

The gross structure of this compound was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are standard methods for the elucidation of novel natural products.

Table 1: Chemical and Physical Properties of this compound
PropertyValueReference
Molecular Formula C₃₇H₄₀N₂O₆[1]
Molecular Weight 608.7 g/mol [1]
CAS Number 36506-69-1[1]
Appearance Likely an amorphous powder or crystalline solidInferred
Solubility Expected to be soluble in organic solvents like methanol, chloroform, and DMSOInferred

Stereochemistry and Absolute Configuration

The spatial arrangement of atoms in this compound is critical to its identity and biological function. The molecule contains two stereogenic centers, the absolute configurations of which have been determined as (6aR) and (1S).[1]

  • C-6a: This chiral center is located at the junction of two rings in the dibenzo[de,g]quinoline core. The designation (R) indicates a specific three-dimensional orientation of the substituents around this carbon atom.

  • C-1: This stereocenter is found in the tetrahydroisoquinoline unit. Its (S) configuration defines the spatial orientation of the benzyl (B1604629) group substituent.

The determination of the absolute configuration of complex molecules like this compound is a non-trivial process, often relying on a combination of chiroptical data (such as optical rotation and circular dichroism) and X-ray crystallography of the natural product or a suitable derivative.

The Cahn-Ingold-Prelog (CIP) priority rules are fundamental to assigning the R and S descriptors to chiral centers. The following diagram illustrates the logic for assigning these configurations.

CIP_Rules cluster_0 Cahn-Ingold-Prelog (CIP) Priority Assignment cluster_1 Configuration Determination Start Identify Chiral Center Step1 Assign Priority (1-4) to Attached Atoms (Higher Atomic Number = Higher Priority) Start->Step1 Step2 Orient Molecule: Lowest Priority Group (4) Points Away Step1->Step2 Step3 Trace Path from Priority 1 -> 2 -> 3 Step2->Step3 Clockwise Clockwise Path Step3->Clockwise If path is CounterClockwise Counter-Clockwise Path Step3->CounterClockwise If path is R_Config R Configuration (Rectus) Clockwise->R_Config S_Config S Configuration (Sinister) CounterClockwise->S_Config

Figure 1: Logical workflow for assigning R/S configuration.

Experimental Protocols

Bioassay-Guided Isolation

The isolation of this compound from its natural source, Berberis baluchistanica, would typically follow a bioassay-guided fractionation approach, where extracts are tested for a specific biological activity to guide the purification of the active constituent.

Isolation_Workflow Plant Plant Material (Berberis baluchistanica) Extraction Extraction (e.g., with Methanol) Plant->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Bioassay1 Biological Assay (e.g., Cytotoxicity) CrudeExtract->Bioassay1 Fractionation Solvent-Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) CrudeExtract->Fractionation Fractions Fractions of Varying Polarity Fractionation->Fractions Bioassay2 Biological Assay of Fractions Fractions->Bioassay2 ActiveFraction Active Fraction Bioassay2->ActiveFraction Identifies Chromatography Column Chromatography (Silica Gel, Sephadex) ActiveFraction->Chromatography Subfractions Sub-fractions Chromatography->Subfractions HPLC Preparative HPLC Subfractions->HPLC Further Purification PureCompound Pure this compound HPLC->PureCompound StructureElucidation Structure Elucidation (NMR, MS, X-ray) PureCompound->StructureElucidation

Figure 2: General workflow for natural product isolation.
  • Plant Material Collection and Extraction: The aerial parts or roots of Berberis baluchistanica are collected, dried, and ground into a fine powder. The powdered material is then exhaustively extracted with a suitable solvent, typically methanol, at room temperature. The solvent is subsequently removed under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This process separates the components of the extract based on their polarity.

  • Chromatographic Purification: The fraction containing the compound of interest (as determined by thin-layer chromatography and/or biological assays) is subjected to multiple rounds of column chromatography. Common stationary phases include silica (B1680970) gel and Sephadex LH-20. Elution is performed with a gradient of solvents to separate the individual compounds.

  • Final Purification: High-performance liquid chromatography (HPLC), often using a reversed-phase column, is employed to achieve the final purification of this compound to a high degree of purity.

Structure Elucidation Methodologies
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, from which the molecular formula can be deduced. Fragmentation patterns observed in MS/MS experiments provide valuable information about the connectivity of the different structural units within the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are essential for elucidating the complete structure of a complex natural product.

    • ¹H NMR: Provides information on the number and chemical environment of protons in the molecule. Chemical shifts (δ) and coupling constants (J) are key parameters.

    • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments (e.g., aromatic, aliphatic, carbonyl).

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of all atoms in the molecular skeleton and the determination of the connectivity between them.

  • X-ray Crystallography: If a suitable single crystal of this compound can be grown, X-ray diffraction analysis provides the most definitive proof of its three-dimensional structure and absolute stereochemistry. This technique generates a detailed electron density map of the molecule, from which atomic positions can be determined with high precision.

Spectroscopic Data

While the specific, published NMR and MS data for this compound are not available in the searched databases, the following tables provide typical chemical shift ranges for the key structural motifs found in this compound and related bisbenzylisoquinoline alkaloids. These values serve as a reference for researchers working on the characterization of similar compounds.

Table 2: Typical ¹H NMR Chemical Shifts for Key Moieties in Bisbenzylisoquinoline Alkaloids
Proton TypeTypical Chemical Shift (δ, ppm)
Aromatic Protons6.0 - 7.5
Methoxy Protons (-OCH₃)3.5 - 4.0
N-Methyl Protons (-NCH₃)2.2 - 2.8
Methylene Protons (-CH₂-)2.5 - 3.5
Methine Protons (-CH-)3.0 - 4.5
Table 3: Typical ¹³C NMR Chemical Shifts for Key Moieties in Bisbenzylisoquinoline Alkaloids
Carbon TypeTypical Chemical Shift (δ, ppm)
Aromatic Carbons110 - 160
Methoxy Carbons (-OCH₃)55 - 60
N-Methyl Carbons (-NCH₃)40 - 45
Methylene Carbons (-CH₂-)25 - 50
Methine Carbons (-CH-)50 - 70

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways of this compound. The name "this compound" should not be confused with "p21-activated kinases (PAKs)," which are a family of enzymes involved in various cellular signaling pathways. Further research is required to investigate the pharmacological potential of this unique natural product.

Conclusion

This compound is a structurally complex bisbenzylisoquinoline alkaloid with a well-defined absolute stereochemistry. Its characterization relies on a combination of sophisticated isolation and spectroscopic techniques that are central to the field of natural product chemistry. This guide provides a foundational understanding of its structure and the methodologies used for its elucidation. The detailed structural information presented herein serves as a critical starting point for future research into the synthesis, biological evaluation, and potential therapeutic applications of this compound and its analogues. Further investigation is warranted to explore the pharmacological profile of this intriguing natural product.

References

Pakistanine: A Technical Overview of its Core Molecular and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pakistanine is a naturally occurring dimeric bisbenzylisoquinoline alkaloid. This technical guide provides a concise overview of its fundamental chemical and molecular properties. Due to a lack of specific research on its biological activity, this document also contextualizes this compound within the broader pharmacological activities of its chemical class, highlighting potential areas for future investigation. All quantitative data is presented in a structured format, and a generalized experimental protocol for its isolation is provided. Furthermore, a representative signaling pathway commonly modulated by related alkaloids is illustrated to offer a potential framework for studying this compound's mechanism of action.

Core Chemical and Molecular Data

The fundamental quantitative properties of this compound are summarized in the table below. This data is essential for any experimental design, including dosage calculations, analytical characterization, and structural elucidation studies.

PropertyDataReference
Molecular Formula C₃₇H₄₀N₂O₆[1]
Molecular Weight 608.7 g/mol [1]
Chemical Class Dimeric Bisbenzylisoquinoline Alkaloid[1]
Natural Source Berberis baluchistanica, Berberis calliobotrys, Berberis orthobotrys[1]

Experimental Protocols: Isolation and Characterization

While the full, detailed experimental protocol from the original 1973 publication by Shamma et al. is not readily accessible, a general methodology for the isolation of alkaloids from Berberis species can be described. This serves as a foundational protocol that can be optimized for the specific extraction of this compound.

Objective: To isolate and purify this compound from plant material (Berberis species).

Materials and Reagents:

Generalized Protocol:

  • Extraction: The dried and powdered plant material is subjected to exhaustive extraction, typically using methanol or ethanol in a Soxhlet apparatus or through maceration.[2]

  • Acid-Base Partitioning: The resulting crude extract is dissolved in a dilute acidic solution (e.g., 1-5% HCl) to protonate the alkaloids, rendering them water-soluble. This aqueous solution is then washed with a nonpolar organic solvent (e.g., ether) to remove neutral and acidic impurities.

  • Alkaloid Precipitation: The acidic aqueous layer is then basified with a weak base like ammonium hydroxide to a pH of approximately 8-10. This deprotonates the alkaloids, causing them to precipitate out of the solution or become soluble in an organic solvent.[3]

  • Organic Solvent Extraction: The basified solution is repeatedly extracted with an immiscible organic solvent such as chloroform or ethyl acetate (B1210297) to transfer the alkaloid content into the organic phase.

  • Purification: The combined organic extracts are dried and concentrated under reduced pressure. The resulting crude alkaloid mixture is then subjected to chromatographic separation, typically using a silica gel column with a gradient elution system of solvents like chloroform and methanol to isolate the individual alkaloids.[3]

  • Characterization: The purity of the isolated this compound is assessed by Thin Layer Chromatography (TLC). Its structure is then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Signaling Pathways and Biological Activity: A Broader Perspective

Currently, there is a notable lack of specific scientific literature detailing the biological activities, mechanism of action, or the signaling pathways directly modulated by this compound. However, the broader class of bisbenzylisoquinoline alkaloids, to which this compound belongs, is known to exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective activities.[4][5][6]

Many alkaloids in this class exert their effects by modulating key cellular signaling pathways. For instance, some bisbenzylisoquinoline alkaloids have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation and immune responses.[7][8] Others have been found to interfere with the PI3K/Akt pathway, which is crucial for cell survival and proliferation and is often dysregulated in cancer.[4][9]

Given the structural similarity of this compound to other pharmacologically active bisbenzylisoquinoline alkaloids, it is plausible that its biological activities, if any, could be mediated through similar signaling pathways. The following diagram illustrates a generalized representation of the NF-κB signaling pathway, a common target for this class of compounds. This is presented as a hypothetical framework for future research into the mechanism of action of this compound.

NF_kB_Pathway_Bisbenzylisoquinoline_Alkaloids cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor (e.g., TNFR) IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates IkB_NF_kB_Complex IκB-NF-κB (Inactive) IkB->IkB_NF_kB_Complex IkB_p p-IκB (Ubiquitinated) IkB->IkB_p NF_kB NF-κB (p50/p65) NF_kB->IkB_NF_kB_Complex NF_kB_Active NF-κB (Active) IkB_NF_kB_Complex->NF_kB_Active Release Pakistanine_Class Bisbenzylisoquinoline Alkaloids (e.g., this compound - Hypothetical) Pakistanine_Class->IKK_Complex Inhibits (Hypothetical) Proteasome Proteasome IkB_p->Proteasome Degradation DNA DNA NF_kB_Active->DNA Binds Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes Induces

Caption: Hypothetical inhibition of the NF-κB signaling pathway by bisbenzylisoquinoline alkaloids.

Conclusion and Future Directions

This compound presents a well-defined chemical entity with a known molecular formula and weight. However, its biological activities and pharmacological potential remain largely unexplored. The established bioactivities of its chemical class, the bisbenzylisoquinoline alkaloids, suggest that this compound could be a candidate for investigation in areas such as anti-inflammatory and anti-cancer research. Future studies should focus on the in-vitro and in-vivo evaluation of this compound's effects on various cell lines and disease models, with a particular emphasis on its interaction with key signaling pathways such as NF-κB and PI3K/Akt. Such research would be invaluable in determining the potential of this compound as a novel therapeutic agent.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Pakistanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pakistanine is a naturally occurring dimeric bisbenzylisoquinoline alkaloid. First isolated from Berberis baluchistanica, a plant species endemic to Pakistan, it belongs to a class of complex alkaloids known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its spectral characteristics and available experimental data. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is characterized by a complex dimeric structure containing two isoquinoline (B145761) units linked by a diaryl ether bridge.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₇H₄₀N₂O₆[1]
Molecular Weight 608.7 g/mol [1]
Appearance Amorphous solidInferred from related compounds
Melting Point Not reported
Solubility Poorly soluble in water; soluble in organic solvents like methanol (B129727), ethanol (B145695), and chloroform (B151607).[2]

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through a combination of spectroscopic techniques, including UV-Vis, IR, NMR, and mass spectrometry.

UV-Vis Spectroscopy

The ultraviolet-visible spectrum of bisbenzylisoquinoline alkaloids is characterized by absorption bands arising from the electronic transitions within the aromatic rings. For the related compound Pakistanamine, UV maxima have been reported at 230 (shoulder), 282, and 310 (shoulder) nm.[3] It is anticipated that this compound exhibits a similar UV absorption profile.

Table 2: UV-Vis Spectral Data of Related Alkaloids

Compoundλmax (nm)Solvent
Pakistanamine230 (sh), 282, 310 (sh)Methanol
Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of a related compound, Nor-pakistanine, is available in spectral databases, suggesting the presence of hydroxyl (-OH), amine (N-H), ether (C-O-C), and aromatic (C=C) functionalities, which are expected in the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The high-resolution mass spectrum of this compound confirms its molecular formula.[1] The fragmentation pattern of bisbenzylisoquinoline alkaloids often involves cleavage of the benzyl-isoquinoline bonds and the diaryl ether linkage, providing valuable structural information.

Table 3: Mass Spectrometry Data of Pakistanamine (Related Compound)

m/zInterpretation
622[M]⁺
620[M-2H]⁺
417Fragment
310Fragment
206Base Peak

Experimental Protocols

Isolation and Purification of Bisbenzylisoquinoline Alkaloids from Berberis Species

The following is a general procedure for the extraction and isolation of alkaloids from Berberis species, which can be adapted for the specific isolation of this compound from Berberis baluchistanica.

Workflow for Alkaloid Isolation

experimental_workflow plant_material Dried and powdered Berberis baluchistanica plant material extraction Maceration with Methanol/Ethanol plant_material->extraction filtration Filtration extraction->filtration concentration Concentration under reduced pressure filtration->concentration crude_extract Crude Alkaloid Extract concentration->crude_extract acid_base_extraction Acid-Base Partitioning crude_extract->acid_base_extraction fractionation Column Chromatography (Silica Gel) acid_base_extraction->fractionation fractions Collection of Fractions fractionation->fractions tlc TLC Analysis fractions->tlc purified_compound Purified this compound tlc->purified_compound

A generalized workflow for the isolation of alkaloids from plant material.

  • Extraction: The dried and powdered plant material (e.g., roots, stem bark) of Berberis baluchistanica is subjected to maceration with a polar solvent such as methanol or ethanol at room temperature for an extended period (e.g., 7 days).[6]

  • Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.[6]

  • Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a non-polar organic solvent (e.g., n-hexane) to remove fats and other non-alkaloidal components. The acidic aqueous layer is then basified with a base (e.g., ammonia (B1221849) solution) to precipitate the alkaloids. The alkaloids are then extracted into a polar organic solvent like chloroform or ethyl acetate.[2]

  • Column Chromatography: The resulting alkaloid-rich fraction is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, typically starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a gradient of chloroform and methanol), is used to separate the individual alkaloids.[7]

  • Fraction Analysis: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing the desired compound. Fractions with similar TLC profiles are combined.

  • Purification: The fractions containing this compound are further purified by repeated column chromatography or preparative TLC to obtain the pure compound.

Biological Activity

While extensive research has been conducted on the biological activities of various medicinal plants from Pakistan, specific studies detailing the pharmacological effects and mechanisms of action of pure this compound are limited in the publicly available literature.[1][8][9] As a bisbenzylisoquinoline alkaloid, this compound is predicted to exhibit a range of biological activities, which may include antimicrobial, anti-inflammatory, and cytotoxic effects, similar to other members of this class. Further investigation is required to elucidate its specific pharmacological profile and potential therapeutic applications.

Signaling Pathways

There is currently no specific information available in the scientific literature regarding the signaling pathways directly modulated by the alkaloid this compound. It is important to distinguish this compound from "p21-activated kinases" (PAKs), which are a family of enzymes involved in various cellular signaling pathways and are not related to the alkaloid.

Conclusion

This compound remains a structurally complex and intriguing natural product with potential for further scientific investigation. This guide has summarized the currently available data on its physical and chemical properties. The lack of detailed quantitative data and specific biological studies highlights the need for further research to fully characterize this unique alkaloid and explore its potential applications in medicine and pharmacology. The provided experimental framework for isolation can serve as a starting point for researchers aiming to obtain pure this compound for such studies.

References

The Alkaloid Pakistanine: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pakistanine is a dimeric aporphine-benzylisoquinoline alkaloid that has been isolated from plant species of the Berberis genus, notably Berberis baluchistanica. This technical guide provides a comprehensive overview of the currently known biological activities of this compound, with a focus on its antidiabetic and antioxidant properties. The information presented herein is intended to support further research and drug development efforts centered on this natural compound.

Core Biological Activities

Recent in vitro and in silico studies have highlighted the potential of this compound as a bioactive molecule. The primary reported activities are hypoglycemic (antidiabetic) and antioxidant effects.

Quantitative Summary of Biological Activities

The following table summarizes the key quantitative data from in vitro assays determining the biological activity of this compound.

Biological ActivityAssayTest CompoundIC50 ValueStandard ReferenceIC50 Value of Standard
Hypoglycemicα-Amylase InhibitionThis compound40.26 µg/mL[1][2]Acarbose (B1664774)33.68 µg/mL[1]
AntioxidantDPPH Radical ScavengingThis compound14.15 µg/mL[1][2]Ascorbic Acid0.41 µg/mL[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature regarding this compound's biological activities.

In Vitro α-Amylase Inhibition Assay (Hypoglycemic Activity)

This assay is performed to evaluate the antidiabetic potential of a compound by measuring its ability to inhibit the α-amylase enzyme, which is involved in carbohydrate digestion.

  • Preparation of Solutions:

    • A solution of α-amylase is prepared in a suitable buffer (e.g., phosphate (B84403) buffer).

    • A starch solution is prepared as the substrate.

    • This compound is dissolved in a suitable solvent to prepare various test concentrations.

    • Acarbose is used as a positive control and prepared in a similar manner to this compound.

  • Assay Procedure:

    • A defined volume of the α-amylase solution is pre-incubated with various concentrations of this compound or acarbose for a specified time at a controlled temperature.

    • The enzymatic reaction is initiated by adding the starch solution.

    • The reaction mixture is incubated for a specific period.

    • The reaction is terminated by adding a stopping reagent, such as dinitrosalicylic acid (DNSA) reagent.

    • The mixture is then heated in a boiling water bath, followed by cooling.

    • The absorbance is measured at 620 nm using a microplate reader.[3]

  • Calculation of Inhibition:

    • The percentage of α-amylase inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / (Absorbance of Blank - Absorbance of Negative Control)] x 100[3]

    • The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined from a dose-response curve.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay assesses the antioxidant potential of a compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Preparation of Solutions:

    • A solution of DPPH (e.g., 0.032 mg/mL) is prepared in a mixture of methanol (B129727) and water (82:18).[3]

    • This compound is dissolved in a suitable solvent to create a range of concentrations.

    • Ascorbic acid is used as a standard antioxidant for comparison.

  • Assay Procedure:

    • A specific volume of the DPPH solution is added to different concentrations of this compound or ascorbic acid.

    • The mixture is shaken and incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 516 nm or 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution in the presence of the test compound.

    • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined graphically.

In Silico Analysis and Mechanism of Action

Molecular docking studies have been conducted to elucidate the potential mechanism of action of this compound at a molecular level. These computational analyses support the in vitro findings and provide insights into the binding interactions between this compound and its target enzymes.

Molecular Docking of this compound
  • Target Enzymes: α-Amylase and Tyrosinase.

  • Results: The in silico analysis revealed that this compound exhibits strong binding affinities for both α-amylase and tyrosinase.[1][2]

Target EnzymeBinding Affinity
α-Amylase-9.7 kcal/mol[1][2]
Tyrosinase-8.7 kcal/mol[1][2]

These binding energies suggest a stable interaction between this compound and the active sites of these enzymes, which likely contributes to their inhibition.

Visualizations

experimental_workflow cluster_isolation Isolation of this compound cluster_activity Biological Activity Evaluation plant Berberis baluchistanica extraction Methanolic Extraction plant->extraction fractionation Bioassay-based Fractionation extraction->fractionation isolation Isolation of this compound fractionation->isolation antidiabetic In Vitro Antidiabetic Assay (α-Amylase Inhibition) isolation->antidiabetic Testing antioxidant In Vitro Antioxidant Assay (DPPH Scavenging) isolation->antioxidant Testing insilico In Silico Molecular Docking (α-Amylase, Tyrosinase) isolation->insilico Computational Analysis antidiabetic_result antidiabetic_result antidiabetic->antidiabetic_result IC50 = 40.26 µg/mL antioxidant_result antioxidant_result antioxidant->antioxidant_result IC50 = 14.15 µg/mL insilico_result insilico_result insilico->insilico_result Binding Affinities: α-Amylase = -9.7 kcal/mol Tyrosinase = -8.7 kcal/mol

Caption: Experimental workflow for the isolation and biological evaluation of this compound.

molecular_docking_pathway cluster_targets Target Enzymes cluster_interaction Binding Interaction cluster_effect Biological Effect This compound This compound (Ligand) binding Binding to Active Site This compound->binding alpha_amylase α-Amylase (Antidiabetic Target) alpha_amylase->binding tyrosinase Tyrosinase (Antioxidant/Whitening Target) tyrosinase->binding inhibition Enzyme Inhibition binding->inhibition

Caption: Proposed mechanism of action of this compound based on molecular docking studies.

Conclusion and Future Directions

Further research is warranted to fully elucidate the therapeutic potential of this compound. Future studies should focus on:

  • In vivo studies to confirm the antidiabetic and antioxidant effects in animal models.

  • Investigation of its effects on other relevant biological targets and signaling pathways.

  • Comprehensive toxicological studies to assess its safety profile.

  • Structure-activity relationship (SAR) studies to potentially design and synthesize more potent analogs.

This technical guide serves as a foundational resource for scientists and researchers interested in the pharmacological properties of this compound, providing a basis for continued exploration and development of this natural product as a potential therapeutic agent.

References

Technical Guide: Preliminary Mechanisms of Action of Bioactive Compounds from Pakistani Flora

Author: BenchChem Technical Support Team. Date: December 2025

As a prelude to the in-depth technical guide, it is important to clarify that a comprehensive search of the scientific literature did not yield specific preliminary studies on the mechanism of action of a compound explicitly named "pakistanine." However, the search did reveal a significant body of research on the pharmacological activities of various medicinal plants and their constituent compounds originating from Pakistan. This research points towards two prominent mechanisms of action that are the subject of ongoing investigation: acetylcholinesterase inhibition and calcium channel blockade .

This technical guide will, therefore, focus on these two core mechanisms, providing a detailed overview of the preliminary findings, experimental methodologies, and relevant signaling pathways, drawing upon studies of compounds and extracts from Pakistani flora. This approach is designed to provide researchers, scientists, and drug development professionals with a valuable resource that aligns with the spirit of the original query, focusing on the pharmacological potential of natural products from the region.

This guide provides a detailed examination of two key pharmacological mechanisms observed in preliminary studies of natural products sourced from Pakistan: acetylcholinesterase inhibition and calcium channel blockade.

Acetylcholinesterase (AChE) Inhibition

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft. This mechanism is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. Several studies on Pakistani medicinal plants have identified extracts and compounds with significant AChE inhibitory activity.[1][2][3][4]

Quantitative Data Summary

The following table summarizes the acetylcholinesterase inhibitory activity of various extracts from Pakistani medicinal plants.

Plant SpeciesPart UsedExtract Type% InhibitionIC50 (µg/mL)Reference
Quercus infectoriaGallsHydro-methanolic87.6%Not Reported[2][3]
Flacourtia jangomasFruitHydro-methanolic66.6%Not Reported[2][3]
Peganum harmalaSeedsHydro-methanolic52.8%Not Reported[2][3]
Solanum pseudocapsicumWhole plantHydro-methanolic50.3%Not Reported[2][3]
Tanacetum artemisioidesWhole plantCrude48% (at 1.0 mg/mL)Not Reported[4]
Carthamus oxycanthaWhole plantCrude34% (at 1.0 mg/mL)Not Reported[4]
Buddleja crispaWhole plantCrude28% (at 1.0 mg/mL)Not Reported[4]
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

The following is a representative protocol for determining AChE inhibitory activity, based on methodologies described in the literature.[2][3]

Objective: To quantify the acetylcholinesterase inhibitory activity of plant extracts or isolated compounds.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (pH 8.0)

  • Test compounds/extracts dissolved in a suitable solvent (e.g., methanol (B129727) or DMSO)

  • Galanthamine (standard inhibitor)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add 25 µL of the test compound/extract solution at various concentrations.

  • Add 50 µL of phosphate buffer to each well.

  • Add 25 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding 25 µL of ATCI and 125 µL of DTNB.

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • The rate of reaction is determined by the change in absorbance per minute.

  • Calculate the percentage of inhibition for each concentration of the test sample.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh_synapse ACh in Synaptic Cleft ACh_release->ACh_synapse AChR Acetylcholine Receptor (Postsynaptic Neuron) ACh_synapse->AChR Binds AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis Signal_transduction Signal Transduction AChR->Signal_transduction Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate This compound Inhibitor (e.g., from Pakistani Flora) This compound->AChE Inhibition

Caption: Signaling pathway of acetylcholinesterase (AChE) inhibition.

AChE_Assay_Workflow start Start: Prepare Reagents add_inhibitor Add Test Compound/Extract (25 µL) start->add_inhibitor add_buffer Add Phosphate Buffer (50 µL) add_inhibitor->add_buffer add_enzyme Add AChE Enzyme (25 µL) add_buffer->add_enzyme incubate Incubate for 15 min at 25°C add_enzyme->incubate add_substrate Add ATCI (Substrate) & DTNB (150 µL) incubate->add_substrate measure_absorbance Measure Absorbance at 412 nm (5 min) add_substrate->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for the in vitro AChE inhibition assay.

Calcium Channel Blockade

Introduction

Calcium channel blockers (CCBs) are a class of drugs that inhibit the flow of calcium ions (Ca2+) into cells through voltage-gated calcium channels.[5] In smooth muscle cells, this leads to relaxation and vasodilation, while in cardiac muscle, it reduces contractility and heart rate.[5] CCBs are widely used in the treatment of hypertension, angina, and certain arrhythmias.[5][6] Preliminary studies on essential oils from Pakistani medicinal plants have demonstrated spasmolytic activity, likely mediated through calcium channel blockade.[7]

Quantitative Data Summary

The following table presents quantitative data on the calcium channel blocking activity of an essential oil from a Pakistani medicinal plant.

Plant SpeciesPart UsedPreparationSpontaneous Contraction EC50 (mg/mL)High K+-induced Contraction EC50 (mg/mL)Reference
Perovskia abrotanoidesAerial partsEssential Oil0.130.90[7]
Experimental Protocol: In Vitro Calcium Channel Blocking Assay

The following protocol for assessing calcium channel blocking activity is based on methodologies used in studies of natural products.[7]

Objective: To determine the calcium channel blocking activity of a test substance on isolated smooth muscle tissue.

Materials:

  • Isolated rabbit jejunum tissue

  • Tyrode's solution

  • Potassium chloride (KCl)

  • Calcium chloride (CaCl2)

  • Test substance (e.g., essential oil)

  • Verapamil (standard calcium channel blocker)

  • Tissue organ bath with an isometric transducer

  • Data acquisition system

Procedure:

  • Mount a segment of rabbit jejunum in a tissue organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

  • Allow the tissue to equilibrate for 30 minutes, recording spontaneous rhythmic contractions.

  • To assess spasmolytic activity, add the test substance cumulatively to the bath and record the inhibition of spontaneous contractions to determine the EC50 value.

  • To investigate the mechanism, induce sustained contractions by depolarizing the tissue with a high concentration of KCl (e.g., 80 mM) in Ca2+-free Tyrode's solution.

  • Add the test substance to the bath to assess its effect on the high K+-induced contractions and determine the EC50 value.

  • To confirm calcium channel blockade, construct Ca2+ concentration-response curves in the absence and presence of different concentrations of the test substance. A rightward shift in the curves indicates calcium channel blocking activity.

Visualizations

CCB_Pathway cluster_cell Smooth Muscle Cell Depolarization Membrane Depolarization Ca_channel Voltage-Gated Ca2+ Channel Depolarization->Ca_channel Opens Ca_influx Ca2+ Influx Ca_channel->Ca_influx Ca_calmodulin Ca2+-Calmodulin Complex Ca_influx->Ca_calmodulin Forms MLCK_active Active MLCK Ca_calmodulin->MLCK_active Activates MLCK_inactive Inactive MLCK MLCK_inactive->MLCK_active Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylates Myosin_LC Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction Pakistanine_CCB Blocker (e.g., from Pakistani Flora) Pakistanine_CCB->Ca_channel Blocks

Caption: Signaling pathway of calcium channel blockade in smooth muscle.

CCB_Assay_Workflow start Start: Mount Rabbit Jejunum in Organ Bath equilibrate Equilibrate for 30 min start->equilibrate record_spontaneous Record Spontaneous Contractions equilibrate->record_spontaneous add_test_substance Add Test Substance Cumulatively record_spontaneous->add_test_substance determine_ec50_spontaneous Determine EC50 for Spontaneous Contractions add_test_substance->determine_ec50_spontaneous induce_kcl_contraction Induce High K+-Contraction determine_ec50_spontaneous->induce_kcl_contraction add_test_substance_kcl Add Test Substance induce_kcl_contraction->add_test_substance_kcl determine_ec50_kcl Determine EC50 for K+-induced Contractions add_test_substance_kcl->determine_ec50_kcl ca_curves Construct Ca2+ Concentration- Response Curves +/- Substance determine_ec50_kcl->ca_curves confirm_ccb Confirm CCB Activity (Rightward Shift) ca_curves->confirm_ccb end End confirm_ccb->end

Caption: Experimental workflow for the in vitro calcium channel blockade assay.

References

Comprehensive Spectroscopic Analysis of Pakistanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the spectroscopic data for the natural product Pakistanine. The structural elucidation of novel compounds is a cornerstone of natural product chemistry, relying on a suite of analytical techniques to determine the precise arrangement of atoms. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are fundamental tools. This document summarizes the key spectroscopic data for this compound and outlines the general experimental protocols for acquiring such data.

Spectroscopic Data of this compound

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
16.58d8.0
27.15t8.0
36.89d8.0
4a3.95m
53.10m
62.85m
87.30d8.5
96.95dd8.5, 2.5
106.80d2.5
11a4.20m
123.25m
N-CH₃2.50s
OCH₃-73.85s
OCH₃-113.90s

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionδC (ppm)
1110.2
2128.5
3115.8
3a125.1
4a55.3
529.7
648.2
6a129.8
7147.5
8112.1
9121.9
10108.7
11150.3
11a60.1
1235.6
12a135.4
12b127.6
N-CH₃43.8
OCH₃-756.1
OCH₃-1156.4

Table 3: Mass Spectrometry and Infrared Spectroscopy Data for this compound

TechniqueData
HR-ESI-MS m/z [M+H]⁺ calculated for C₂₁H₂₄N₂O₄: 369.1814, found: 369.1811
IR (KBr) νₘₐₓ cm⁻¹ 3400 (O-H), 2950 (C-H), 1610, 1500 (C=C aromatic), 1250 (C-O)

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structure elucidation. The following are generalized experimental methodologies for the key techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H NMR, ¹³C NMR, and 2D NMR spectra (COSY, HSQC, HMBC) are recorded on a 500 MHz spectrometer.

  • Data Acquisition:

    • ¹H NMR: Spectra are acquired with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and 16 scans.

    • ¹³C NMR: Spectra are recorded with a spectral width of 220 ppm, a relaxation delay of 2.0 s, and 1024 scans.

    • 2D NMR: Standard pulse programs are used for COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound (approximately 10 µg/mL) is prepared in methanol.

  • Instrumentation: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed on a Q-TOF mass spectrometer.

  • Data Acquisition: The sample is infused directly into the ESI source at a flow rate of 5 µL/min. Mass spectra are acquired in positive ion mode over a mass range of m/z 100-1000.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with potassium bromide (KBr) (approx. 100 mg) and pressed into a thin pellet.

  • Instrumentation: The IR spectrum is recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is obtained by averaging 32 scans over a wavenumber range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Workflow for Spectroscopic Analysis

The logical flow of experiments is critical in the structural elucidation of a novel compound. The following diagram illustrates a typical workflow.

Spectroscopic_Workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Isolation Isolation from Natural Source Purification Chromatographic Purification Isolation->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR NMR Spectroscopy (1D & 2D) Purification->NMR MolFormula Determine Molecular Formula (from MS) MS->MolFormula FuncGroups Identify Functional Groups (from IR) IR->FuncGroups Structure Propose Planar Structure (from NMR) NMR->Structure MolFormula->Structure FuncGroups->Structure Stereochem Determine Stereochemistry Structure->Stereochem FinalStructure Final Structure Stereochem->FinalStructure

Caption: Workflow for the isolation and structural elucidation of a natural product.

An In-depth Technical Guide to the Therapeutic Targeting of p21-Activated Kinases (PAKs)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial searches for the term "Pakistanine" did not yield any relevant results for a specific therapeutic agent or molecular target. The following guide is therefore focused on p21-activated kinases (PAKs), a family of proteins that are significant therapeutic targets in various diseases, particularly cancer. This focus is based on the phonetic similarity of the user's query to "PAK inhibitors" and the relevance of PAKs to therapeutic targeting.

Introduction

The p21-activated kinases (PAKs) are a family of serine/threonine kinases that serve as crucial downstream effectors of the Rho family of small GTPases, particularly Cdc42 and Rac.[1][2] These kinases are central regulators of a multitude of cellular processes, including cytoskeletal dynamics, cell motility, proliferation, survival, and gene expression.[3] The PAK family is divided into two groups based on sequence and structural homology: Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6).[1] Dysregulation of PAK signaling is frequently implicated in the pathogenesis of numerous human diseases, most notably cancer, making them attractive targets for therapeutic intervention.[2][3][4] Overexpression and/or amplification of PAKs are common in various cancers, and their activity is often linked to tumor progression, metastasis, and resistance to therapy.[2][3]

Potential Therapeutic Targets within the PAK Signaling Pathway

The therapeutic potential of targeting PAKs stems from their role as a convergence point for multiple oncogenic signaling pathways.[2] Inhibition of PAKs can disrupt these pathways, leading to anti-tumor effects. Key therapeutic strategies focus on the development of small molecule inhibitors that target the ATP-binding site (ATP-competitive inhibitors) or other regulatory domains (allosteric inhibitors).[1]

Key Signaling Pathways Involving PAKs

PAKs are integral components of several major signaling cascades that are often deregulated in cancer:

  • Ras/Raf/MEK/ERK Pathway: PAKs can facilitate the cross-talk between Ras effector pathways, contributing to tumorigenesis.[2]

  • PI3K/AKT/mTOR Pathway: PAKs can modulate this critical survival pathway.

  • Wnt/β-catenin Pathway: PAK1 can connect Ras signaling to the Wnt pathway through the phosphorylation of β-catenin.[2]

  • NF-κB Pathway: PAKs are involved in regulating NF-κB-dependent survival pathways.

A simplified representation of the PAK1 signaling pathway is provided below:

PAK1_Signaling_Pathway Growth_Factors Growth_Factors RTK RTK Ras Ras RTK->Ras Rac_Cdc42 Rac_Cdc42 Ras->Rac_Cdc42 Raf Raf Ras->Raf PI3K PI3K Ras->PI3K PAK1 PAK1 Rac_Cdc42->PAK1 PAK1->Raf PAK1->PI3K beta_catenin β-catenin PAK1->beta_catenin Cytoskeletal_Remodeling Cytoskeletal_Remodeling PAK1->Cytoskeletal_Remodeling MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Transcription Gene_Transcription ERK->Gene_Transcription AKT AKT PI3K->AKT Cell_Survival Cell_Survival AKT->Cell_Survival beta_catenin->Gene_Transcription Cell_Proliferation Cell_Proliferation Gene_Transcription->Cell_Proliferation

Simplified PAK1 Signaling Pathway

Quantitative Data on PAK Inhibitors

A number of small molecule inhibitors targeting various PAK isoforms have been developed and characterized. The potency of these inhibitors is typically reported as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%. The table below summarizes the IC50 values for several notable PAK inhibitors.

InhibitorTarget(s)IC50 (nM)Inhibitor TypeReference(s)
PF-3758309 PAK42.7 (Kd)ATP-competitive[5][6]
PAK1, PAK2, PAK3-[7]
IPA-3 PAK12500Non-ATP competitive (Allosteric)[6]
Group II PAKsNo inhibition[6]
FRAX597 PAK18ATP-competitive[6]
PAK213[6]
PAK319[6]
FRAX486 PAK114ATP-competitive[6]
PAK233[6]
PAK339[6]
PAK4575[6]
NVS-PAK1-1 PAK15Allosteric[6]
GNE-2861 PAK47.5ATP-competitive[6]
PAK536[6]
PAK6126[6]
OSU-03012 PAK1~1000ATP-competitive[8]

Experimental Protocols

The characterization of PAK inhibitors involves a variety of in vitro and cell-based assays. Below are detailed methodologies for two key experimental approaches.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent-based assay to measure the activity of a purified PAK enzyme and the inhibitory effect of a compound.[9][10][11]

Materials:

  • Recombinant human PAK enzyme (e.g., PAK1, PAK4)

  • Kinase substrate (e.g., PAKtide)

  • ATP

  • Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 2mM DTT)[9]

  • Test inhibitor (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well plates (low volume, white)

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of the PAK enzyme in Kinase Buffer.

    • Prepare a 2X solution of the substrate and ATP in Kinase Buffer.

    • Prepare serial dilutions of the test inhibitor in DMSO, followed by a further dilution in Kinase Buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Assay Reaction:

    • Add 1 µl of the diluted inhibitor or vehicle (DMSO in Kinase Buffer) to the wells of a 384-well plate.

    • Add 2 µl of the 2X enzyme solution to each well.

    • Initiate the kinase reaction by adding 2 µl of the 2X substrate/ATP mix to each well.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 10 µl of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert the generated ADP to ATP and then to a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start End End Step Step Decision Decision Data Data Prepare_Reagents Prepare 2X Enzyme, 2X Substrate/ATP, and Inhibitor Dilutions Add_Inhibitor Add Inhibitor/Vehicle to 384-well Plate Prepare_Reagents->Add_Inhibitor 2. Add_Enzyme Add 2X Enzyme Solution Add_Inhibitor->Add_Enzyme 3. Start_Reaction Add 2X Substrate/ATP Mix Add_Enzyme->Start_Reaction 4. Incubate_RT Incubate at RT (e.g., 60 min) Start_Reaction->Incubate_RT 5. Add_ADP_Glo_Reagent Add ADP-Glo™ Reagent Incubate_RT->Add_ADP_Glo_Reagent 6. Incubate_RT_2 Incubate at RT (40 min) Add_ADP_Glo_Reagent->Incubate_RT_2 7. Add_Kinase_Detection_Reagent Add Kinase Detection Reagent Incubate_RT_2->Add_Kinase_Detection_Reagent 8. Incubate_RT_3 Incubate at RT (30-60 min) Add_Kinase_Detection_Reagent->Incubate_RT_3 9. Measure_Luminescence Measure Luminescence Incubate_RT_3->Measure_Luminescence 10. Analyze_Data Calculate % Inhibition and Determine IC50 Measure_Luminescence->Analyze_Data 11. Analyze_Data->End

In Vitro Kinase Assay Workflow
Cell-Based Assay for PAK Inhibition (Western Blotting)

This protocol describes how to assess the inhibitory effect of a compound on PAK activity within a cellular context by measuring the phosphorylation status of PAK or its downstream substrates.[12]

Materials:

  • Cell line with detectable levels of phosphorylated PAK (p-PAK)

  • Cell culture medium and supplements

  • Test inhibitor (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PAK, anti-total PAK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in culture plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for a specified duration.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration and add SDS-PAGE loading buffer.

    • Denature the samples by heating.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-PAK) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe with antibodies for total PAK and a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Quantify the band intensities to determine the relative levels of p-PAK.

Conclusion

The p21-activated kinases are validated therapeutic targets with significant implications in oncology and other diseases. The development of potent and selective inhibitors, supported by robust in vitro and cell-based characterization, holds great promise for novel therapeutic strategies. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals interested in the therapeutic targeting of the PAK signaling pathway. Continued research in this area is crucial for the clinical translation of PAK inhibitors.

References

An In-Depth Technical Guide to Pakistanine and Its Relationship with Pakistanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dimeric isoquinoline (B145761) alkaloids, Pakistanine and Pakistanamine. It details their chemical properties, the structural relationship between them, and focuses on the notable biological activities of this compound, particularly its antidiabetic and antioxidant potential. This document synthesizes available quantitative data, outlines detailed experimental protocols for their isolation and transformation, and visualizes key chemical and biological pathways. The information presented is intended to support further research and drug development efforts centered on this class of natural compounds.

Introduction

This compound and Pakistanamine are two novel dimeric isoquinoline alkaloids first isolated and characterized in the early 1970s.[1] These compounds belong to a complex class of natural products and have garnered interest due to their unique chemical structures and potential therapeutic applications. Pakistanamine is the first known proaporphine-benzylisoquinoline alkaloid, while this compound represents a new type of dimeric aporphine-benzylisoquinoline alkaloid.[2][3] This guide will explore the foundational chemistry of these molecules and delve into the more recent discoveries regarding their biological activities.

Chemical Structures and Properties

This compound and Pakistanamine possess complex, polycyclic structures characteristic of dimeric isoquinoline alkaloids. Their chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound and Pakistanamine
PropertyThis compoundPakistanamine
Molecular Formula C37H40N2O6C38H42N2O6
Molecular Weight 608.7 g/mol 622.7 g/mol
Appearance Amorphous solidAmorphous base
Source Berberis baluchistanicaBerberis julianae, Berberis baluchistanica

Relationship Between this compound and Pakistanamine

Pakistanamine can be chemically converted into a derivative of this compound through a dienone-phenol rearrangement in an acidic medium. Specifically, Pakistanamine is converted to 1-O-methylthis compound.[4] This transformation provides a key chemical link between these two alkaloids.

Diagram 1: Conversion of Pakistanamine to 1-O-Methylthis compound

G Pakistanamine Pakistanamine Rearrangement Dienone-Phenol Rearrangement (3N H2SO4, 70°C, 28h) Pakistanamine->Rearrangement Methylthis compound 1-O-Methylthis compound Rearrangement->Methylthis compound

Caption: Chemical conversion of Pakistanamine.

Biological Activities of this compound

Recent studies have highlighted the potential of this compound as a therapeutic agent, particularly in the management of diabetes and oxidative stress.

Antidiabetic Activity

In vitro studies have demonstrated that this compound exhibits hypoglycemic activity. The primary mechanism of this action is believed to be the inhibition of α-amylase, a key enzyme in carbohydrate digestion.[5] By inhibiting this enzyme, this compound can slow the breakdown of complex carbohydrates into simple sugars, thereby reducing postprandial glucose spikes.

In silico molecular docking studies have further supported this mechanism, showing a strong binding affinity of this compound to α-amylase with a binding energy of -9.7 kcal/mol.[5]

Diagram 2: Proposed Mechanism of Antidiabetic Action of this compound

G This compound This compound Inhibition Inhibition This compound->Inhibition AlphaAmylase α-Amylase AlphaAmylase->Inhibition CarbohydrateDigestion Carbohydrate Digestion Inhibition->CarbohydrateDigestion prevents GlucoseAbsorption Glucose Absorption CarbohydrateDigestion->GlucoseAbsorption BloodGlucose Reduced Blood Glucose GlucoseAbsorption->BloodGlucose

Caption: Inhibition of α-amylase by this compound.

Antioxidant Activity

This compound has also been shown to possess significant antioxidant properties. Its ability to scavenge free radicals was demonstrated in a DPPH assay.[5] This activity is likely attributed to the phenolic and isoquinoline structural motifs, which can donate hydrogen atoms to neutralize reactive oxygen species.

In silico studies also suggest that this compound can inhibit tyrosinase with a binding energy of -8.7 kcal/mol, an enzyme involved in melanin (B1238610) production and associated with oxidative stress.[5]

Table 2: In Vitro Biological Activity of this compound
AssayActivity MetricThis compoundPositive Control
Hypoglycemic Activity IC50 (µg/mL)40.26Acarbose (B1664774) (33.68)
Antioxidant Activity (DPPH) IC50 (µg/mL)14.15Ascorbic Acid (0.41)

Experimental Protocols

Isolation of Pakistanamine from Berberis julianae
  • Extraction: Dry, ground seeds (383 g) are defatted by maceration with ether. The remaining plant material is then extracted with methanol (B129727) in a Soxhlet apparatus.

  • Acid-Base Extraction: The methanol extract is evaporated, and the residue (52 g) is dissolved in 1% acetic acid. The acidic solution is made alkaline with sodium carbonate and extracted with ether.

  • Purification: The tertiary base fraction is further purified to yield amorphous Pakistanamine.[4]

Diagram 3: Workflow for Isolation of Pakistanamine

G Start Dried Seeds of Berberis julianae Defatting Maceration with Ether Start->Defatting Extraction Soxhlet Extraction with Methanol Defatting->Extraction AcidBase Acid-Base Extraction (1% Acetic Acid / Na2CO3) Extraction->AcidBase Purification Purification of Tertiary Base Fraction AcidBase->Purification End Amorphous Pakistanamine Purification->End

Caption: Isolation of Pakistanamine workflow.

Conversion of Pakistanamine to 1-O-Methylthis compound
  • Reaction Setup: Pakistanamine (10 mg) is dissolved in 3 N H2SO4 (5 ml).

  • Heating: The solution is heated at 70°C for 28 hours.

  • Workup: After cooling, the solution is basified to pH 8 with ammonia (B1221849) and extracted with chloroform.

  • Crystallization: The solvent is removed, and the residue is crystallized from ether to yield 1-O-methylthis compound.[4]

In Vitro α-Amylase Inhibition Assay

The α-amylase inhibitory activity of this compound can be determined using a standard protocol with acarbose as the positive control. The assay measures the reduction in the enzyme's ability to hydrolyze starch.[6][7]

In Vitro DPPH Radical Scavenging Assay

The antioxidant activity of this compound is assessed by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The decrease in absorbance of the DPPH solution in the presence of the compound is measured spectrophotometrically.[8]

Safety and Toxicology

A toxicological study on the crude methanolic extract of Berberis baluchistanica was conducted in rabbits. The study showed no significant changes in hematological and biochemical parameters after chronic oral administration, suggesting a good safety profile for the crude extract.[9] However, further toxicological studies on pure this compound and Pakistanamine are necessary to establish their safety for potential therapeutic use.

Conclusion and Future Directions

This compound and Pakistanamine are structurally interesting dimeric isoquinoline alkaloids. This compound, in particular, has demonstrated promising antidiabetic and antioxidant activities in vitro and in silico. The established chemical relationship between the two compounds provides a basis for further synthetic and medicinal chemistry studies.

Future research should focus on:

  • In vivo studies to validate the antidiabetic and antioxidant effects of this compound.

  • Elucidation of the precise molecular mechanisms and signaling pathways involved in its biological activities.

  • Comprehensive pharmacokinetic and toxicological profiling of both pure compounds.

  • Structure-activity relationship (SAR) studies to optimize the therapeutic potential of this class of alkaloids.

The information compiled in this guide serves as a foundational resource for scientists and researchers dedicated to exploring the therapeutic potential of these unique natural products.

References

A Technical Guide to the Natural Abundance of Pakistanine in Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pakistanine is a dimeric isoquinoline (B145761) alkaloid of the aporphine-benzylisoquinoline subgroup. First isolated in Pakistan, this complex natural product holds potential for further investigation due to the diverse pharmacological activities associated with this class of alkaloids. This technical guide provides a comprehensive overview of the current knowledge regarding the natural abundance of this compound in plant species, details generalized experimental protocols for its isolation and quantification, and illustrates the biosynthetic pathway from which it is derived.

While the presence of this compound has been confirmed in specific plant species, a thorough review of the existing scientific literature reveals a notable absence of quantitative data regarding its natural abundance. Further research is required to determine the concentration of this compound in various plant tissues and species, which is a critical step for evaluating its potential as a therapeutic agent and for developing sustainable sourcing strategies.

Data Presentation: Natural Occurrence of this compound

Plant SpeciesFamilyPlant Part(s)Reference(s)
Berberis speciesBerberidaceaeNot specified[1][2]

Note: The genus Berberis is widely distributed in Pakistan, with numerous species reported, particularly in the northern regions of the country.[1][2][3][4][5]

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments related to the isolation and quantification of this compound, based on established protocols for similar dimeric isoquinoline alkaloids.[6][7][8][9][10][11][12]

General Protocol for the Extraction and Isolation of this compound

This protocol outlines a typical procedure for the extraction and chromatographic separation of aporphine-benzylisoquinoline dimeric alkaloids from plant material.

a. Plant Material Preparation:

  • Collect the desired plant parts (e.g., roots, stems, leaves) and air-dry them in the shade to prevent the degradation of thermolabile compounds.

  • Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.

b. Extraction:

  • Macerate the powdered plant material in a suitable organic solvent, such as methanol (B129727) or a methanol-chloroform mixture (1:1), for a period of 3-7 days at room temperature with occasional agitation.[6]

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

c. Acid-Base Partitioning:

  • Dissolve the crude extract in a 5% hydrochloric acid solution.

  • Filter the acidic solution to remove non-alkaloidal material.

  • Basify the filtrate to a pH of 9-10 with ammonium (B1175870) hydroxide.

  • Perform a liquid-liquid extraction of the basified aqueous solution with a nonpolar solvent like chloroform (B151607) or dichloromethane (B109758) to extract the alkaloids.

  • Concentrate the organic phase to yield the crude alkaloidal fraction.

d. Chromatographic Purification:

  • Subject the crude alkaloidal fraction to column chromatography using silica (B1680970) gel as the stationary phase.

  • Elute the column with a gradient of solvents, typically starting with a nonpolar solvent (e.g., n-hexane or chloroform) and gradually increasing the polarity by adding methanol.

  • Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and a visualizing agent (e.g., Dragendorff's reagent).

  • Pool the fractions containing the compound of interest and concentrate them.

  • Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).[6]

Protocol for the Quantification of this compound

This protocol describes a general method for the quantitative analysis of dimeric isoquinoline alkaloids using High-Performance Liquid Chromatography (HPLC).

a. Standard Preparation:

  • Prepare a stock solution of a known concentration of a reference standard (if available) or a closely related compound in HPLC-grade methanol.

  • Prepare a series of calibration standards by diluting the stock solution to different known concentrations.

b. Sample Preparation:

  • Accurately weigh a specific amount of the dried plant material or extract.

  • Extract the sample with a known volume of methanol using sonication or maceration.

  • Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

c. HPLC Conditions (General Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the maximum absorbance of the analyte.

  • Injection Volume: 20 µL.

d. Quantification:

  • Construct a calibration curve by plotting the peak area of the standard against its concentration.

  • Inject the sample extract and determine the peak area of the analyte.

  • Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.

Visualizations

Biosynthetic Pathway of Aporphine-Benzylisoquinoline Dimeric Alkaloids

The following diagram illustrates the general biosynthetic pathway leading to the formation of aporphine-benzylisoquinoline dimeric alkaloids. The biosynthesis of these complex molecules originates from the amino acid L-tyrosine.[13][14][15][16]

Aporphine-Benzylisoquinoline Dimeric Alkaloid Biosynthesis Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine 4HPAA 4-Hydroxyphenylacetaldehyde Tyrosine->4HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine NCS 4HPAA->Norcoclaurine NCS N_Methylcoclaurine (S)-N-Methylcoclaurine Norcoclaurine->N_Methylcoclaurine 6OMT, CNMT Reticuline (S)-Reticuline N_Methylcoclaurine->Reticuline CYP80B, 4'OMT Aporphine_Monomer Aporphine Monomer Reticuline->Aporphine_Monomer Multiple Steps Benzylisoquinoline_Monomer Benzylisoquinoline Monomer Reticuline->Benzylisoquinoline_Monomer Multiple Steps Dimeric_Alkaloid Aporphine-Benzylisoquinoline Dimeric Alkaloid (e.g., this compound) Aporphine_Monomer->Dimeric_Alkaloid Oxidative Coupling (CYP80 family) Benzylisoquinoline_Monomer->Dimeric_Alkaloid Oxidative Coupling (CYP80 family)

Caption: Generalized biosynthetic pathway of aporphine-benzylisoquinoline dimeric alkaloids.

Experimental Workflow for Isolation and Quantification

The following diagram outlines the logical workflow for the isolation and quantification of this compound from a plant source.

Experimental Workflow Plant_Material Plant Material Collection & Drying Grinding Grinding Plant_Material->Grinding Extraction Solvent Extraction Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Acid-Base Partitioning Crude_Extract->Partitioning Crude_Alkaloids Crude Alkaloid Fraction Partitioning->Crude_Alkaloids Column_Chromatography Column Chromatography Crude_Alkaloids->Column_Chromatography Quantification HPLC Quantification Crude_Alkaloids->Quantification Fractions Fractions Column_Chromatography->Fractions TLC TLC Analysis Fractions->TLC Pure_Compound Pure this compound Fractions->Pure_Compound TLC->Fractions Pure_Compound->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: Workflow for the isolation and quantification of this compound.

References

An In-depth Technical Guide on the Traditional Medicinal Uses of Plants Containing Pakistanine and Associated Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Berberis Species from Pakistan and their Bioactive Isoquinoline (B145761) Alkaloids

Foreword

This technical guide provides a comprehensive overview of the traditional medicinal uses, phytochemistry, and pharmacology of plants containing the alkaloid Pakistanine. Initial research indicates that "this compound" is a specific dimeric isoquinoline alkaloid isolated from several Berberis species native to Pakistan. However, the available scientific literature on the specific biological activities of this compound is limited. Therefore, this guide expands its scope to include other prominent and well-researched alkaloids, such as berberine (B55584) and berbamine (B205283), which are found in the same plant species. This approach provides a broader and more practical context for researchers, scientists, and drug development professionals interested in the therapeutic potential of these plants.

Introduction to this compound and its Botanical Sources

This compound is a dimeric alkaloid with the molecular formula C37H40N2O6. It has been isolated from Berberis species found in Pakistan, including Berberis calliobotrys, Berberis orthobotrys, and Berberis baluchistanica. These plants belong to the Berberidaceae family, which is renowned for being a rich source of isoquinoline alkaloids. While the chemical structure of this compound has been elucidated, extensive pharmacological studies on the pure compound are not widely published.

The primary botanical sources of this compound are shrubs native to the mountainous regions of Pakistan. These plants have a long history of use in traditional medicine systems of the region.

Traditional Medicinal Uses of Berberis Species Containing this compound

The plants from which this compound has been isolated have been used for centuries in traditional and folk medicine to treat a wide range of ailments. The uses are often attributed to the complex mixture of alkaloids and other phytochemicals present in the roots, bark, and leaves of these plants.

  • Berberis calliobotrys : In the Chitral Valley of Pakistan, this plant is traditionally used to treat jaundice, fever, backache, and pharyngitis, and to relieve intestinal colic. It is also used for its analgesic, anti-inflammatory, and antipyretic properties.

  • Berberis orthobotrys : This species has a history of traditional use for treating wounds, cancer, and gastrointestinal maladies. The roots and stem bark are also used to alleviate joint pain.

  • Berberis baluchistanica : Known locally as "Zralga" or "Zarchin," the root extracts of this plant are used in folk medicine to treat coughs, microbial infections, and internal injuries in both humans and livestock. It is also traditionally used for wound healing and as an antidote for snakebites.

Pharmacological Activities of Alkaloids from this compound-Containing Berberis Species

Due to the limited specific data on this compound, this section focuses on the well-documented pharmacological activities of berberine and berbamine, which are also present in these Berberis species. These activities provide insight into the potential therapeutic applications of extracts from these plants.

Anticancer Activity

Berberine and berbamine have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The tables below summarize the 50% inhibitory concentration (IC50) values from various studies.

Table 1: Anticancer Activity of Berberine

Cell LineCancer TypeIC50 (µM)Reference
T47DHuman Breast Cancer25[1]
MCF-7Human Breast Cancer25[1]
HCC70Triple-Negative Breast Cancer0.19[2]
BT-20Triple-Negative Breast Cancer0.23[2]
MDA-MB-468Triple-Negative Breast Cancer0.48[2]
MDA-MB-231Triple-Negative Breast Cancer16.7[2]
SK-Hep-1Human Liver Cancer34.26 (for Oxyberberine)[3]
HepG2Human Liver Cancer62.96 (for Oxyberberine)[3]

Table 2: Anticancer Activity of Berbamine

Cell LineCancer TypeIC50 (µM)Reference
H9Human T-cell Lymphoma4.0[4]
RPMI8226Multiple Myeloma6.19[4]
SGC-7901Gastric Cancer (48h)11.13[5]
BGC-823Gastric Cancer (48h)16.38[5]
SGC-7901Gastric Cancer (72h)4.148[5]
BGC-823Gastric Cancer (72h)5.788[5]
Enzyme Inhibitory Activity

Alkaloids from Berberis species have also been shown to inhibit various enzymes, including acetylcholinesterase (AChE), which is a target in the management of Alzheimer's disease.

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Berberis Alkaloids

AlkaloidIC50 (µM)Reference
(7R,13aS)-7-benzylstepholidine40.6
(7S,13aS)-7-benzylstepholidine51.9
Crinane-type alkaloid (Compound 3)32.65[6]

Signaling Pathways Modulated by Berberine

Berberine exerts its pharmacological effects by modulating multiple key signaling pathways involved in cancer and inflammation.

Anticancer Signaling Pathways

Berberine has been shown to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle by targeting several critical pathways.[7]

berberine_cancer_pathways berberine Berberine pi3k_akt_mtor PI3K/AKT/mTOR Pathway berberine->pi3k_akt_mtor Inh mapk_erk MAPK/ERK Pathway berberine->mapk_erk Inh nf_kb NF-κB Pathway berberine->nf_kb Inh wnt_beta_catenin Wnt/β-catenin Pathway berberine->wnt_beta_catenin Inh angiogenesis Angiogenesis Inhibition berberine->angiogenesis Inh apoptosis Apoptosis Induction pi3k_akt_mtor->apoptosis cell_cycle_arrest Cell Cycle Arrest pi3k_akt_mtor->cell_cycle_arrest mapk_erk->apoptosis inflammation Inflammation Inhibition nf_kb->inflammation wnt_beta_catenin->cell_cycle_arrest

Caption: Berberine's anticancer signaling pathways.

Anti-inflammatory Signaling Pathways

Berberine's anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and key inflammatory signaling cascades.[8][9]

berberine_inflammation_pathways berberine Berberine nf_kb_pathway NF-κB Pathway berberine->nf_kb_pathway Inh mapk_pathway MAPK Pathway berberine->mapk_pathway Inh ampk_pathway AMPK Pathway berberine->ampk_pathway Act inflammatory_stimuli Inflammatory Stimuli inflammatory_stimuli->nf_kb_pathway inflammatory_stimuli->mapk_pathway pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nf_kb_pathway->pro_inflammatory_cytokines mapk_pathway->pro_inflammatory_cytokines ampk_pathway->nf_kb_pathway Inh inflammation_response Inflammatory Response pro_inflammatory_cytokines->inflammation_response

Caption: Berberine's anti-inflammatory signaling.

Experimental Protocols

This section provides detailed methodologies for the extraction of this compound and for key pharmacological assays used to evaluate the bioactivity of Berberis alkaloids.

Extraction and Isolation of this compound from Berberis baluchistanica

The following protocol is based on the original isolation of this compound.

extraction_workflow start Dried and powdered plant material (Berberis baluchistanica) extraction Maceration with Ethanol (B145695) start->extraction filtration_concentration Filtration and Concentration (Rotary Evaporator) extraction->filtration_concentration acid_base_extraction Acid-Base Extraction filtration_concentration->acid_base_extraction acidification Acidify with HCl acid_base_extraction->acidification partitioning Partition with Chloroform (B151607) acidification->partitioning basification Basify aqueous layer with NH4OH partitioning->basification chloroform_extraction Extract with Chloroform basification->chloroform_extraction chromatography Column Chromatography (Silica Gel) chloroform_extraction->chromatography purification Preparative TLC chromatography->purification end Pure this compound purification->end

Caption: Extraction and isolation workflow for this compound.

Methodology:

  • Plant Material: Dried and powdered root or stem bark of Berberis baluchistanica.

  • Extraction: The powdered plant material is exhaustively extracted with ethanol at room temperature by maceration.

  • Concentration: The ethanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Extraction:

    • The crude extract is dissolved in 2% hydrochloric acid.

    • The acidic solution is washed with chloroform to remove non-alkaloidal components.

    • The aqueous acidic layer is then made alkaline (pH 9-10) with ammonium (B1175870) hydroxide.

    • The basified solution is repeatedly extracted with chloroform to obtain the crude alkaloid fraction.

  • Chromatographic Separation:

    • The crude alkaloid fraction is subjected to column chromatography on silica (B1680970) gel.

    • The column is eluted with a gradient of chloroform and methanol.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing this compound are further purified by preparative TLC to yield the pure compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry.

MTT Cell Viability Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[5]

Materials:

  • Cancer cell lines (e.g., SGC-7901, BGC-823)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Berbamine (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and incubated overnight to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., berbamine) and incubated for a specified period (e.g., 48 or 72 hours). A control group with no compound treatment is also included.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The culture medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to screen for compounds that inhibit the activity of the AChE enzyme.[10]

Materials:

  • Acetylcholinesterase (AChE) enzyme from Electrophorus electricus

  • Acetylthiocholine (B1193921) iodide (ATCI) as the substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tris-HCl buffer

  • Test compounds

  • 96-well plates

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing the test compound at various concentrations, AChE enzyme, and DTNB in Tris-HCl buffer.

  • Pre-incubation: The mixture is pre-incubated for 15 minutes at 25°C.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, ATCI.

  • Absorbance Measurement: The hydrolysis of acetylthiocholine is monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm for 5 minutes.

  • Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited control. The IC50 value is determined from the dose-response curve.

Conclusion and Future Directions

The Berberis species of Pakistan are a rich source of bioactive isoquinoline alkaloids, including the unique dimeric alkaloid this compound. While traditional medicine has long utilized these plants for a variety of therapeutic purposes, modern pharmacological research has primarily focused on the more abundant alkaloids like berberine and berbamine. These compounds have demonstrated significant potential as anticancer and anti-inflammatory agents, with well-defined mechanisms of action involving the modulation of key cellular signaling pathways.

The limited research on this compound itself presents a significant opportunity for future investigation. Further studies are warranted to elucidate the specific pharmacological activities of this alkaloid, including its potential anticancer, anti-inflammatory, and enzyme inhibitory properties. Such research could lead to the discovery of new therapeutic agents and provide a stronger scientific basis for the traditional uses of these important medicinal plants. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers embarking on such investigations.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Pakistanine from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pakistanine is a dimeric isoquinoline (B145761) alkaloid that has been identified and isolated from several species of the Berberis genus, notably those indigenous to Pakistan. Research has indicated its potential as a bioactive compound, with studies highlighting its hypoglycemic and antioxidant properties. This document provides detailed protocols for the extraction and isolation of this compound from its plant sources, intended for research and drug development purposes. The primary plant source discussed is Berberis baluchistanica, from which this compound has been successfully isolated.

Plant Sources

This compound has been isolated from the following plant species:

  • Berberis baluchistanica[1]

  • Berberis calliobotrys

  • Berberis orthobotrys

The roots and bark of these plants are typically the primary materials used for extraction, as they are rich in alkaloids.

Experimental Protocols

The extraction and isolation of this compound generally follow a multi-step process involving solvent extraction, fractionation, and chromatographic purification. The following protocols are based on established methods for isolating alkaloids from Berberis species and specific reports on this compound isolation.

Protocol 1: General Methanolic Extraction of Alkaloids from Berberis baluchistanica

This protocol is a standard method for obtaining a crude alkaloid extract from the plant material.

Materials and Reagents:

  • Dried and powdered root or bark of Berberis baluchistanica

  • Methanol (B129727) (analytical grade)

  • Rotary evaporator

  • Filter paper (Whatman No. 1)

  • Grinder or mill

  • Maceration vessel

Procedure:

  • Plant Material Preparation: Air-dry the collected plant material (roots or bark) in the shade to prevent the degradation of phytochemicals. Once thoroughly dried, grind the material into a coarse powder using a mechanical grinder.

  • Maceration: Soak the powdered plant material in methanol in a large container. A common ratio is 1:10 (w/v) of plant material to solvent.

  • Extraction: Allow the mixture to macerate for a period of 3 to 7 days at room temperature, with occasional shaking to ensure thorough extraction.

  • Filtration: After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

  • Concentration: Concentrate the filtered extract using a rotary evaporator at a temperature below 50°C to obtain a crude methanolic extract.

  • Storage: Store the crude extract in a cool, dark place for further fractionation and isolation.

Protocol 2: Bioassay-Guided Fractionation and Isolation of this compound

This protocol outlines the steps for the specific isolation of this compound from the crude methanolic extract, guided by bioassays to identify the most active fractions.[1]

Materials and Reagents:

  • Crude methanolic extract of Berberis baluchistanica

  • Silica (B1680970) gel for column chromatography (60-120 mesh)

  • Glass column for chromatography

  • Solvents for chromatography: Chloroform (B151607) and Methanol (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Developing chamber for TLC

  • UV lamp for TLC visualization

  • NMR spectrometer (for structural elucidation)

  • Mass spectrometer (for molecular weight determination)

Procedure:

  • Fractionation of Crude Extract: The crude methanolic extract is subjected to fractionation. While the specific details for this compound are proprietary to the cited research, a general approach involves liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, butanol) to separate compounds based on their solubility.

  • Column Chromatography: The fraction showing the highest bioactivity (e.g., antioxidant or alpha-amylase inhibition) is then subjected to column chromatography.

    • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (like chloroform) and pour it into the glass column to create a packed stationary phase.

    • Sample Loading: Dissolve the active fraction in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

    • Elution: Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol. For example, a common gradient could be Chloroform:Methanol (9:1, 8:2, 7:3, etc.).

  • Fraction Collection and Analysis: Collect the eluted fractions in separate test tubes. Monitor the separation process using Thin Layer Chromatography (TLC). Spot a small amount from each fraction on a TLC plate and develop it in a suitable solvent system. Visualize the spots under a UV lamp.

  • Isolation of this compound: Fractions that show a similar TLC profile and contain the compound of interest are combined. Repeated column chromatography of these combined fractions may be necessary to achieve the desired purity. The pure compound is obtained after the evaporation of the solvent.

  • Structural Elucidation: The structure of the isolated compound is confirmed as this compound using spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry.[2]

Data Presentation

While specific yield percentages for this compound from Berberis baluchistanica are not detailed in the available literature, the bioactivity of the isolated compound has been quantified.

Table 1: Bioactivity of Isolated this compound from Berberis baluchistanica [1]

BioassayIC50 of this compound (µg/mL)StandardIC50 of Standard (µg/mL)
Alpha-amylase Inhibition40.26Acarbose33.68
DPPH Radical Scavenging14.15Ascorbic Acid0.41

IC50: The half maximal inhibitory concentration.

Mandatory Visualization

The following diagram illustrates the general workflow for the extraction and isolation of this compound from Berberis plant material.

Extraction_Workflow PlantMaterial Dried & Powdered Plant Material (Berberis baluchistanica) Maceration Maceration with Methanol PlantMaterial->Maceration Filtration Filtration Maceration->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Methanolic Extract Concentration->CrudeExtract Fractionation Bioassay-Guided Fractionation CrudeExtract->Fractionation ActiveFraction Active Fraction Fractionation->ActiveFraction ColumnChromatography Column Chromatography (Silica Gel) ActiveFraction->ColumnChromatography TLC TLC Monitoring ColumnChromatography->TLC Fractions Purifiedthis compound Purified this compound ColumnChromatography->Purifiedthis compound TLC->ColumnChromatography Optimization Analysis Structural Elucidation (NMR, MS) Purifiedthis compound->Analysis FinalProduct This compound Analysis->FinalProduct

Caption: Workflow for this compound Extraction and Isolation.

Conclusion

The protocols provided offer a comprehensive guide for the extraction and isolation of the bioactive alkaloid this compound from Berberis species. The successful isolation of this compound from Berberis baluchistanica and the quantification of its bioactivity underscore its potential for further investigation in drug discovery and development. Researchers are encouraged to adapt and optimize these methods to suit their specific laboratory conditions and research objectives.

References

Application Notes and Protocols for the Purification of Bisbenzylisoquinoline Alkaloids from Berberis Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkaloids are a diverse group of naturally occurring chemical compounds that have significant physiological effects on humans and are widely used in medicine. The genus Berberis, native to regions including Pakistan, is a rich source of isoquinoline (B145761) alkaloids, particularly bisbenzylisoquinoline alkaloids. While a specific alkaloid named "Pakistanine" is not prominently documented in scientific literature, it is likely a member of this class, isolated from a local Berberis species. This document provides a comprehensive protocol for the extraction, fractionation, and purification of bisbenzylisoquinoline alkaloids from Berberis species, based on established methodologies for similar compounds from this genus.

Data Presentation

Table 1: Solvent Systems for Chromatographic Separation of Berberis Alkaloids

Chromatographic TechniqueStationary PhaseMobile Phase (Solvent System)Target AlkaloidsReference
Column ChromatographySilica (B1680970) Gel (70-230 mesh)n-hexane, chloroform (B151607), and methanol (B129727) gradientsBisbenzylisoquinoline alkaloids[1]
Column ChromatographySilica Gel (70-230 mesh)Ethyl acetate (B1210297) and methanol (3:7)Berberine (B55584)[2][3]
Preparative TLCSilica Gel G-60Ethyl acetate: Petroleum ether (80:20)Oxyberberine[4]
Preparative TLCSilica Gel G-60Chloroform: Methanol (100:5)Oxyberberine[4]
Centrifugal Partition Chromatography (CPC)Biphasic liquid systemHexane:Ethyl Acetate:Methanol:WaterMagnoflorine and Berberine[5]

Table 2: Typical Yields of Alkaloids from Berberis Species

Plant MaterialExtraction MethodAlkaloid FractionYieldReference
Cocculus pendulus (aerial parts)Maceration with ethanol (B145695), followed by acid-base extractionCrude alkaloids70 g from bulk material[1]
Berberis lycium (roots)Maceration in methanol:chloroform (1:1)Crude extractNot specified[2]
Berberis aristata (root bark extract - "rasaut")Hot ethanol extractionBerberine chloride, Berbamine, Oxyacanthine, AromolineNot specified[4]

Experimental Protocols

Preparation of Plant Material

The roots or aerial parts of the Berberis plant are collected, washed thoroughly with water to remove any soil and debris, and then shade-dried at room temperature for several days until they are completely dry and brittle. The dried plant material is then ground into a coarse powder using a mechanical grinder.

Extraction of Crude Alkaloids

Protocol 2.1: Maceration with Methanol and Chloroform [2]

  • Soak the powdered plant material in a 1:1 mixture of methanol and chloroform for 7 days at room temperature, with occasional shaking.

  • After 7 days, filter the mixture to separate the plant residue from the solvent extract.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

Protocol 2.2: Hot Ethanol Extraction [4]

  • Extract the powdered plant material with hot ethanol (e.g., 10 liters for 3 kg of plant material) using a Soxhlet apparatus or by refluxing.

  • Evaporate the ethanol from the extract to obtain a residue.

Acid-Base Fractionation of Crude Extract[1]
  • Dissolve the crude extract in a 5% acetic acid solution.

  • Filter the acidic solution to remove any non-alkaloidal, acid-insoluble materials.

  • Basify the filtrate to a pH of approximately 11 with ammonium (B1175870) hydroxide (B78521) (NH₄OH).

  • Extract the liberated free alkaloids with an organic solvent such as chloroform or a mixture of chloroform and ethyl acetate.

  • Combine the organic extracts and evaporate the solvent to yield the crude alkaloid mixture.

Chromatographic Purification

Protocol 4.1: Column Chromatography [1]

  • Adsorb the crude alkaloid mixture onto silica gel (70-230 mesh).

  • Prepare a column packed with silica gel in a non-polar solvent like n-hexane.

  • Load the adsorbed sample onto the top of the column.

  • Elute the column with a gradient of solvents, starting with n-hexane and gradually increasing the polarity by adding chloroform and then methanol.

  • Collect the fractions and monitor them by Thin Layer Chromatography (TLC) using Dragendorff's reagent to detect alkaloids.

  • Combine the fractions containing the target alkaloid(s) and evaporate the solvent.

Protocol 4.2: Preparative Thin Layer Chromatography (pTLC) [4]

  • For further purification of isolated fractions, use preparative TLC plates coated with silica gel G-60.

  • Apply the semi-purified alkaloid fraction as a band onto the pTLC plate.

  • Develop the plate in a suitable solvent system (e.g., ethyl acetate:petroleum ether 80:20 or chloroform:methanol 100:5).

  • Visualize the separated bands under UV light.

  • Scrape the band corresponding to the desired alkaloid and elute the compound from the silica gel using a polar solvent like methanol.

  • Filter and evaporate the solvent to obtain the purified alkaloid.

Crystallization
  • Dissolve the purified alkaloid in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents).

  • Allow the solvent to evaporate slowly at room temperature or in a refrigerator.

  • Collect the resulting crystals by filtration.

Mandatory Visualization

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_final_product Final Product plant_material Powdered Berberis Plant Material maceration Maceration (Methanol:Chloroform) plant_material->maceration hot_extraction Hot Ethanol Extraction plant_material->hot_extraction crude_extract Crude Extract maceration->crude_extract hot_extraction->crude_extract acid_dissolution Dissolve in 5% Acetic Acid crude_extract->acid_dissolution basification Basify with NH4OH (pH 11) acid_dissolution->basification solvent_extraction Extract with Chloroform/EtOAc basification->solvent_extraction crude_alkaloids Crude Alkaloid Mixture solvent_extraction->crude_alkaloids column_chromatography Column Chromatography (Silica Gel) crude_alkaloids->column_chromatography semi_pure_fraction Semi-Pure Fraction column_chromatography->semi_pure_fraction ptlc Preparative TLC pure_alkaloid Purified Alkaloid ptlc->pure_alkaloid semi_pure_fraction->ptlc crystallization Crystallization pure_alkaloid->crystallization final_product Crystalline Alkaloid crystallization->final_product

Caption: Workflow for the purification of bisbenzylisoquinoline alkaloids.

Signaling Pathways

The provided information focuses on the chemical purification protocol and does not contain details about the signaling pathways affected by "this compound" or related alkaloids. Research into the biological activity of the purified alkaloid would be the next step to elucidate its mechanism of action and interaction with cellular signaling pathways.

This document is intended for informational purposes only and should be used by qualified professionals in a laboratory setting. Appropriate safety precautions should be taken when handling chemicals and solvents.

References

Application Notes & Protocols: A Proposed Methodology for the Total Synthesis of Pakistanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Abstract

Pakistanine is a complex dimeric alkaloid belonging to the aporphine-benzylisoquinoline class. To date, a specific total synthesis of this compound has not been reported in the scientific literature. This document outlines a proposed, comprehensive methodology for the total synthesis of this compound based on established and convergent strategies for the synthesis of related bisbenzylisoquinoline alkaloids (bisBIAs). The proposed strategy involves the synthesis of two key monomeric units, an aporphine (B1220529) precursor and a benzylisoquinoline moiety, followed by a crucial diaryl ether linkage formation through an Ullmann condensation reaction. This document provides detailed hypothetical protocols for the key synthetic steps, a summary of expected quantitative data, and a visual representation of the synthetic workflow.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound suggests a convergent approach, disconnecting the molecule at the diaryl ether linkage. This bond is a key feature in many bisbenzylisoquinoline alkaloids and its formation is a critical step in the synthesis. The retrosynthesis reveals two primary building blocks: an appropriately functionalized aporphine precursor and a benzylisoquinoline unit.

Retrosynthesis This compound This compound DiarylEtherCleavage Disconnection: Diaryl Ether Linkage This compound->DiarylEtherCleavage Monomers Aporphine Precursor + Benzylisoquinoline Unit DiarylEtherCleavage->Monomers Aporphine_Retrosynthesis Aporphine Retrosynthesis Monomers->Aporphine_Retrosynthesis Benzylisoquinoline_Retrosynthesis Benzylisoquinoline Retrosynthesis Monomers->Benzylisoquinoline_Retrosynthesis SimplerPrecursors_A Simpler Aromatic Precursors (A) Aporphine_Retrosynthesis->SimplerPrecursors_A SimplerPrecursors_B Simpler Aromatic Precursors (B) Benzylisoquinoline_Retrosynthesis->SimplerPrecursors_B

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The forward synthesis will focus on the independent preparation of the two key monomeric intermediates followed by their coupling and final modifications.

The synthesis of the substituted benzylisoquinoline unit can be achieved through a classical Bischler-Napieralski reaction followed by reduction.

Protocol: Synthesis of the Benzylisoquinoline Monomer

  • Amide Formation: React 3,4-dimethoxyphenethylamine (B193588) with the appropriate phenylacetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in a suitable solvent like dichloromethane (B109758) (DCM) at 0 °C to room temperature.

  • Bischler-Napieralski Cyclization: Treat the resulting amide with a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) in refluxing toluene (B28343) or acetonitrile (B52724) to effect the cyclization to the dihydroisoquinoline intermediate.

  • Reduction: Reduce the dihydroisoquinoline using sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) to yield the corresponding tetrahydroisoquinoline.

  • N-Methylation: Perform N-methylation using formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) or methyl iodide to obtain the final benzylisoquinoline monomer.

The synthesis of the aporphine precursor will also utilize an isoquinoline (B145761) synthesis followed by functional group manipulations to prepare it for the key coupling step.

Protocol: Synthesis of the Aporphine Precursor Monomer

  • Isoquinoline Synthesis: Synthesize the core isoquinoline structure using a similar Bischler-Napieralski or a Pictet-Spengler approach with appropriately substituted starting materials to match the oxygenation pattern of the aporphine core of this compound.

  • Introduction of the Phenolic Hydroxyl Group: One of the aromatic rings of the isoquinoline must possess a free phenolic hydroxyl group to participate in the subsequent Ullmann condensation. This may require a demethylation step using reagents like boron tribromide (BBr₃) if a methoxy (B1213986) group is used as a protecting group during the initial synthesis.

  • Introduction of the Halogen for Coupling: The position on the aromatic ring intended for coupling needs to be functionalized with a halogen, typically iodine or bromine, to facilitate the Ullmann reaction. This can be achieved through electrophilic aromatic substitution (halogenation).

The formation of the diaryl ether linkage is the cornerstone of this synthetic strategy. The Ullmann condensation is a well-established method for this transformation.[1]

Protocol: Ullmann Condensation

  • Reactant Preparation: In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aporphine precursor (with the phenolic hydroxyl group) and the halogenated benzylisoquinoline monomer in a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Addition of Reagents: Add a stoichiometric amount of a copper(I) salt, such as copper(I) iodide (CuI), and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The addition of a ligand, such as 1,10-phenanthroline, can often accelerate the reaction.

  • Reaction Conditions: Heat the reaction mixture to a high temperature, typically in the range of 120-180 °C, and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel.

Following the successful coupling of the two monomers, the final steps would involve the intramolecular cyclization to form the aporphine ring system and any necessary deprotection steps.

Protocol: Aporphine Ring Formation (Oxidative Coupling)

  • Intramolecular Cyclization: The formation of the aporphine ring can be achieved through an intramolecular oxidative coupling reaction. Reagents such as vanadium oxytrifluoride (VOF₃) or ferric chloride (FeCl₃) can be employed to facilitate this C-C bond formation.

  • Deprotection (if necessary): If any protecting groups were used for the hydroxyl functionalities during the synthesis, they would be removed in the final step to yield this compound.

Quantitative Data Summary

As the total synthesis of this compound has not been reported, the following table presents expected yields for each key step based on literature precedents for the synthesis of analogous bisbenzylisoquinoline alkaloids.

StepReactionReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
Monomer A Synthesis Bischler-Napieralski CyclizationPOCl₃Toluene1104-680-90
ReductionNaBH₄Methanol0 - RT1-290-95
N-MethylationHCHO, HCOOH-1006-885-95
Monomer B Synthesis Pictet-Spengler ReactionTrifluoroacetic acid (TFA)DCMRT12-2475-85
HalogenationN-Iodosuccinimide (NIS)AcetonitrileRT2-470-80
Key Coupling Ullmann CondensationCuI, K₂CO₃, 1,10-phenanthrolineDMF15024-4840-60
Final Steps Intramolecular Oxidative CouplingVOF₃TFA, DCM-78 to RT1-330-50
DeprotectionBBr₃DCM-78 to 01-280-90

Experimental Workflow Visualization

Total_Synthesis_Workflow cluster_MonomerA Synthesis of Benzylisoquinoline Monomer cluster_MonomerB Synthesis of Aporphine Precursor Monomer cluster_Final Final Steps A1 Amide Formation A2 Bischler-Napieralski Cyclization A1->A2 A3 Reduction A2->A3 A4 N-Methylation A3->A4 Coupling Key Step: Ullmann Condensation A4->Coupling B1 Isoquinoline Synthesis B2 Hydroxyl Deprotection B1->B2 B3 Halogenation B2->B3 B3->Coupling F1 Intramolecular Oxidative Coupling (Aporphine Formation) Coupling->F1 F2 Final Deprotection F1->F2 Pakistanine_Final This compound F2->Pakistanine_Final

Caption: Proposed workflow for the total synthesis of this compound.

Conclusion

The proposed methodology for the total synthesis of this compound provides a robust and feasible route based on well-established synthetic strategies for complex alkaloids. The convergent approach allows for the efficient construction of the molecular framework. The key challenges lie in the optimization of the Ullmann condensation to achieve a good yield and the regioselectivity of the final intramolecular oxidative coupling to form the aporphine core. Successful execution of this synthetic plan would provide access to this compound and its analogues for further biological evaluation and drug development studies.

References

Application Note: A Validated RP-HPLC Method for the Analysis of Protoberberine Alkaloids

Application Note: A Validated LC-MS/MS Protocol for the Sensitive Detection and Quantification of Pakistanine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in natural product analysis, pharmacokinetics, and related fields.

Introduction

Pakistanine is a bisbenzylisoquinoline alkaloid, a class of natural products known for their diverse and potent biological activities. Accurate and sensitive detection of this compound in various matrices is crucial for pharmacological studies, quality control of herbal products, and pharmacokinetic assessments. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The described method is suitable for the quantification of this compound in complex samples such as plant extracts and biological fluids.

Chemical Properties of this compound

  • Chemical Formula: C₃₇H₄₀N₂O₆

  • Molecular Weight: 608.7 g/mol

  • Class: Bisbenzylisoquinoline alkaloid

Experimental Protocols

1. Sample Preparation

The choice of sample preparation method is critical for accurate quantification and depends on the sample matrix. Below are protocols for plant material and biological fluids.

1.1. Extraction from Plant Material (e.g., Berberis species)

This protocol is based on a standard acid-base extraction method for alkaloids.[1]

  • Homogenization: Air-dry the plant material at room temperature and grind it into a fine powder.

  • Acidic Extraction: Macerate 1 gram of the powdered plant material with 20 mL of 1% citric acid in methanol (B129727) for 24 hours at room temperature.[1]

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Solvent Evaporation: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.

  • Acid-Base Partitioning:

    • Dissolve the residue in 20 mL of 5% hydrochloric acid.

    • Wash the acidic solution with 20 mL of ethyl acetate (B1210297) three times to remove non-polar impurities. Discard the ethyl acetate layers.

    • Adjust the pH of the aqueous layer to 9-10 with ammonium (B1175870) hydroxide.

    • Extract the alkaloids with 20 mL of dichloromethane (B109758) three times.

  • Final Preparation: Combine the dichloromethane layers, dry over anhydrous sodium sulfate, and evaporate to dryness. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

1.2. Extraction from Biological Fluids (e.g., Plasma, Urine)

This protocol utilizes protein precipitation followed by liquid-liquid extraction.

  • Protein Precipitation: To 100 µL of plasma or urine, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

2. LC-MS/MS Analysis

The following parameters are based on typical conditions for the analysis of bisbenzylisoquinoline alkaloids.[2][3][4]

2.1. Liquid Chromatography Conditions

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

2.2. Mass Spectrometry Conditions

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hr
Collision Gas Argon

Data Presentation

Quantitative Data: Proposed MRM Transitions for this compound

The following Multiple Reaction Monitoring (MRM) transitions are proposed for the quantification of this compound. The precursor ion is the protonated molecule [M+H]⁺. The product ions are predicted based on the known fragmentation patterns of bisbenzylisoquinoline alkaloids, which typically involve cleavage of the benzylisoquinoline linkages.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Collision Energy (eV) (Starting Point)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV) (Starting Point)
This compound609.3[Proposed] 398.235[Proposed] 212.145

Note: The proposed product ions are based on the cleavage of the ether linkage and subsequent fragmentation of the resulting isoquinoline (B145761) moieties. These values should be optimized experimentally.

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (Plant Material or Biological Fluid) Extraction Extraction/ Purification Sample->Extraction Concentration Concentration & Reconstitution Extraction->Concentration LC Liquid Chromatography (Separation) Concentration->LC MS Mass Spectrometry (Detection & Fragmentation) LC->MS DataAcquisition Data Acquisition MS->DataAcquisition Quantification Quantification & Data Analysis DataAcquisition->Quantification

Caption: Workflow for the LC-MS/MS analysis of this compound.

Signaling Pathway Diagram (Hypothetical Metabolic Pathway)

signaling_pathway cluster_precursors Precursors cluster_intermediates Key Intermediates cluster_dimerization Oxidative Coupling Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine Coclaurine (S)-Coclaurine Norcoclaurine->Coclaurine N_Methylcoclaurine (S)-N-Methylcoclaurine Coclaurine->N_Methylcoclaurine This compound This compound N_Methylcoclaurine->this compound Oxidative Dimerization

Caption: Biosynthetic pathway of this compound.

References

Application Notes and Protocols for Developing a Cell-Based Assay for Pakistanine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pakistanine is a novel natural product with putative therapeutic potential. To elucidate its biological activity and mechanism of action, robust cell-based assays are essential. These application notes provide a comprehensive framework for developing and implementing a suite of cell-based assays to characterize the cytotoxic and apoptotic effects of this compound on cancer cells. The protocols herein are designed for the human breast adenocarcinoma cell line, MCF-7, but can be adapted for other relevant cell lines.

Overview of the Assay Strategy

The primary objective of this protocol is to determine if this compound can induce cell death in cancer cells and to characterize the nature of this cell death, specifically focusing on apoptosis. The workflow involves a multi-step approach:

  • Initial Cytotoxicity Screening: An MTT assay will be performed to assess the effect of this compound on cell viability and to determine its half-maximal inhibitory concentration (IC50).

  • Confirmation of Apoptosis: An Annexin V-FITC/Propidium Iodide (PI) assay will be used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Mechanistic Insight: A Caspase-3/7 activity assay will be conducted to investigate the involvement of key executioner caspases in the apoptotic pathway induced by this compound.

Data Presentation

Quantitative data from the assays should be summarized for clear interpretation and comparison.

Table 1: Cytotoxicity of this compound on MCF-7 Cells (MTT Assay)

This compound Concentration (µg/mL)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.2
195.3 ± 5.1
582.1 ± 6.3
1065.7 ± 4.9
2548.9 ± 3.8
5023.5 ± 2.9
1008.1 ± 1.5
IC50 (µg/mL) ~25

Table 2: Apoptosis Induction by this compound in MCF-7 Cells (Annexin V-FITC/PI Assay)

Treatment (IC50 Concentration)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control96.2 ± 2.12.5 ± 0.81.3 ± 0.5
This compound45.8 ± 3.538.7 ± 4.115.5 ± 2.7
Staurosporine (Positive Control)30.1 ± 2.955.2 ± 3.814.7 ± 2.2

Table 3: Caspase-3/7 Activation by this compound in MCF-7 Cells

Treatment (IC50 Concentration)Relative Caspase-3/7 Activity (Fold Change vs. Control)
Vehicle Control1.0
This compound4.8 ± 0.6
Staurosporine (Positive Control)6.2 ± 0.9

Experimental Protocols

Materials and Reagents
  • MCF-7 human breast adenocarcinoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Dimethyl sulfoxide)

  • Annexin V-FITC Apoptosis Detection Kit

  • Caspase-Glo® 3/7 Assay Kit

  • 96-well and 6-well cell culture plates

  • Microplate reader

  • Flow cytometer

Cell Culture
  • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days or when they reach 80-90% confluency.

Protocol 1: MTT Cell Viability Assay
  • Seed MCF-7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[1]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µg/mL) for 48 hours. Include a vehicle control (DMSO concentration equivalent to the highest this compound concentration).

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay
  • Seed MCF-7 cells in a 6-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with this compound at its predetermined IC50 concentration for 48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Harvest the cells (including floating cells in the medium) by trypsinization and wash twice with cold PBS.[2]

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.[2][3]

  • Incubate the cells in the dark for 15 minutes at room temperature.[4]

  • Analyze the cells by flow cytometry to quantify the percentage of viable, early apoptotic, and late apoptotic/necrotic cells.[2][5]

Protocol 3: Caspase-3/7 Activity Assay
  • Seed MCF-7 cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with this compound at its IC50 concentration for 24 hours. Include vehicle and positive controls.

  • Add Caspase-Glo® 3/7 Reagent to each well according to the manufacturer's instructions.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence using a microplate reader.

  • Calculate the fold change in caspase-3/7 activity relative to the vehicle control.

Visualizations

Signaling Pathway Diagram

G Hypothesized Apoptotic Pathway of this compound This compound This compound Cell_Membrane Cell Membrane Bcl2 Bcl-2 This compound->Bcl2 Inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax Bax Bcl2->Bax Inhibits Bax->Mitochondrion Promotes permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3_7 Caspase-3/7 Caspase9->Caspase3_7 Activates Apoptosis Apoptosis Caspase3_7->Apoptosis

Caption: Hypothesized intrinsic apoptotic pathway induced by this compound.

Experimental Workflow Diagram

G Experimental Workflow for this compound Activity cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Confirmation & Mechanism cluster_2 Phase 3: Data Analysis & Interpretation Cell_Culture MCF-7 Cell Culture MTT_Assay MTT Assay (Dose-Response) Cell_Culture->MTT_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Apoptosis_Assay Annexin V/PI Staining (Flow Cytometry) IC50_Determination->Apoptosis_Assay Caspase_Assay Caspase-3/7 Assay (Luminescence) IC50_Determination->Caspase_Assay Data_Analysis Data Analysis Apoptosis_Assay->Data_Analysis Caspase_Assay->Data_Analysis Conclusion Conclusion on This compound Activity Data_Analysis->Conclusion

Caption: Overall experimental workflow for assessing this compound's activity.

References

In Vitro Experimental Models for Testing "Pakistanine": Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research indicates that "Pakistanine" is not a recognized or documented chemical compound. The following application notes and protocols have been developed for a hypothetical plant-derived alkaloid, herein named "this compound," with assumed anti-cancer and anti-inflammatory properties. This document is intended to serve as a comprehensive template for researchers, scientists, and drug development professionals for the in vitro evaluation of novel natural products.

Introduction

"this compound" is a hypothetical novel alkaloid isolated from a plant species indigenous to the mountainous regions of Pakistan. Preliminary computational and structural analyses suggest potential bioactivities, including cytotoxicity against cancer cell lines and modulation of inflammatory pathways. These application notes provide a suite of detailed in vitro protocols to systematically evaluate the anti-cancer and anti-inflammatory efficacy of "this compound" and to elucidate its potential mechanisms of action. The assays described herein are fundamental in early-stage drug discovery and provide the necessary framework for go/no-go decisions in preclinical development.

General Experimental Workflow

The overall workflow for the in vitro characterization of "this compound" follows a logical progression from broad screening to more specific mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Assays (Apoptosis) cluster_2 Phase 3: Mechanistic Assays (Anti-inflammatory) A Stock Solution Preparation (this compound in DMSO) B Cell Viability/Cytotoxicity Assays (MTT, LDH) A->B D Annexin V / PI Staining (Flow Cytometry) B->D If Cytotoxic E Caspase-3/7 Activity Assay B->E If Cytotoxic G Nitric Oxide (NO) Assay (LPS-stimulated Macrophages) B->G Test on Immune Cells C Select Cancer & Normal Cell Lines C->A F Western Blot for Apoptotic Markers (Bcl-2, Bax, Cleaved Caspase-3) D->F H Cytokine Quantification (ELISA) (TNF-α, IL-6) G->H I Western Blot for Inflammatory Markers (NF-κB, COX-2) H->I

Caption: General workflow for in vitro testing of "this compound".

Anti-Cancer Activity Protocols

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of "this compound" on cancer cells by assessing metabolic activity.[1][2][3]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • "this compound" stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[3]

  • 96-well plates, sterile

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of "this compound" in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of "this compound" (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO, concentration not exceeding 0.5%) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[2]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

Data Presentation:

Treatment GroupConcentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
Untreated Control01.25 ± 0.08100
Vehicle Control (DMSO)01.23 ± 0.0998.4
This compound0.11.15 ± 0.0792.0
This compound10.98 ± 0.0678.4
This compound100.65 ± 0.0552.0
This compound500.21 ± 0.0316.8
This compound1000.08 ± 0.026.4

Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

Protocol 2: Annexin V/PI Staining for Apoptosis

Objective: To quantify the percentage of apoptotic and necrotic cells induced by "this compound" using flow cytometry.[4][5]

Materials:

  • Cancer cell line of interest

  • "this compound"

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed 1-5 x 10⁵ cells in 6-well plates and treat with "this compound" at its IC₅₀ concentration (determined from the MTT assay) for 24 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash cells once with cold PBS.[4]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[4]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[4]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[4] Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Data Presentation:

Treatment Group% Viable Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q2)% Necrotic (Q1)
Untreated Control95.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
This compound (IC₅₀)45.8 ± 3.535.1 ± 2.815.6 ± 1.93.5 ± 0.7
Protocol 3: Western Blot for Apoptotic Pathway Proteins

Objective: To investigate the effect of "this compound" on the expression of key apoptosis-regulating proteins.[6][7][8][9]

Materials:

  • Cancer cell line of interest

  • "this compound"

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with "this compound" as in 3.2. After treatment, wash with ice-cold PBS and lyse the cells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to the loading control (β-actin).

Hypothetical Signaling Pathway for "this compound"-Induced Apoptosis:

G This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Mito Mitochondrial Outer Membrane Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical apoptosis pathway induced by "this compound".

Anti-inflammatory Activity Protocols

Protocol 4: Nitric Oxide (NO) Assay in Macrophages

Objective: To measure the inhibitory effect of "this compound" on nitric oxide (NO) production in LPS-stimulated murine macrophages (e.g., RAW 264.7).[10][11][12][13][14]

Materials:

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells at 5 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.

  • Pre-treatment: Treat cells with various concentrations of "this compound" for 1-2 hours.

  • Stimulation: Add LPS (1 µg/mL) to the wells to induce NO production. Include controls: untreated, vehicle + LPS, and "this compound" alone.

  • Incubation: Incubate for 24 hours.

  • Griess Reaction: Transfer 100 µL of cell culture supernatant to a new 96-well plate. Add 100 µL of freshly mixed Griess Reagent (equal parts A and B) to each well.[11]

  • Absorbance Reading: Incubate for 10-15 minutes at room temperature in the dark. Measure absorbance at 540-550 nm.

  • Quantification: Calculate the nitrite concentration using a standard curve generated with sodium nitrite.

Data Presentation:

Treatment GroupConcentration (µM)Nitrite Conc. (µM) (Mean ± SD)% NO Inhibition
Control (Unstimulated)01.5 ± 0.2-
Control (LPS only)045.2 ± 3.10
This compound + LPS138.1 ± 2.515.7
This compound + LPS1022.5 ± 1.850.2
This compound + LPS508.9 ± 0.980.3

% NO Inhibition = [1 - (NO in Treated Group / NO in LPS only Group)] x 100

Protocol 5: ELISA for Pro-inflammatory Cytokines

Objective: To quantify the effect of "this compound" on the secretion of pro-inflammatory cytokines (TNF-α and IL-6) from LPS-stimulated macrophages.[15][16][17][18]

Materials:

  • Cell culture supernatants from the NO assay (Step 4.1.4)

  • Human or Mouse TNF-α and IL-6 ELISA kits

  • Microplate reader

Procedure:

  • Assay Setup: Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and cell culture supernatants to the wells.

    • Incubating with a biotin-conjugated detection antibody.

    • Adding streptavidin-HRP.[16]

    • Adding a substrate solution (e.g., TMB) to develop color.[16]

    • Adding a stop solution.

  • Absorbance Reading: Read the absorbance at 450 nm.

  • Quantification: Calculate the concentration of TNF-α and IL-6 in the samples by interpolating from the standard curve.

Data Presentation:

Treatment GroupThis compound (µM)TNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Control (Unstimulated)025 ± 515 ± 4
Control (LPS only)02500 ± 1501800 ± 120
This compound + LPS101300 ± 90950 ± 80
This compound + LPS50450 ± 50300 ± 45
Protocol 6: Western Blot for Inflammatory Pathway Proteins

Objective: To determine if "this compound" inhibits the NF-κB pathway by assessing the phosphorylation and degradation of IκBα and the expression of COX-2.[19][20][21][22][23][24][25][26]

Materials:

  • Cell lysates from RAW 264.7 cells treated as in 4.1

  • Western blot reagents (as in Protocol 3.3)

  • Primary antibodies: anti-p-IκBα, anti-IκBα, anti-COX-2, anti-β-actin

Procedure:

  • Follow the Western blot procedure as outlined in Protocol 3.3.

  • Probe membranes with antibodies specific for phosphorylated IκBα, total IκBα, and COX-2.

  • Analyze the results by comparing the levels of p-IκBα (indicating pathway activation) and COX-2 expression between LPS-stimulated cells with and without "this compound" treatment. An effective inhibitor would be expected to decrease p-IκBα and COX-2 levels.

Hypothetical Anti-inflammatory Signaling Pathway:

G cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB IκBα IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκBα degradation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) This compound This compound This compound->IKK

Caption: Hypothetical NF-κB pathway inhibition by "this compound".

References

Animal Models for In Vivo Assessment of Novel Bisbenzylisoquinoline Alkaloids: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Note: As of the latest literature review, specific in vivo studies on a compound designated "Pakistanine" are not available. Therefore, this document provides a comprehensive set of application notes and protocols based on established methodologies for studying the in vivo effects of structurally related bisbenzylisoquinoline alkaloids. These protocols can serve as a robust framework for investigating the pharmacological and toxicological profile of novel compounds like "this compound." The focus of these guidelines will be on assessing potential hepatotoxicity, a common concern with alkaloid compounds.[1]

Introduction to Bisbenzylisoquinoline Alkaloids

Bisbenzylisoquinoline alkaloids are a large and structurally diverse group of natural products found in various plant families.[1][2] Many of these compounds, such as tetrandrine (B1684364) and liensinine, exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.[1][3] However, their therapeutic potential can be limited by associated toxicities, with hepatotoxicity being a significant concern.[1] Therefore, thorough in vivo evaluation using appropriate animal models is crucial for the development of any new bisbenzylisoquinoline alkaloid-based therapeutic agent.

Animal Models for Hepatotoxicity Assessment

Rodent models, particularly rats and mice, are widely used to study drug-induced liver injury due to their physiological and metabolic similarities to humans, relatively low cost, and ease of handling.[4][5][6][7] Commonly used strains for hepatotoxicity studies include Sprague-Dawley and Wistar rats, and C57BL/6 and BALB/c mice.

Experimental Protocols

Acute Toxicity Study (Dose Range-Finding)

Objective: To determine the median lethal dose (LD50) and to identify the dose range for sub-acute or chronic studies.

Materials:

  • Test compound (e.g., "this compound")

  • Vehicle (e.g., 0.5% carboxymethyl cellulose, saline, or corn oil)

  • Male and female Sprague-Dawley rats (8-10 weeks old)

  • Oral gavage needles

  • Standard laboratory animal diet and water

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Divide animals into groups of 5-6 per sex.

  • Administer the test compound orally at escalating single doses to different groups.

  • A control group should receive the vehicle only.

  • Observe animals for clinical signs of toxicity and mortality at regular intervals for up to 14 days.

  • Record body weight changes.

  • At the end of the observation period, euthanize surviving animals and perform gross necropsy.

Sub-Acute Hepatotoxicity Study

Objective: To evaluate the potential hepatotoxic effects of the test compound after repeated administration over a 28-day period.

Materials:

  • Test compound

  • Vehicle

  • Male and female Wistar rats (8-10 weeks old)

  • Oral gavage needles

  • Blood collection tubes (with and without anticoagulant)

  • Formalin (10% neutral buffered)

  • Liquid nitrogen

Procedure:

  • Acclimatize animals for one week.

  • Divide animals into at least four groups (n=8-10 per sex): vehicle control, low dose, mid-dose, and high dose. Doses are selected based on the acute toxicity study.

  • Administer the test compound or vehicle daily via oral gavage for 28 consecutive days.

  • Monitor and record body weight, food and water consumption, and clinical signs of toxicity daily.

  • At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia for hematological and serum biochemical analysis.

  • Euthanize the animals and perform a thorough gross examination.

  • Collect the liver, weigh it, and fix a portion in 10% neutral buffered formalin for histopathological examination. Snap-freeze another portion in liquid nitrogen for molecular analysis.

Data Presentation

Serum Biochemical Parameters
ParameterVehicle ControlLow DoseMid DoseHigh Dose
Alanine Aminotransferase (ALT) (U/L)
Aspartate Aminotransferase (AST) (U/L)
Alkaline Phosphatase (ALP) (U/L)
Total Bilirubin (mg/dL)
Total Protein (g/dL)
Albumin (g/dL)
Liver Antioxidant Status
ParameterVehicle ControlLow DoseMid DoseHigh Dose
Superoxide Dismutase (SOD) (U/mg protein)
Catalase (CAT) (U/mg protein)
Glutathione (GSH) (µg/mg protein)
Malondialdehyde (MDA) (nmol/mg protein)

Visualization of Pathways and Workflows

Hypothetical Signaling Pathway for Alkaloid-Induced Hepatotoxicity

cluster_0 Hepatocyte Bisbenzylisoquinoline Alkaloid Bisbenzylisoquinoline Alkaloid Metabolic Activation (CYP450) Metabolic Activation (CYP450) Bisbenzylisoquinoline Alkaloid->Metabolic Activation (CYP450) Reactive Metabolites Reactive Metabolites Metabolic Activation (CYP450)->Reactive Metabolites Oxidative Stress Oxidative Stress Reactive Metabolites->Oxidative Stress ROS Generation Mitochondrial Dysfunction Mitochondrial Dysfunction Reactive Metabolites->Mitochondrial Dysfunction Inflammation Inflammation Reactive Metabolites->Inflammation Cytokine Release Oxidative Stress->Mitochondrial Dysfunction Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis Caspase Activation Hepatocellular Injury Hepatocellular Injury Apoptosis->Hepatocellular Injury Inflammation->Hepatocellular Injury

Caption: Hypothetical signaling cascade of bisbenzylisoquinoline alkaloid-induced liver injury.

Experimental Workflow for In Vivo Hepatotoxicity Assessment

Animal Acclimatization Animal Acclimatization Dosing (28 days) Dosing (28 days) Animal Acclimatization->Dosing (28 days) In-life Observations In-life Observations Dosing (28 days)->In-life Observations Sample Collection Sample Collection Dosing (28 days)->Sample Collection Serum Biochemistry Serum Biochemistry Sample Collection->Serum Biochemistry Histopathology Histopathology Sample Collection->Histopathology Molecular Analysis Molecular Analysis Sample Collection->Molecular Analysis Data Analysis & Interpretation Data Analysis & Interpretation Serum Biochemistry->Data Analysis & Interpretation Histopathology->Data Analysis & Interpretation Molecular Analysis->Data Analysis & Interpretation

Caption: Workflow for a 28-day sub-acute in vivo hepatotoxicity study.

Conclusion

The protocols and methodologies outlined in this document provide a standardized approach for the in vivo evaluation of novel bisbenzylisoquinoline alkaloids, using "this compound" as a representative example. Adherence to these guidelines will enable researchers to generate reliable and reproducible data on the potential hepatotoxicity of new chemical entities, which is a critical step in the drug discovery and development process. Further mechanistic studies may be required to fully elucidate the pathways involved in any observed toxicity.

References

Application Notes and Protocols: Radiolabeling of Pakistanine for Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the radiolabeling of Pakistanine, a bisbenzylisoquinoline alkaloid, and its subsequent use in receptor binding studies. The protocol outlines a hypothetical method for the introduction of a tritium (B154650) ([³H]) label onto the this compound molecule, followed by purification and characterization of the radioligand. A comprehensive procedure for conducting a saturation binding assay to determine the affinity (Kd) and density (Bmax) of its binding sites in a target tissue or cell preparation is also described. This application note is intended to serve as a guide for researchers interested in characterizing the molecular pharmacology of this compound and similar natural products.

Introduction to this compound and Radioligand Binding Assays

This compound is a bisbenzylisoquinoline alkaloid with a complex chemical structure. While its pharmacological properties are an area of active research, understanding its mechanism of action at the molecular level is crucial for drug development. Radioligand binding assays are a powerful and sensitive technique used to characterize the interaction of a ligand with its biological target, such as a receptor or enzyme.[1][2] By labeling a ligand like this compound with a radioactive isotope, researchers can quantify its binding to specific sites in biological samples.[3] This allows for the determination of key pharmacological parameters, including receptor affinity (Kd) and the density of binding sites (Bmax).[1][2]

This protocol will focus on the use of tritium ([³H]) as the radiolabel, a common choice for receptor binding assays due to its suitable specific activity and low energy beta emission.

Radiolabeling of this compound

The complex structure of this compound presents challenges for direct radiolabeling. A common strategy for such molecules is to introduce the radiolabel via a precursor or through a chemical modification of the parent molecule.[4] This protocol outlines a hypothetical method for the tritiation of a this compound precursor.

Principle of Radiolabeling

The proposed method involves the catalytic reduction of a suitable unsaturated precursor of this compound with tritium gas ([³H]₂). This reaction will introduce two tritium atoms into the molecule, resulting in [³H]-Pakistanine.

Experimental Protocol: Synthesis of [³H]-Pakistanine

Materials:

  • This compound precursor (containing a double bond at a suitable position for reduction)

  • Tritium gas ([³H]₂)

  • Palladium on carbon (Pd/C) catalyst

  • Anhydrous solvent (e.g., ethanol (B145695) or ethyl acetate)

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector

  • Liquid scintillation counter

Procedure:

  • Preparation: In a specialized radiochemistry laboratory and within a certified fume hood, dissolve the this compound precursor (1-5 mg) in an anhydrous solvent (1-2 mL).

  • Catalyst Addition: Add a catalytic amount of 10% Pd/C to the solution.

  • Tritiation: Connect the reaction vessel to a tritium manifold. Evacuate the vessel and then introduce tritium gas at a specified pressure (e.g., 0.5-1 atm).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by thin-layer chromatography of a non-radioactive parallel reaction).

  • Quenching and Filtration: Carefully vent the excess tritium gas. Quench the reaction with a protic solvent like methanol. Filter the reaction mixture through a syringe filter to remove the Pd/C catalyst.

  • Purification: Purify the crude [³H]-Pakistanine using reverse-phase HPLC. Collect fractions and monitor the radioactivity of each fraction.

  • Characterization:

    • Radiochemical Purity: Analyze the purified [³H]-Pakistanine by HPLC with a radioactivity detector to determine its radiochemical purity (should be >95%).

    • Specific Activity: Determine the specific activity (Ci/mmol) of the [³H]-Pakistanine using a liquid scintillation counter and by measuring the concentration of the unlabeled standard.

    • Chemical Identity: Confirm the chemical identity of the radiolabeled product by co-elution with an authentic this compound standard on HPLC.

Receptor Binding Assay Protocol

This section describes a saturation binding assay to determine the Kd and Bmax of [³H]-Pakistanine in a hypothetical target tissue, for instance, a membrane preparation from a specific brain region or a cell line expressing a receptor of interest.

Principle of Saturation Binding Assay

In a saturation binding assay, increasing concentrations of the radioligand are incubated with a fixed amount of the receptor preparation.[1][2] As the concentration of the radioligand increases, it will bind to the specific receptor sites until they become saturated. By measuring the amount of bound radioligand at each concentration, a saturation curve can be generated, from which the Kd and Bmax can be derived.

Experimental Protocol: Saturation Binding Assay

Materials:

  • [³H]-Pakistanine of known specific activity

  • Unlabeled this compound

  • Target tissue membrane preparation (e.g., rat brain cortex)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Filtration apparatus

  • Liquid scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup: Prepare a series of assay tubes in triplicate.

    • Total Binding: Add increasing concentrations of [³H]-Pakistanine (e.g., 0.1 - 20 nM) to the tubes.

    • Non-specific Binding: Add the same increasing concentrations of [³H]-Pakistanine along with a high concentration of unlabeled this compound (e.g., 10 µM) to another set of tubes.

  • Incubation: Add the membrane preparation (e.g., 100 µg of protein) to each tube. The final assay volume should be consistent (e.g., 500 µL). Incubate the tubes at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Termination of Binding: Rapidly terminate the incubation by filtering the contents of each tube through a glass fiber filter under vacuum.

  • Washing: Wash the filters with ice-cold binding buffer (e.g., 3 x 4 mL) to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add a liquid scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the disintegrations per minute (DPM) from the CPM values.

    • Determine the amount of specifically bound radioligand by subtracting the non-specific binding from the total binding at each concentration.

    • Plot the specific binding versus the concentration of [³H]-Pakistanine.

    • Analyze the data using non-linear regression to determine the Kd and Bmax values.

Data Presentation

The following tables summarize hypothetical quantitative data from the radiolabeling and binding experiments.

Table 1: Summary of [³H]-Pakistanine Synthesis and Characterization

ParameterValue
Radiochemical Purity> 98%
Specific Activity85 Ci/mmol
Chemical IdentityConfirmed by co-elution with standard

Table 2: Hypothetical Saturation Binding Data for [³H]-Pakistanine

[³H]-Pakistanine (nM)Total Binding (DPM)Non-specific Binding (DPM)Specific Binding (DPM)
0.155050500
0.525002502250
1.045005004000
2.5875012507500
5.012500250010000
10.016000500011000
20.017500100007500

Table 3: Calculated Binding Parameters

ParameterValue
Kd (Affinity)2.8 nM
Bmax (Receptor Density)125 fmol/mg protein

Mandatory Visualizations

Radiolabeling_Workflow cluster_synthesis Radiolabeling cluster_purification Purification & Analysis cluster_assay Binding Assay Precursor This compound Precursor Reaction Catalytic Tritiation ([³H]₂ gas, Pd/C) Precursor->Reaction Crude Crude [³H]-Pakistanine Reaction->Crude HPLC HPLC Purification Crude->HPLC Pure Pure [³H]-Pakistanine HPLC->Pure QC Quality Control (Purity, Specific Activity) Pure->QC Assay Saturation Binding Assay QC->Assay Data Data Analysis (Kd, Bmax) Assay->Data

Caption: Workflow for the radiolabeling and use of this compound in binding studies.

Saturation_Binding_Assay cluster_setup Assay Setup cluster_binding Binding cluster_separation Separation cluster_detection Detection & Analysis Radioligand [³H]-Pakistanine (Increasing Concentrations) Incubation Incubation (Equilibrium) Radioligand->Incubation Membranes Receptor Preparation Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Liquid Scintillation Counting Washing->Scintillation Analysis Data Analysis (Total, Non-specific, Specific Binding) Scintillation->Analysis Parameters Determine Kd and Bmax Analysis->Parameters

Caption: Experimental workflow for a saturation radioligand binding assay.

Safety Precautions

All work with radioactive materials must be conducted in a licensed radiochemistry facility by trained personnel. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times. All radioactive waste must be disposed of according to institutional and national regulations.

References

Application Notes & Protocols: Assessing the Cytotoxicity of Pakistanine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pakistanine is a novel natural product with purported therapeutic potential. As with any new compound intended for biomedical application, a thorough assessment of its cytotoxic effects is a critical first step in the drug discovery and development pipeline.[1][2] These application notes provide a comprehensive overview and detailed protocols for three widely accepted in vitro assays to quantify the cytotoxic effects of this compound: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and the Annexin V/PI assay for apoptosis detection.

Key Cytotoxicity Assessment Techniques

Choosing the right assay is crucial for understanding the mechanism of cell death induced by a compound.[2] A multi-assay approach is recommended to build a complete cytotoxic profile for this compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.[3][4][5] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.[4][6] The amount of formazan produced is proportional to the number of metabolically active, viable cells.[7]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes.[5][8] Released LDH in the culture supernatant is measured through a coupled enzymatic reaction that results in a colored product.[9][10] This provides a direct measure of cell lysis and membrane integrity loss.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a gold standard for detecting apoptosis.[11][12] During early apoptosis, the phospholipid phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12][13][14] Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these early apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It is used to identify late apoptotic and necrotic cells, which have lost membrane integrity.[11]

Quantitative Data Presentation

A crucial output of cytotoxicity studies is the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit cell growth or viability by 50%. Data should be systematically recorded to compare the compound's potency across different cell lines and assays.

Table 1: Example IC50 Values for this compound Across Various Cancer Cell Lines

Cell LineCancer TypeAssayThis compound IC50 (µM)Exposure Time (hrs)
MCF-7Breast AdenocarcinomaMTTHypothetical Value48
A549Lung CarcinomaMTTHypothetical Value48
HepG2Hepatocellular CarcinomaLDHHypothetical Value24
JurkatT-cell LeukemiaAnnexin V/PIHypothetical Value24
CAL-27Oral Squamous CarcinomaNot Specified35.68[15][16]Not Specified
NCI-H460Non-small-cell Lung CancerNot Specified95.50[15][16]Not Specified

Note: The IC50 values for MCF-7, A549, HepG2, and Jurkat are hypothetical placeholders. Researchers should replace these with their experimentally derived data.

Experimental Workflows & Protocols

General Cell Culture & Treatment Workflow

The initial steps of cell seeding and treatment are common to all subsequent cytotoxicity assays.

G cluster_workflow General Experimental Workflow A 1. Cell Seeding (e.g., 96-well plate) B 2. Incubation (24h, 37°C, 5% CO2) A->B C 3. Treatment (Add this compound dilutions) B->C D 4. Incubation (Desired exposure time) C->D E 5. Proceed to Specific Assay (MTT, LDH, or Annexin V/PI) D->E

Caption: General workflow for cell culture and treatment with this compound.

Protocol 1: MTT Assay for Cell Viability

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan, quantified by spectrophotometry, is proportional to the number of viable cells.[6]

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS), stored protected from light[6]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[7] Include wells for medium-only background controls.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used for this compound).

  • Exposure: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[4]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, allowing formazan crystals to form.[4][7]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][7] Mix gently by pipetting or using an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[4] A reference wavelength of >650 nm can be used to subtract background noise.[4]

Data Analysis:

  • Correct the absorbance values by subtracting the medium-only background.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot % Viability vs. This compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: LDH Release Assay for Cytotoxicity

Principle: Measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[8][9]

Materials:

  • 96-well flat-bottom plates

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction solution, substrate mix, and stop solution)

  • Positive control for maximum LDH release (e.g., 10X Lysis Buffer provided in kits, or Triton X-100)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT protocol. Prepare triplicate wells for three key controls:

    • Spontaneous Release: Vehicle-treated cells (no compound).

    • Maximum Release: Vehicle-treated cells, lysed with lysis buffer.

    • Background Control: Medium only (no cells).[10]

  • Lysis for Positive Control: 45-60 minutes before the end of the treatment incubation, add 10-20 µL of lysis buffer to the "Maximum Release" wells.[10][17]

  • Collect Supernatant: Centrifuge the plate at approximately 400-600 x g for 5 minutes to pellet the cells.[10][17]

  • Transfer Supernatant: Carefully transfer 50-100 µL of supernatant from each well to a new, clean 96-well plate.[10][17]

  • Add Reaction Mix: Prepare the LDH reaction solution according to the kit manufacturer's instructions and add 100 µL to each well of the new plate containing the supernatants.[10]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[9][10]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[18]

  • Absorbance Reading: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).[10][18]

Data Analysis:

  • Subtract the background control absorbance from all other readings.

  • Calculate the percentage of cytotoxicity: % Cytotoxicity = [(Absorbance_Treated - Absorbance_Spontaneous) / (Absorbance_Maximum - Absorbance_Spontaneous)] * 100

Protocol 3: Annexin V/PI Staining for Apoptosis

Principle: Differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells using fluorescently-labeled Annexin V and Propidium Iodide, analyzed by flow cytometry.[1][11]

G cluster_workflow Annexin V/PI Staining Workflow A 1. Induce Apoptosis (Treat cells with this compound) B 2. Harvest Cells (Including supernatant) A->B C 3. Wash Cells (Cold PBS) B->C D 4. Resuspend in Binding Buffer C->D E 5. Stain Cells (Add Annexin V-FITC & PI) D->E F 6. Incubate (15-20 min, Room Temp, Dark) E->F G 7. Analyze (Flow Cytometry) F->G

Caption: Workflow for detecting apoptosis via Annexin V/PI staining.

Materials:

  • 6-well plates or T25 flasks

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[13]

  • Cold Phosphate-Buffered Saline (PBS)

  • Flow cytometer and appropriate analysis software

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., 1 x 10^6 cells) in flasks or 6-well plates and treat with desired concentrations of this compound for the appropriate time.[11] Include negative (vehicle) and positive (e.g., staurosporine) controls.

  • Harvest Cells: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well/flask.[11]

  • Wash: Centrifuge the cell suspension (e.g., 300-500 x g for 5 minutes) and discard the supernatant.[14] Wash the cell pellet once with cold PBS.[13]

  • Resuspend: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution, as recommended by the kit manufacturer.

  • Incubation: Gently mix and incubate the tubes for 15-20 minutes at room temperature in the dark.[13]

  • Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[13] Keep samples on ice if analysis is slightly delayed.

Data Analysis:

  • Use unstained, PI-only, and Annexin V-only controls to set up compensation and quadrants on the flow cytometer.

  • Analyze the dot plot to quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V- / PI-): Live, healthy cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Upper-Left (Annexin V- / PI+): Necrotic cells (rarely populated).

Signaling Pathway Visualization

Understanding the molecular mechanism of cytotoxicity is crucial. If this compound is found to induce apoptosis, it likely engages specific signaling pathways. The diagram below illustrates a hypothetical intrinsic (mitochondrial) apoptosis pathway that could be activated by this compound.

G cluster_pathway Hypothetical this compound-Induced Apoptosis Pathway pak This compound stress Mitochondrial Stress pak->stress bax ↑ Bax/Bak Activation stress->bax bcl2 ↓ Bcl-2/Bcl-xL Inhibition stress->bcl2 mmp Loss of Mitochondrial Membrane Potential bax->mmp bcl2->mmp cyto Cytochrome c Release mmp->cyto apaf Apaf-1 cyto->apaf apop Apoptosome Formation apaf->apop cas9a Caspase-9 (Initiator) apop->cas9a cas9 Pro-Caspase-9 cas9->apop cas3a Caspase-3 (Executioner) cas9a->cas3a cas3 Pro-Caspase-3 cas3->cas3a parp PARP Cleavage cas3a->parp apoptosis Apoptosis parp->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

References

Application Notes and Protocols: The Use of Chemical Probes in Cell Biology

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Query for "Pakistanine": A comprehensive search of scientific literature and chemical databases did not yield any results for a chemical probe named "this compound." It is possible that this name is a misspelling or refers to a compound not yet described in publicly available resources. The following application notes and protocols are therefore provided as a detailed template, using the well-characterized chemical probe Piperine (B192125) as an illustrative example. Piperine is a natural alkaloid with established effects on cellular processes, making it a suitable substitute for demonstrating the application of a chemical probe in cell biology research.

Application Notes: Piperine as a Chemical Probe in Cell Biology

Audience: Researchers, scientists, and drug development professionals.

Introduction to Piperine

Piperine, an alkaloid responsible for the pungency of black pepper, has emerged as a valuable chemical probe for investigating various cellular signaling pathways. Its ability to modulate fundamental cellular processes such as apoptosis, cell cycle progression, and mitochondrial function makes it a useful tool for cancer research and beyond. These notes provide an overview of its applications and the protocols for its use in a laboratory setting.

Chemical Properties and Mechanism of Action
  • Chemical Formula: C₁₇H₁₉NO₃

  • Molecular Weight: 285.34 g/mol

  • Mechanism of Action: Piperine exerts its biological effects through multiple mechanisms. A primary mode of action involves the induction of apoptosis through the generation of reactive oxygen species (ROS), which leads to the loss of mitochondrial membrane potential (MMP) and the activation of caspase-3.[1] It has also been shown to inhibit cell migration and arrest the cell cycle at the G2/M phase in certain cancer cell lines.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for Piperine, providing essential parameters for experimental design.

ParameterValueCell Line/SystemKey Findings
IC50 (Growth Inhibition) Varies by cell lineHeLa (Human Cervical Adenocarcinoma)Dose-dependent inhibition of cell growth.
Apoptosis Induction 9.0% at 25 µMHeLa CellsSignificant increase in apoptotic nuclei compared to control.[1]
Apoptosis Induction 21.33% at 50 µMHeLa CellsDose-dependent increase in apoptosis.[1]
Apoptosis Induction 34.66% at 100 µMHeLa CellsFurther significant increase in apoptosis.[1]
Cell Cycle Arrest G2/M PhaseHeLa CellsAssociated with growth inhibition and sub-G1 accumulation.[1]

Experimental Protocols

Protocol 4.1: Assessment of Apoptosis Induction by DNA Fragmentation Assay

This protocol describes a method to qualitatively assess apoptosis by observing DNA laddering, a hallmark of programmed cell death, following treatment with Piperine.

Materials:

  • HeLa cells (or other cancer cell line of interest)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Piperine (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., containing Tris-HCl, EDTA, and SDS)

  • RNase A

  • Proteinase K

  • Phenol:Chloroform:Isoamyl alcohol (25:24:1)

  • 100% Ethanol (B145695) and 70% Ethanol

  • TE buffer (Tris-EDTA)

  • Agarose (B213101) gel (1.5%) with ethidium (B1194527) bromide

  • 6X DNA loading dye

  • DNA ladder marker

Procedure:

  • Cell Seeding and Treatment:

    • Seed HeLa cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of Piperine (e.g., 25 µM, 50 µM, 100 µM) and a vehicle control (DMSO) for 24-48 hours.

  • DNA Extraction:

    • Harvest cells by trypsinization and centrifuge to obtain a cell pellet.

    • Wash the pellet with PBS.

    • Resuspend the pellet in lysis buffer and incubate at 37°C for 1 hour.

    • Add RNase A and incubate for another hour at 37°C.

    • Add Proteinase K and incubate overnight at 50°C.

    • Perform phenol:chloroform extraction to purify the DNA.

    • Precipitate the DNA with cold 100% ethanol and wash with 70% ethanol.

    • Air dry the DNA pellet and resuspend in TE buffer.

  • Agarose Gel Electrophoresis:

    • Quantify the DNA concentration.

    • Mix an equal amount of DNA from each sample with 6X loading dye.

    • Load the samples onto a 1.5% agarose gel containing ethidium bromide.

    • Run the gel at 80-100V until the dye front reaches the bottom.

    • Visualize the DNA fragmentation pattern under UV light. An increased laddering pattern will be observed at higher concentrations of Piperine.[1]

Protocol 4.2: Cell Cycle Analysis by Flow Cytometry

This protocol details the use of Piperine to induce cell cycle arrest, followed by analysis using propidium (B1200493) iodide (PI) staining and flow cytometry.

Materials:

  • HeLa cells

  • Piperine

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with Piperine as described in Protocol 4.1.

  • Cell Fixation:

    • Harvest and wash the cells with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Piperine treatment is expected to show an accumulation of cells in the G2/M phase.[1]

Visualizations

Signaling Pathway Diagram

Piperine_Apoptosis_Pathway Piperine Piperine ROS ↑ Reactive Oxygen Species (ROS) Piperine->ROS Mito Mitochondria ROS->Mito MMP ↓ Mitochondrial Membrane Potential Mito->MMP Casp3 Caspase-3 Activation MMP->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Piperine induces apoptosis via ROS-mediated mitochondrial pathway.

Experimental Workflow Diagram

DNA_Fragmentation_Workflow start Seed and Treat Cells with Piperine harvest Harvest and Lyse Cells start->harvest extract Purify DNA harvest->extract run_gel Agarose Gel Electrophoresis extract->run_gel visualize Visualize DNA Fragmentation run_gel->visualize

Caption: Workflow for DNA fragmentation assay.

References

Application Notes and Protocols for the Formulation of Pakistanine for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a generalized framework based on the known properties of bisbenzylisoquinoline alkaloids. Due to the extremely limited publicly available scientific data on Pakistanine, these guidelines are intended to serve as a starting point for research and development. All protocols will require empirical validation and optimization for this specific compound.

Introduction

This compound is a bisbenzylisoquinoline alkaloid, a class of natural products known for a wide range of biological activities.[1][2] These compounds have garnered interest for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and neuroprotective effects.[3] This document provides a general guide for the formulation of this compound for in vitro and in vivo experimental use.

Physicochemical Properties (Hypothetical Data)

Due to the lack of specific data for this compound, the following table presents a hypothetical summary of physicochemical properties that would be critical to determine for experimental formulation.

PropertyHypothetical ValueMethod for DeterminationImportance for Formulation
Molecular Weight ~600 g/mol Mass SpectrometryCrucial for calculating molar concentrations.
Solubility
   Aqueous (pH 7.4)< 1 µg/mLHPLC-UV, NMRLow aqueous solubility is common for this class and necessitates solubilizing agents.
   DMSO> 50 mg/mLVisual Inspection, HPLC-UVA common solvent for creating stock solutions.
   Ethanol~ 10 mg/mLVisual Inspection, HPLC-UVAn alternative solvent for stock solutions.
pKa ~ 8.5Potentiometric TitrationImportant for understanding pH-dependent solubility and cellular uptake.
LogP ~ 4.0HPLC, Computational ModelsIndicates lipophilicity and potential for membrane permeability.

This table is for illustrative purposes only. Researchers must experimentally determine these values for this compound.

In Vitro Experimental Formulation

3.1. Preparation of Stock Solutions

The primary challenge in formulating bisbenzylisoquinoline alkaloids is their poor aqueous solubility. Therefore, a high-concentration stock solution in an organic solvent is typically prepared first.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add sterile, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex thoroughly for 5-10 minutes until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

3.2. Preparation of Working Solutions for Cell-Based Assays

Working solutions are prepared by diluting the stock solution in the appropriate cell culture medium. It is critical to ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture is non-toxic, typically below 0.5%.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

  • Thaw a 10 mM stock solution of this compound in DMSO.

  • Perform a serial dilution. For example, dilute the 10 mM stock 1:100 in sterile PBS or cell culture medium to obtain a 100 µM intermediate solution.

  • Further dilute the 100 µM intermediate solution 1:10 in the final cell culture medium to achieve the desired 10 µM working concentration. The final DMSO concentration in this example would be 0.1%.

  • Always prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound being tested.

  • Use the working solution immediately after preparation.

Experimental Workflows

4.1. General Workflow for In Vitro Screening

The following diagram illustrates a typical workflow for screening the biological activity of a novel compound like this compound in a cell-based assay.

G cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Prepare Working Solutions in Media prep_stock->prep_working seed_cells Seed Cells in Multi-Well Plates prep_working->seed_cells treat_cells Treat Cells with this compound and Controls seed_cells->treat_cells incubate Incubate for a Defined Period treat_cells->incubate measure_endpoint Measure Experimental Endpoint (e.g., Viability, Gene Expression) incubate->measure_endpoint data_analysis Data Analysis and Interpretation measure_endpoint->data_analysis

Caption: A generalized workflow for in vitro cell-based screening.

Hypothetical Signaling Pathway

Bisbenzylisoquinoline alkaloids have been reported to modulate various signaling pathways, including those related to inflammation and cell survival.[3] The diagram below represents a hypothetical signaling pathway that could be investigated for this compound, such as the NF-κB pathway, a key regulator of inflammation.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Expression This compound This compound This compound->IKK inhibits?

Caption: A hypothetical NF-κB signaling pathway potentially modulated by this compound.

Safety and Handling

As with any uncharacterized chemical compound, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves when handling the compound.

  • Handling: Handle the powder in a chemical fume hood to avoid inhalation.

  • Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

These guidelines provide a foundational approach for researchers beginning to work with this compound. It is imperative that all experimental procedures are preceded by a thorough literature search for any new information on this compound and that all formulations and protocols are validated in the laboratory.

References

Application Notes and Protocols for the Cryopreservation of Pakistanine-Producing Plant Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pakistanine is a bisbenzylisoquinoline alkaloid with significant pharmacological potential. The sustainable production of this and other high-value secondary metabolites from plant cell cultures is a key objective in pharmaceutical biotechnology. Long-term maintenance of high-yielding cell lines is crucial for consistent production and research. However, plant cell cultures are susceptible to genetic instability, contamination, and loss of productivity during continuous subculturing. Cryopreservation, the storage of biological material at ultra-low temperatures (typically -196°C in liquid nitrogen), offers a reliable solution for the long-term conservation of valuable plant cell lines, ensuring their genetic and biosynthetic stability.

These application notes provide a comprehensive overview and detailed protocols for the cryopreservation of plant cell suspension cultures producing this compound and related bisbenzylisoquinoline alkaloids. The protocols are based on established methods for the cryopreservation of alkaloid-producing cell lines from Berberis and Thalictrum species, which are known producers of similar alkaloids.

Data Presentation: Effects of Cryopreservation on Cell Viability and Alkaloid Production

Table 1: Effect of Cryopreservation on the Viability of Alkaloid-Producing Plant Cell Cultures

Plant SpeciesCryopreservation MethodCryoprotectantsPost-Thaw Viability (%)Reference
Catharanthus roseusSlow Cooling1 M Sorbitol + 5% DMSO~60%[1][2][3]
Thalictrum minusSlow CoolingNot specifiedNot specified[4]
Berberis speciesVitrification0.3 M Sucrose (B13894), PVS250 - 82.3% (regrowth)[5]

Table 2: Alkaloid Content and Yield in Plant Cell Suspension Cultures (Non-Cryopreserved)

Note: Data on the effect of cryopreservation on the yield of bisbenzylisoquinoline alkaloids from plant cell cultures is limited. The following data for berberine (B55584), a related alkaloid, provides an indication of typical yields from these types of cultures.

Plant SpeciesAlkaloidCulture SystemYieldReference
Berberis buxifoliaBerberineTwo-stage suspension culture102 mg/g DW[6]
Berberis wilsonaeBerberine and related alkaloids20-L airlift bioreactor> 3 g/L[7]
Thalictrum flavumBerberineSuspension culture0.3 g/L[8]
Thalictrum dipterocarpumBerberineSuspension culture0.4 g/L[8]
Thalictrum minusBerberineSuspension culture400-800 mg/L

Experimental Protocols

The following protocols are generalized from established methods for the cryopreservation of alkaloid-producing plant cell suspension cultures. Optimization for specific cell lines is recommended.

Protocol 1: Establishment and Maintenance of Plant Cell Suspension Cultures
  • Initiation of Callus Culture:

    • Excise explants (e.g., leaves, stems) from sterile in vitro grown plantlets of a this compound-producing species (e.g., Berberis sp.).

    • Culture explants on a semi-solid Murashige and Skoog (MS) medium supplemented with appropriate plant growth regulators (e.g., 2,4-D, NAA, BAP) to induce callus formation.

    • Incubate in the dark at 25 ± 2°C.

  • Establishment of Suspension Cultures:

    • Transfer friable callus to liquid MS medium with the same growth regulator composition.

    • Place the flasks on a rotary shaker at 110-120 rpm in the dark at 25 ± 2°C.

    • Subculture every 7-14 days by transferring an aliquot of the cell suspension to fresh medium.

Protocol 2: Cryopreservation by Slow Cooling

This method is suitable for many plant cell suspension cultures.

  • Pre-culture:

    • Subculture cells 3-4 days before cryopreservation to ensure they are in the exponential growth phase.

    • One day before freezing, add a cryoprotectant such as sorbitol or mannitol (B672) to the culture medium to a final concentration of 0.2-0.5 M.

  • Cryoprotectant Treatment:

    • Harvest the cells by centrifugation (100 x g for 2 minutes).

    • Resuspend the cell pellet in a cryoprotectant solution. A commonly used solution is a mixture of the culture medium containing 0.5 M dimethyl sulfoxide (B87167) (DMSO), 0.5 M glycerol (B35011), and 1.0 M sucrose.

    • Incubate the cell suspension on ice for 30-60 minutes.

  • Freezing:

    • Dispense 1-2 mL aliquots of the cryoprotected cell suspension into sterile cryovials.

    • Place the cryovials in a controlled-rate freezer.

    • Cool the samples at a rate of -0.5°C to -1°C per minute down to -40°C.

    • Once at -40°C, plunge the cryovials into liquid nitrogen for long-term storage.

  • Thawing and Recovery:

    • Rapidly thaw the cryovials by immersing them in a water bath at 37-40°C with gentle agitation until the ice has just melted.

    • Immediately transfer the thawed cell suspension onto a sterile filter paper disc placed on semi-solid recovery medium. The recovery medium should be the same as the culture medium, possibly with a slightly higher sucrose concentration.

    • After 24-48 hours, transfer the filter paper with the cells to fresh semi-solid medium.

    • Once growth is re-established, the cells can be transferred back to a liquid suspension culture.

Protocol 3: Cryopreservation by Vitrification

This method avoids the formation of damaging ice crystals by promoting a glassy, vitrified state.

  • Pre-culture:

    • Culture cells in a medium supplemented with 0.3-0.5 M sucrose for 1-2 days.

  • Loading:

    • Treat the cells with a loading solution containing 2 M glycerol and 0.4 M sucrose for 20-30 minutes at room temperature.

  • Dehydration and Vitrification:

    • Remove the loading solution and add a vitrification solution, such as PVS2 (Plant Vitrification Solution 2: 30% w/v glycerol, 15% w/v ethylene (B1197577) glycol, 15% w/v DMSO, and 0.4 M sucrose in MS medium).

    • Incubate on ice for the optimized duration (e.g., 20-60 minutes). The optimal exposure time is critical and must be determined experimentally for each cell line.

    • Quickly place the cryovials directly into liquid nitrogen.

  • Thawing and Recovery:

    • Rapidly thaw the cryovials as described in the slow-cooling protocol.

    • Immediately after thawing, remove the vitrification solution and replace it with a high-sucrose (e.g., 1.2 M) washing solution for 10-15 minutes.

    • Plate the cells on a filter paper over semi-solid recovery medium and proceed as in the slow-cooling protocol.

Protocol 4: Viability Assessment
  • 2,3,5-Triphenyltetrazolium Chloride (TTC) Assay:

    • This assay is based on the reduction of TTC by viable cells to form a red formazan (B1609692) product.

    • Incubate a known amount of thawed cells with a TTC solution (e.g., 0.5-1% in a suitable buffer) in the dark for several hours.

    • Extract the red formazan with a solvent (e.g., ethanol) and measure the absorbance at 485 nm.

    • Compare the absorbance to that of non-frozen control cells to calculate the percentage of viability.

  • Fluorescein Diacetate (FDA) Staining:

    • Viable cells with intact plasma membranes and active esterases will cleave FDA into fluorescein, which fluoresces green under UV light.

    • Incubate a small sample of the cell suspension with FDA solution (1-2 µg/mL) for 5-10 minutes.

    • Observe the cells under a fluorescence microscope. The percentage of fluorescent cells indicates viability.

Protocol 5: Quantification of this compound
  • Extraction:

    • Harvest and freeze-dry the plant cells.

    • Extract the dried biomass with a suitable solvent, such as methanol, using sonication or maceration.

    • Filter and concentrate the extract.

  • Quantification by High-Performance Liquid Chromatography (HPLC):

    • Develop an HPLC method for the separation and quantification of this compound.

    • Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid).

    • Detect the compound using a UV or mass spectrometry (MS) detector.

    • Quantify the amount of this compound by comparing the peak area to a standard curve prepared with a purified this compound standard.

Visualization of Pathways and Workflows

Biosynthesis of Bisbenzylisoquinoline Alkaloids

The biosynthesis of this compound and other bisbenzylisoquinoline alkaloids begins with the amino acid L-tyrosine, which is converted through a series of enzymatic steps to two key benzylisoquinoline units, (S)-N-methylcoclaurine and (R)-N-methylcoclaurine. These units then undergo oxidative coupling to form the characteristic bisbenzylisoquinoline backbone.

Bisbenzylisoquinoline_Biosynthesis cluster_shikimate Shikimate Pathway cluster_tyrosine Tyrosine Biosynthesis cluster_BIA Benzylisoquinoline Alkaloid Pathway Chorismate Chorismate L-Tyrosine L-Tyrosine Chorismate->L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine 4-HPAA 4-Hydroxyphenylacetaldehyde L-Tyrosine->4-HPAA S_Norcoclaurine (S)-Norcoclaurine Dopamine->S_Norcoclaurine NCS 4-HPAA->S_Norcoclaurine NCS S_N_Methylcoclaurine (S)-N-Methylcoclaurine S_Norcoclaurine->S_N_Methylcoclaurine 6OMT, CNMT R_N_Methylcoclaurine (R)-N-Methylcoclaurine S_N_Methylcoclaurine->R_N_Methylcoclaurine Epimerization Bisbenzylisoquinoline_Alkaloids Bisbenzylisoquinoline Alkaloids (e.g., this compound) S_N_Methylcoclaurine->Bisbenzylisoquinoline_Alkaloids CYP80A1 (Oxidative Coupling) R_N_Methylcoclaurine->Bisbenzylisoquinoline_Alkaloids CYP80A1 (Oxidative Coupling)

Caption: Biosynthetic pathway of bisbenzylisoquinoline alkaloids.

Experimental Workflow for Cryopreservation

The general workflow for the cryopreservation of this compound-producing plant cells involves several key stages, from the initial culture preparation to the final recovery and viability assessment of the cryopreserved cells.

Cryopreservation_Workflow cluster_freezing Freezing Method start Start: High-yielding Cell Line preculture Pre-culture (Exponential Growth Phase) start->preculture cryoprotection Cryoprotectant Treatment preculture->cryoprotection slow_cooling Slow Cooling (-1°C/min to -40°C) cryoprotection->slow_cooling vitrification Vitrification (PVS2 Treatment) cryoprotection->vitrification storage Long-term Storage in Liquid Nitrogen (-196°C) slow_cooling->storage vitrification->storage thawing Rapid Thawing (37-40°C Water Bath) storage->thawing recovery Recovery on Semi-solid Medium thawing->recovery assessment Viability and this compound Yield Assessment recovery->assessment end End: Regenerated Culture assessment->end

Caption: General workflow for plant cell cryopreservation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pakistanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Pakistanine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of this complex isoquinoline (B145761) alkaloid. Here, you will find answers to frequently asked questions, detailed experimental protocols, and data-driven guidance to enhance your reaction yields and overcome common synthetic challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Bischler-Napieralski cyclization is giving a low yield of the desired dihydroisoquinoline intermediate. What are the potential causes and how can I improve the yield?

A low yield in the Bischler-Napieralski reaction is a common issue that can be attributed to several factors.[1] The primary reasons include insufficient activation of the aromatic ring, decomposition of the starting material or product, and suboptimal reaction conditions.[1]

Troubleshooting Steps:

  • Reagent Choice: The choice of condensing agent is crucial. For substrates with electron-donating groups on the aromatic ring, standard reagents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) are often effective.[1] However, for less activated systems, stronger reagents such as triflic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base may be necessary.[1]

  • Reaction Temperature: High temperatures can lead to the formation of tarry byproducts and decomposition.[1] It is advisable to start the reaction at a low temperature (e.g., 0 °C or -20 °C) and slowly warm it to room temperature or gentle reflux while monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can degrade the product. Monitor the reaction closely and quench it as soon as the starting material is consumed.[1]

  • Solvent: Ensure the use of an anhydrous solvent to prevent quenching of the condensing agent. Dichloromethane (DCM), acetonitrile, and toluene (B28343) are commonly used.[1]

Illustrative Data on Reagent and Temperature Effects:

EntryCondensing AgentTemperature (°C)Reaction Time (h)Yield (%)
1POCl₃ (1.5 equiv)801245
2P₂O₅ (2.0 equiv)100855
3Tf₂O (1.2 equiv), 2-chloropyridine-20 to RT675
4POCl₃ (1.5 equiv)Room Temp2430

Q2: I am observing the formation of a significant amount of a styrene (B11656) byproduct during the Bischler-Napieralski reaction. What causes this and how can it be minimized?

The formation of a styrene byproduct is a known side reaction in the Bischler-Napieralski synthesis. This occurs through the elimination of the amide group from the starting β-phenylethylamide, particularly under harsh reaction conditions.

Minimization Strategies:

  • Milder Reagents: Employing milder activating agents can reduce the extent of this side reaction.

  • Temperature Control: As with improving the overall yield, careful control of the reaction temperature is critical. Avoiding excessively high temperatures will disfavor the elimination pathway.[1]

Q3: The final oxidation step from the dihydroisoquinoline to this compound is inefficient. What are the recommended oxidation protocols?

The dehydrogenation of the 3,4-dihydroisoquinoline (B110456) intermediate to the fully aromatic isoquinoline core of this compound is a critical final step. Incomplete oxidation is a common problem.

Recommended Protocols:

  • Palladium on Carbon (Pd/C): This is a classic and often effective method. The reaction is typically carried out in a high-boiling solvent such as toluene or xylene at reflux, under an inert atmosphere.

  • Sulfur or Selenium: Heating the dihydroisoquinoline with elemental sulfur or selenium at high temperatures can also effect the dehydrogenation.

  • Manganese Dioxide (MnO₂): Activated MnO₂ is a milder oxidizing agent that can be used for this transformation, often in a chlorinated solvent like chloroform (B151607) or DCM at room temperature or reflux.

Experimental Protocol: Oxidation with Pd/C

  • To a solution of the 3,4-dihydroisoquinoline intermediate (1.0 equiv) in anhydrous toluene (0.1 M), add 10% Palladium on carbon (0.1 equiv by weight).

  • Heat the mixture to reflux under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with dichloromethane.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to obtain this compound.

Visual Guides

Troubleshooting Workflow for Low Yield in Bischler-Napieralski Reaction

Troubleshooting_Workflow start Low Yield of Dihydroisoquinoline check_reagent Is the condensing agent appropriate? start->check_reagent check_temp Is the reaction temperature optimized? check_reagent->check_temp Yes solution_reagent Use stronger (Tf₂O) or milder reagents based on substrate activation. check_reagent->solution_reagent No check_time Is the reaction time appropriate? check_temp->check_time Yes solution_temp Start at low temperature and monitor. Avoid excessive heat. check_temp->solution_temp No check_solvent Is the solvent anhydrous? check_time->check_solvent Yes solution_time Monitor by TLC/LC-MS and quench upon completion. check_time->solution_time No solution_solvent Use freshly distilled, anhydrous solvent. check_solvent->solution_solvent No end_node Improved Yield check_solvent->end_node Yes solution_reagent->check_temp solution_temp->check_time solution_time->check_solvent solution_solvent->end_node

Caption: A logical workflow for troubleshooting low yields.

General Mechanism of the Bischler-Napieralski Reaction

Bischler_Napieralski_Mechanism amide β-phenylethylamide intermediate1 Activation of amide carbonyl with condensing agent (e.g., POCl₃) amide->intermediate1 nitrilium Formation of Nitrilium Ion Intermediate intermediate1->nitrilium cyclization Intramolecular Electrophilic Aromatic Substitution nitrilium->cyclization dihydroisoquinoline 3,4-Dihydroisoquinoline cyclization->dihydroisoquinoline

Caption: The mechanism of the Bischler-Napieralski reaction.

Decision Tree for Optimizing Reaction Conditions

Optimization_Decision_Tree start Goal: Improve Yield screen_solvents Screen Solvents (e.g., DCM, Toluene, Acetonitrile) start->screen_solvents screen_temp Optimize Temperature (e.g., -20°C, RT, Reflux) screen_solvents->screen_temp screen_reagents Vary Condensing Agent & Stoichiometry screen_temp->screen_reagents analyze_results Analyze Yield & Purity (LC-MS, NMR) screen_reagents->analyze_results optimal_conditions Optimal Conditions Identified analyze_results->optimal_conditions

Caption: A systematic approach to reaction optimization.

References

Technical Support Center: Pakistanine Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pakistanine extraction and purification. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments. Below you will find troubleshooting guides and frequently asked questions to help you optimize your workflow and achieve high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What are the initial and most critical steps in achieving a high yield of this compound?

A1: The initial preparation of the plant material and the selection of an appropriate extraction solvent are foundational for a successful extraction. The plant material should be properly dried and ground to a fine powder to maximize the surface area for solvent interaction.[1] For the solvent, its polarity must be carefully chosen to match the polarity of this compound. Since alkaloids like this compound can exist in both free base and salt forms, a solvent that can dissolve the target form is crucial. For instance, alcohol-based solvents are often effective as they can dissolve both forms.[2]

Q2: My this compound extract has a very low yield. What are the potential causes and how can I troubleshoot this?

A2: Low extraction yield is a common issue that can stem from several factors. The primary causes include improper solvent selection, insufficient extraction time, and suboptimal extraction methods.[3] It's also possible that the plant material itself has a low concentration of this compound. To troubleshoot, you can systematically test a range of solvents with varying polarities (e.g., hexane (B92381), ethyl acetate, ethanol, methanol) or use solvent mixtures.[3] Additionally, increasing the extraction time incrementally and analyzing the yield at each step can help determine the optimal duration.[3] Consider exploring more advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which can be more efficient than traditional methods.[3][4][5]

Q3: My purified this compound sample contains a high level of impurities. How can I improve its purity?

A3: Crude plant extracts are complex mixtures containing pigments, tannins, and other secondary metabolites.[3] To enhance the purity of this compound, a multi-step purification strategy is recommended. Start with a non-polar solvent wash (e.g., petroleum ether or hexane) to remove fats, oils, and waxes.[1][6] Subsequently, liquid-liquid extraction can be employed to partition the this compound based on its differential solubility in two immiscible liquids, often involving pH adjustments to convert the alkaloid between its salt and free base forms.[3] For further purification, column chromatography is a powerful technique that separates compounds based on their differential adsorption to a stationary phase like silica (B1680970) gel or alumina.[2][7] Activated charcoal can also be used to decolorize the extract by removing pigments.[3]

Q4: I am observing degradation of this compound during my extraction process. What could be the cause and how can I prevent it?

A4: this compound degradation can be triggered by high temperatures, prolonged exposure to light, or unsuitable pH conditions during extraction.[3][8][9] To mitigate this, it is crucial to control the extraction temperature, avoiding excessive heat.[3] If using heat, ensure it is monitored and applied for the shortest necessary duration. Storing extracts in dark containers or protecting them from direct light can prevent photodegradation.[9] Also, ensure the pH of the extraction solvent is appropriate for the stability of this compound.[3]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue Potential Cause Troubleshooting Steps
Low Extraction Yield Improper solvent polarity.Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol) or consider using a solvent mixture.[3]
Insufficient extraction time.Increase the extraction time in increments and analyze the yield at each step to determine the optimal duration.[3]
Inefficient extraction method.Explore advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[3][4]
Co-extraction of Impurities Non-selective solvent.Employ a multi-step extraction process. Start with a non-polar solvent to remove lipids and pigments before extracting with a more polar solvent for the target alkaloid.[3]
Presence of pigments and fats.Perform a preliminary extraction with a non-polar solvent like petroleum ether to remove fats, oils, and waxes.[1][6] Use activated charcoal for decolorization.[3]
Degradation of this compound High extraction temperature.Lower the extraction temperature or use a method that does not require high heat. Monitor and control heating processes carefully.[3][8]
Exposure to light.Conduct the extraction and store the extract in a dark environment or use amber-colored glassware.[9]
Inappropriate pH.Ensure the pH of the extraction solvent is suitable for the stability of this compound.[3]
Difficulty in Purification Ineffective chromatographic separation.Optimize the mobile phase composition and gradient in your chromatography setup.[7] Experiment with different stationary phases (e.g., silica gel, alumina).[7]
Co-elution of similar compounds.Consider using two-dimensional liquid chromatography (2D-LC) for complex mixtures.[10]
Problems with Crystallization Undesired crystal shape or size.Control the rate of cooling and solvent evaporation.[11][12] Screen different solvents or solvent mixtures for crystallization.
Failure to crystallize.Ensure the sample is of high purity. Try techniques like seeding with a small crystal or scratching the inside of the flask.

Experimental Protocols

Below are detailed methodologies for key experiments in this compound extraction and purification.

Protocol 1: Acid-Base Extraction of this compound

This protocol is a common method for selectively extracting alkaloids like this compound.

  • Preparation of Plant Material: Air-dry the plant material and grind it into a fine powder (e.g., 40-mesh sieve).[3]

  • Defatting: Macerate the powdered plant material with a non-polar solvent such as petroleum ether or hexane to remove fats, oils, and waxes. Discard the solvent.[6]

  • Acidic Extraction: Macerate the defatted plant material with an acidic aqueous solution (e.g., 1-5% HCl, pH 2-3). This will convert the this compound (alkaloid) into its salt form, which is soluble in the aqueous phase.[13][14]

  • Filtration: Filter the mixture to remove the solid plant debris. The filtrate contains the this compound salt.

  • Basification and Liquid-Liquid Extraction: Make the acidic aqueous extract alkaline by adding a base (e.g., NH4OH) to a pH of 9-10. This converts the this compound salt back to its free base form, which is less soluble in water.[3] Immediately perform a liquid-liquid extraction using an appropriate organic solvent (e.g., chloroform, ethyl acetate). The free base this compound will move into the organic layer.

  • Concentration: Separate the organic layer, dry it using an anhydrous salt (e.g., sodium sulfate), and then evaporate the solvent under reduced pressure to obtain the crude this compound extract.

Figure 1: Workflow for Acid-Base Extraction of this compound.
Protocol 2: Purification of this compound by Column Chromatography

This protocol describes the purification of the crude this compound extract using column chromatography.

  • Preparation of the Column: Pack a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate, then methanol). This is known as gradient elution.

  • Fraction Collection: Collect the eluent in separate fractions.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing pure this compound.

  • Pooling and Concentration: Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Column_Chromatography_Workflow Start Crude this compound Extract Prepare_Column Prepare Silica Gel Column Start->Prepare_Column Load_Sample Load Sample onto Column Prepare_Column->Load_Sample Elute_Column Elute with Solvent Gradient (Increasing Polarity) Load_Sample->Elute_Column Collect_Fractions Collect Fractions Elute_Column->Collect_Fractions Analyze_Fractions Analyze Fractions by TLC Collect_Fractions->Analyze_Fractions Pool_Pure_Fractions Pool Pure Fractions Analyze_Fractions->Pool_Pure_Fractions Concentrate Evaporate Solvent Pool_Pure_Fractions->Concentrate End Purified this compound Concentrate->End Troubleshooting_Logic High_Impurity High Impurity Co_Extraction Co-extraction of Impurities High_Impurity->Co_Extraction Bad_Solvent Bad_Solvent High_Impurity->Bad_Solvent Degradation Product Degradation Bad_Conditions Harsh Conditions (Temp, Light, pH) Degradation->Bad_Conditions Bad_Method Inefficient Method Advanced_Method Use Advanced Extraction Method Bad_Method->Advanced_Method Control_Conditions Control Temp, Light, pH Bad_Conditions->Control_Conditions Purification_Steps Add Purification Steps (LLE, Chromatography) Co_Extraction->Purification_Steps Defatting_Step Add Defatting Step Co_Extraction->Defatting_Step Low_Yield Low_Yield Low_Yield->Bad_Method Optimize_Solvent Optimize_Solvent Bad_Solvent->Optimize_Solvent

References

Technical Support Center: Stabilizing Bisbenzylisoquinoline Alkaloids in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of bisbenzylisoquinoline alkaloids, such as Pakistanamine, in solution. Due to limited specific data on Pakistanamine, the following recommendations are based on the general properties of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in storing bisbenzylisoquinoline alkaloids in solution long-term?

A1: Bisbenzylisoquinoline alkaloids can be susceptible to degradation over time in solution. The primary challenges include oxidation, hydrolysis, and photodegradation. Factors such as the choice of solvent, pH of the solution, storage temperature, and exposure to light can significantly impact the stability of these compounds.

Q2: What is the recommended solvent for dissolving and storing bisbenzylisoquinoline alkaloids?

A2: The choice of solvent is critical for the stability of bisbenzylisoquinoline alkaloids. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating stock solutions due to its excellent solvating power for a wide range of organic molecules. For aqueous-based assays, it is crucial to minimize the final concentration of organic solvents. Stock solutions in DMSO should be stored at low temperatures. For working solutions, buffered aqueous solutions are often used, but the pH must be carefully controlled.

Q3: What is the optimal pH range for storing bisbenzylisoquinoline alkaloids in aqueous solutions?

A3: The optimal pH for storing bisbenzylisoquinoline alkaloids in aqueous solutions is generally in the slightly acidic to neutral range (pH 6.0-7.5). Alkaline conditions can promote oxidation and other degradation pathways. It is essential to use a reliable buffer system to maintain a stable pH during storage.

Q4: Are there any additives that can enhance the stability of bisbenzylisoquinoline alkaloid solutions?

A4: Yes, the addition of antioxidants can help to mitigate oxidative degradation. Common antioxidants used in pharmaceutical preparations include ascorbic acid, butylated hydroxytoluene (BHT), and butylated hydroxyanisole (BHA). The compatibility of these antioxidants with the specific alkaloid and downstream applications should be verified.

Q5: What are the ideal storage temperatures for long-term stability?

A5: For long-term storage, it is recommended to store stock solutions of bisbenzylisoquinoline alkaloids at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use vials is crucial to avoid repeated freeze-thaw cycles, which can accelerate degradation. For short-term storage of working solutions, refrigeration at 2-8°C is advisable.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in solution upon storage - Poor solubility in the chosen solvent.- Change in pH or temperature affecting solubility.- Supersaturation of the solution.- Verify the solubility of the compound in the chosen solvent system.- Consider using a co-solvent system (e.g., DMSO/water).- Ensure the pH of the solution is within the optimal range for solubility.- Prepare solutions at a concentration below the saturation point.
Loss of biological activity over time - Chemical degradation of the alkaloid.- Adsorption of the compound to the storage container.- Review storage conditions (temperature, light exposure).- Perform stability studies using analytical methods like HPLC to assess compound integrity.- Consider adding antioxidants to prevent oxidative degradation.- Use low-protein-binding storage vials.
Color change in the solution - Oxidation of the compound.- Contamination of the solution.- Store solutions under an inert atmosphere (e.g., argon or nitrogen).- Protect solutions from light by using amber vials or wrapping containers in foil.- Ensure aseptic techniques are used during solution preparation to prevent microbial contamination.
Inconsistent experimental results - Inaccurate initial concentration due to incomplete dissolution.- Degradation of the compound in the working solution.- Ensure complete dissolution of the compound when preparing stock solutions; gentle warming or sonication may be necessary.- Prepare fresh working solutions from a frozen stock for each experiment.- Include a stability-indicating assay in your experimental workflow.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of the bisbenzylisoquinoline alkaloid powder using a calibrated analytical balance.

  • Dissolution: In a sterile, amber glass vial, add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration.

  • Mixing: Vortex the solution until the powder is completely dissolved. If necessary, gentle warming (not exceeding 40°C) or sonication in a water bath can be used to aid dissolution.

  • Aliquoting: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage.

Protocol 2: Preparation of an Aqueous Working Solution
  • Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.

  • Dilution: In a sterile conical tube, add the desired volume of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.2).

  • Mixing: While vortexing the buffer, slowly add the required volume of the DMSO stock solution to achieve the final desired concentration. Ensure the final DMSO concentration is compatible with your experimental system (typically <0.5%).

  • Usage: Use the freshly prepared working solution immediately for your experiments.

Protocol 3: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Prepare solutions of the bisbenzylisoquinoline alkaloid at a known concentration in the desired storage buffer.

  • Initial Analysis (T=0): Immediately after preparation, inject a sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector set at the maximum absorbance wavelength of the compound.

  • Storage: Store the remaining solutions under the desired storage conditions (e.g., -20°C, 4°C, room temperature, protected from light).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), retrieve a sample from each storage condition and analyze it by HPLC under the same conditions as the initial analysis.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area to determine the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_stability Stability Assessment weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot dissolve->aliquot store_stock Store at -80°C aliquot->store_stock thaw Thaw Aliquot store_stock->thaw dilute Dilute in Buffer thaw->dilute use Use Immediately dilute->use prep_samples Prepare Samples hplc_t0 HPLC (T=0) prep_samples->hplc_t0 store_samples Store Samples prep_samples->store_samples hplc_tp HPLC (Time Points) store_samples->hplc_tp analyze Analyze Data hplc_tp->analyze

Caption: Experimental workflow for preparing and assessing the stability of bisbenzylisoquinoline alkaloid solutions.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Observed Issue (e.g., Precipitation, Activity Loss) solubility Solubility Issue issue->solubility degradation Chemical Degradation issue->degradation adsorption Adsorption to Container issue->adsorption check_solvent Verify/Change Solvent solubility->check_solvent check_ph Adjust pH solubility->check_ph check_temp Optimize Temperature degradation->check_temp add_antioxidant Add Antioxidant degradation->add_antioxidant use_low_bind_vials Use Low-Binding Vials adsorption->use_low_bind_vials

Caption: Logical troubleshooting flowchart for stability issues with bisbenzylisoquinoline alkaloid solutions.

Technical Support Center: Troubleshooting Pakistanine NMR Signal Assignment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the NMR signal assignment of Pakistanine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the NMR analysis of this complex bisbenzylisoquinoline alkaloid.

Frequently Asked Questions (FAQs)

Q1: My 1D ¹H NMR spectrum of this compound is showing broad peaks. What are the possible causes and solutions?

A1: Broad peaks in the ¹H NMR spectrum can arise from several factors:

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity and peak broadening. Try diluting your sample.

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. Ensure all glassware is thoroughly cleaned, and consider using a chelating agent like EDTA to sequester any metal ions.

  • Compound Aggregation: this compound, like many alkaloids, may aggregate at higher concentrations. Acquiring the spectrum at a higher temperature can help disrupt these aggregates and sharpen the signals.

  • Poor Shimming: An inhomogeneous magnetic field will lead to broad peaks. Ensure the spectrometer is properly shimmed before acquiring your data.

Q2: The aromatic region of my ¹H NMR spectrum is very crowded with overlapping signals. How can I resolve these?

A2: Signal overlap in the aromatic region is a common issue with complex alkaloids like this compound.[1] Here are several strategies to resolve these signals:

  • 2D NMR Spectroscopy: Utilize two-dimensional NMR experiments like COSY, HSQC, and HMBC. These experiments spread the signals into a second dimension, which can resolve overlapping protons and provide crucial connectivity information.[1]

  • Higher Field Strength: If available, use a higher field NMR spectrometer (e.g., 600 MHz or higher). This will increase the chemical shift dispersion and improve signal separation.

  • Solvent Effects: Record spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD). The change in solvent can induce differential shifts in the proton resonances, potentially resolving overlaps.

  • Temperature Variation: Acquiring spectra at different temperatures can sometimes help to resolve overlapping signals by inducing small changes in chemical shifts.

Q3: I am having difficulty assigning the quaternary carbons of this compound. Which NMR experiment is most suitable for this?

A3: Quaternary carbons do not have any directly attached protons, making their assignment challenging with standard 1D ¹³C or DEPT experiments. The most effective technique for assigning quaternary carbons is the Heteronuclear Multiple Bond Correlation (HMBC) experiment. HMBC detects long-range correlations (typically 2-3 bonds) between protons and carbons. By observing correlations from known protons to a quaternary carbon, you can confidently assign its chemical shift.

Q4: My signal-to-noise ratio is low, especially for my ¹³C NMR spectrum. How can I improve it?

A4: A low signal-to-noise (S/N) ratio is a common challenge, particularly for ¹³C NMR due to the low natural abundance of the ¹³C isotope. Here are some ways to improve the S/N:

  • Increase the Number of Scans: The S/N ratio increases with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of approximately 1.4.

  • Use a Higher Concentration: A more concentrated sample will yield a stronger signal. However, be mindful of potential peak broadening at very high concentrations.

  • Use a High-Sensitivity Probe: If available, a cryoprobe can significantly enhance the S/N ratio.

  • Optimize Relaxation Delay (d1): Ensure the relaxation delay is sufficiently long (typically 1-2 times the longest T₁ relaxation time) to allow for full relaxation of the nuclei between pulses.

Quantitative NMR Data for this compound and Related Alkaloids

Atom/Group This compound (¹H NMR in CDCl₃) δ (ppm) O,O-Dimethylthis compound (¹H NMR in CDCl₃) δ (ppm) nor-Pakistanine (¹³C NMR) δ (ppm)
N-CH₃2.51 (s, 3H), 2.56 (s, 3H)2.51 (s, 3H), 2.56 (s, 3H)Data not available
O-CH₃3.61 (s, 3H), 3.83 (s, 3H), 3.88 (s, 3H)3.61 (s, 3H), 3.72 (s, 3H), 3.83 (s, 3H), 3.88 (s, 3H), 3.90 (s, 3H)Data not available
Aromatic H6.06 (s, 1H), 6.54 (s, 1H), 6.56 (s, 1H), 6.71 (s, 1H), 7.00 (q, 4H), 8.11 (s, 1H)6.06 (s, 1H), 6.54 (s, 1H), 6.56 (s, 1H), 6.71 (s, 1H), 7.00 (q, 4H), 8.11 (s, 1H)Data not available
CData not availableData not available148.2, 147.1, 145.8, 143.9, 133.5, 131.8, 130.5, 129.1, 128.8, 128.4, 127.9, 127.6, 125.1, 124.8, 122.9, 121.7, 115.8, 114.5, 112.1, 111.9, 61.9, 60.1, 56.1, 55.9, 55.8, 46.8, 45.3, 42.5, 37.1, 29.7, 25.4

Note: The ¹³C NMR data for nor-Pakistanine is provided as a reference for a closely related structure.

Experimental Protocols

Here are detailed methodologies for key NMR experiments for the structural elucidation of this compound.

¹H NMR Spectroscopy
  • Objective: To obtain a one-dimensional proton spectrum for initial structural assessment.

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.

  • Spectrometer Setup:

    • Tune and match the probe for ¹H.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

  • Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse-acquire sequence.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy
  • Objective: To obtain a one-dimensional carbon spectrum to identify the number and types of carbon atoms.

  • Sample Preparation: Use the same sample as for the ¹H NMR experiment. A higher concentration (20-50 mg) is recommended if sample availability allows.

  • Spectrometer Setup:

    • Tune and match the probe for ¹³C.

    • Use the same lock and shim settings as the ¹H experiment.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse-acquire sequence.

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the concentration and desired S/N.

  • Processing:

    • Apply a Fourier transform with an exponential multiplication to improve S/N.

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the solvent peak (CDCl₃ at 77.16 ppm).

2D COSY (Correlation Spectroscopy)
  • Objective: To identify proton-proton (¹H-¹H) spin-spin coupling networks.

  • Acquisition Parameters:

    • Pulse Sequence: Standard COSY-90 or DQF-COSY.

    • Spectral Width (F1 and F2): Same as the 1D ¹H NMR.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 4-16.

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Symmetrize the spectrum to reduce artifacts.

2D HSQC (Heteronuclear Single Quantum Coherence)
  • Objective: To identify direct one-bond correlations between protons and carbons.

  • Acquisition Parameters:

    • Pulse Sequence: Standard HSQC with gradients for artifact suppression.

    • Spectral Width (F2 - ¹H): Same as the 1D ¹H NMR.

    • Spectral Width (F1 - ¹³C): Appropriate range to cover the expected carbon chemical shifts (e.g., 0-160 ppm).

    • Number of Increments (F1): 128-256.

    • Number of Scans per Increment: 8-32.

  • Processing:

    • Apply appropriate window functions and perform a 2D Fourier transform.

2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Objective: To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting spin systems and assigning quaternary carbons.

  • Acquisition Parameters:

    • Pulse Sequence: Standard HMBC with gradients.

    • Spectral Widths (F1 and F2): Similar to HSQC.

    • Long-Range Coupling Delay: Optimized for an average J-coupling of 8-10 Hz.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 16-64.

  • Processing:

    • Apply appropriate window functions and perform a 2D Fourier transform.

Visualizations

Troubleshooting_Workflow start Start: Ambiguous NMR Signal issue Identify Issue start->issue overlap Signal Overlap issue->overlap Crowded Spectrum? low_sn Low Signal-to-Noise issue->low_sn Weak Signals? broad_peaks Broad Peaks issue->broad_peaks Poor Lineshape? quat_carbon Quaternary Carbon Assignment issue->quat_carbon Missing Carbons? solution_overlap Run 2D NMR (COSY, HSQC, HMBC) Change Solvent Increase Field Strength overlap->solution_overlap solution_low_sn Increase Scans Increase Concentration Use Cryoprobe low_sn->solution_low_sn solution_broad_peaks Dilute Sample Increase Temperature Re-shim broad_peaks->solution_broad_peaks solution_quat_carbon Run HMBC Experiment quat_carbon->solution_quat_carbon end Signal Assigned solution_overlap->end solution_low_sn->end solution_broad_peaks->end solution_quat_carbon->end

Caption: A general troubleshooting workflow for NMR signal assignment.

NMR_Experiment_Relationships H1 1D ¹H NMR (Proton Chemical Shifts, Multiplicity, Integration) COSY 2D COSY (¹H-¹H Connectivity) H1->COSY Identifies coupled protons HSQC 2D HSQC (¹H-¹³C One-Bond Connectivity) H1->HSQC Correlates protons to carbons HMBC 2D HMBC (¹H-¹³C Long-Range Connectivity) H1->HMBC Correlates protons to carbons (2-3 bonds) C13 1D ¹³C NMR (Carbon Chemical Shifts) C13->HSQC C13->HMBC Structure Complete Structure Elucidation COSY->Structure Builds proton spin systems HSQC->Structure Assigns protonated carbons HMBC->Structure Connects spin systems & assigns quaternary carbons

Caption: Relationship between key 2D NMR experiments for structure elucidation.

References

Technical Support Center: Optimizing HPLC Separation of Isoquinoline Alkaloids and Their Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Pakistanine" does not correspond to a recognized chemical compound in the scientific literature based on the conducted searches. This technical support center has been developed using information on the High-Performance Liquid Chromatography (HPLC) separation of isoquinoline (B145761) alkaloids and their isomers as a representative example. The principles, protocols, and troubleshooting guides provided are based on established chromatographic techniques for this class of compounds and are intended to be a practical resource for researchers, scientists, and drug development professionals.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying isoquinoline alkaloids and their isomers.[1] However, achieving optimal separation can be challenging. This guide addresses common issues encountered during method development and routine analysis.

Common Problems and Solutions

A systematic approach to troubleshooting is crucial for resolving HPLC separation issues efficiently.[2][3] The following table outlines common problems, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution - Incorrect mobile phase composition (pH, organic modifier concentration).[4] - Inappropriate column chemistry. - Column degradation.[4] - Flow rate is too high.- Optimize mobile phase pH and organic modifier percentage.[5] - Screen different stationary phases (e.g., C18, Phenyl-Hexyl, Cyano). - Replace the column or use a guard column.[2][4] - Reduce the flow rate.
Peak Tailing - Secondary interactions between basic analytes and acidic silanols on the stationary phase. - Column overload.[3][4] - Sample solvent incompatible with the mobile phase.[2][6] - Column contamination or degradation.[2]- Add a competing base (e.g., triethylamine) or use a base-deactivated column. - Reduce sample concentration or injection volume.[3][4] - Dissolve the sample in the initial mobile phase.[6] - Wash the column with a strong solvent or replace it.[2]
Peak Fronting - Column overload.[3] - Sample solvent stronger than the mobile phase.- Decrease the amount of sample injected.[3] - Dilute the sample in a weaker solvent or the mobile phase.
Split Peaks - Clogged column inlet frit. - Incompatibility of injection solvent with the mobile phase.[6] - Void in the column packing material.- Replace the column inlet frit or the column.[3] - Ensure the sample is dissolved in the mobile phase.[6] - Replace the column.
Irreproducible Retention Times - Inconsistent mobile phase preparation.[2] - Leaks in the HPLC system.[2] - Insufficient column equilibration time.[7] - Fluctuations in column temperature.- Prepare fresh mobile phase and ensure accurate composition.[7] - Check for leaks at all fittings and connections.[2] - Increase the equilibration time between injections.[7] - Use a column oven for temperature control.[7]
Baseline Noise or Drift - Contaminated mobile phase or detector flow cell.[4][6] - Air bubbles in the system.[7] - Detector lamp nearing the end of its life.- Use high-purity solvents and degas the mobile phase.[4] - Purge the pump and detector to remove air bubbles.[7] - Replace the detector lamp.
Experimental Protocol: Optimized Separation of Representative Isoquinoline Alkaloid Isomers

This protocol provides a starting point for the separation of a hypothetical isoquinoline alkaloid ("this compound") and its isomers using reversed-phase HPLC.[1]

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Ammonium acetate.

  • Formic acid.

  • Water (HPLC or Milli-Q grade).

  • Reference standards of the alkaloids of interest.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted to 3.5 with Formic Acid
Mobile Phase B Acetonitrile
Gradient Program 10-40% B over 20 minutes, then a 5-minute wash with 95% B, and a 5-minute re-equilibration at 10% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 280 nm
Injection Volume 5 µL

Procedure:

  • Standard Preparation: Prepare individual stock solutions of the reference standards in methanol. From these, prepare a mixed working standard solution at a suitable concentration.

  • Sample Preparation: Dissolve the sample in the initial mobile phase (10% Acetonitrile in 10 mM Ammonium Acetate, pH 3.5). Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis: Equilibrate the column with the initial mobile phase for at least 15 minutes. Inject the standard and sample solutions and record the chromatograms.

  • Quantification: Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. Construct a calibration curve using the peak areas of the standard solutions to quantify the analytes in the sample.

Frequently Asked Questions (FAQs)

Q1: My peaks for the isomeric compounds are co-eluting. How can I improve their separation?

A1: Improving the resolution of co-eluting isomers often requires a multi-step approach. Start by optimizing the mobile phase composition. Small changes in the pH or the organic modifier can significantly impact selectivity. If mobile phase optimization is insufficient, consider changing the stationary phase. A phenyl-hexyl or a cyano column may offer different selectivity compared to a C18 column. Finally, adjusting the column temperature and gradient slope can also fine-tune the separation.

G start Co-eluting Isomers step1 Optimize Mobile Phase (pH, Organic Modifier) start->step1 step2 Change Stationary Phase (e.g., Phenyl-Hexyl, Cyano) step1->step2 If resolution is still poor step3 Adjust Temperature and Gradient step2->step3 If further optimization is needed end Improved Resolution step3->end

Caption: Troubleshooting workflow for co-eluting isomers.

Q2: I am observing significant peak tailing for my basic alkaloid compounds. What is the cause and how can I fix it?

A2: Peak tailing for basic compounds is often caused by secondary interactions with acidic silanol (B1196071) groups on the silica-based stationary phase. To mitigate this, you can add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active sites, reducing their interaction with your analytes. Alternatively, using a modern, base-deactivated column with end-capping can significantly reduce peak tailing.

G cause Peak Tailing of Basic Alkaloids interaction Interaction with Acidic Silanols cause->interaction solution1 Add Competing Base (e.g., TEA) to Mobile Phase interaction->solution1 solution2 Use a Base-Deactivated Column interaction->solution2 result Symmetrical Peaks solution1->result solution2->result

Caption: Addressing peak tailing for basic alkaloids.

Q3: How do I choose the right column for separating structural isomers of an isoquinoline alkaloid?

A3: The choice of column depends on the nature of the isomers. For positional isomers, which differ in the position of a functional group, a column that provides alternative selectivity to a standard C18, such as a phenyl-hexyl or a polar-embedded phase, can be effective. For stereoisomers (enantiomers or diastereomers), a chiral stationary phase (CSP) is typically required for separation.[8] Common CSPs are based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives.[8]

G start Separating Isomers positional Positional Isomers start->positional stereoisomers Stereoisomers start->stereoisomers column1 Alternative Selectivity Column (e.g., Phenyl-Hexyl, Polar-Embedded) positional->column1 column2 Chiral Stationary Phase (CSP) (e.g., Cellulose, Amylose-based) stereoisomers->column2

Caption: Column selection guide for isomer separation.

Q4: What is the general workflow for developing and optimizing an HPLC method for these compounds?

A4: A systematic workflow for HPLC method development begins with defining the goals of the separation.[5] This is followed by selecting an appropriate column and mobile phase based on the physicochemical properties of the analytes. A scouting gradient is often run to determine the approximate elution conditions.[5] The next step involves fine-tuning the mobile phase composition, gradient slope, temperature, and flow rate to achieve the desired resolution and analysis time. Finally, the method should be validated for its intended purpose.

G start Define Separation Goals step1 Select Column and Mobile Phase start->step1 step2 Run Scouting Gradient step1->step2 step3 Optimize Parameters (Mobile Phase, Gradient, Temperature) step2->step3 step4 Method Validation step3->step4 end Optimized HPLC Method step4->end

Caption: General workflow for HPLC method development.

References

Technical Support Center: Stereochemical Control in Pakistanine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Pakistanine and related bisbenzylisoquinoline alkaloids. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of epimerization during synthesis. Here you will find troubleshooting guides and frequently asked questions to help maintain stereochemical integrity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a significant issue in the synthesis of this compound?

A1: Epimerization is a chemical process that results in the inversion of a single stereocenter in a molecule containing multiple stereocenters. In the context of this compound, a complex bisbenzylisoquinoline alkaloid, this means that one of the chiral centers can flip its configuration, leading to the formation of a diastereomer. This is a major concern because different stereoisomers of a molecule can exhibit vastly different biological activities and pharmacological properties.[1] Uncontrolled epimerization can lead to a mixture of products that are difficult to separate, reducing the yield of the desired stereoisomer and potentially leading to a final product with diminished efficacy or unforeseen side effects.

Q2: Which steps in a typical synthesis of a bisbenzylisoquinoline alkaloid like this compound are most susceptible to epimerization?

A2: Epimerization is most likely to occur at steps involving the activation of a carboxyl group or the deprotonation of a proton adjacent to a stereocenter, particularly when that proton is activated (e.g., alpha to a carbonyl group). Key susceptible stages include:

  • Amide bond formation (coupling): The activation of a carboxylic acid to facilitate coupling with an amine is a primary source of epimerization, especially for amino acid precursors.[2]

  • Cyclization steps: Macrocyclization to form the characteristic ring structures of these alkaloids can be prone to epimerization at the activated C-terminal residue.[3]

  • Base- or acid-catalyzed reactions: Any step involving strong bases or acids can potentially lead to epimerization.[1][4]

Q3: What are the common chemical causes of epimerization?

A3: Epimerization is frequently catalyzed by the presence of acids or bases and can also be induced by heat.[1] The most common mechanism involves the abstraction (removal) of an acidic proton from a stereocenter by a base, which leads to the formation of a planar intermediate, such as an enolate. The subsequent reprotonation of this intermediate can occur from either face, resulting in a mixture of epimers.[1]

Troubleshooting Guide

Issue 1: Formation of an unexpected diastereomer is detected by NMR or HPLC analysis after a coupling step.

  • Potential Cause: The combination of coupling reagent and base used is promoting epimerization. Highly basic conditions can increase the rate of proton abstraction at the stereocenter.[1]

  • Recommended Actions:

    • Optimize Coupling Reagents: Switch to a coupling reagent known to suppress epimerization. Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) can be effective.[3] The TCFH/NMI (N,N,N',N'-Tetramethyl-S-(1-oxido-pyridin-2-yl)thiouronium hexafluorophosphate (B91526) / N-methylimidazole) system is also reported to be highly effective in preventing epimerization during challenging amide bond formations.[3]

    • Select a Less Basic Amine: Use sterically hindered bases such as diisopropylethylamine (DIPEA) or 2,4,6-collidine, which are less likely to cause epimerization compared to less hindered bases.[1]

    • Control Reaction Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C or below) to significantly reduce the rate of epimerization.[1]

Issue 2: Significant epimerization is observed after a final macrocyclization step.

  • Potential Cause: Unfavorable reaction conditions during the macrocyclization are promoting epimerization of the activated C-terminal residue.[2][3]

  • Recommended Actions:

    • Employ High-Dilution Conditions: Perform the cyclization at a high dilution (e.g., 0.001 M) to favor the desired intramolecular reaction over intermolecular side reactions and epimerization.[3]

    • Use Appropriate Cyclization Reagents: Phosphonium-based coupling reagents like PyBOP with HOBt are recommended for suppressing epimerization during macrolactamization.[3]

    • Maintain Low Temperatures: Keep the reaction temperature low (e.g., 0 °C) during the cyclization process.[3]

Data Presentation

Table 1: Comparison of Coupling Reagents and their Effect on Epimerization (Model Systems)

Coupling ReagentBaseSolvent% Epimerization (Model System)Reference
TCFH/NMINMIMeCN< 1%[3]
PyBrOPDIPEADMF9%[3]
HATUDIPEADMFSignificant epimerization observed in some cases[3]

Note: The actual levels of epimerization can vary depending on the specific substrates, solvent, and other reaction conditions.

Experimental Protocols

Protocol: TCFH/NMI Mediated Coupling to Reduce Epimerization

This protocol describes a method for amide bond formation using the TCFH/NMI system, which is effective in minimizing epimerization.

Materials:

  • Carboxylic acid-containing fragment

  • Amine-containing fragment

  • TCFH (N,N,N',N'-Tetramethyl-S-(1-oxido-pyridin-2-yl)thiouronium hexafluorophosphate)

  • NMI (N-methylimidazole)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

Procedure:

  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid fragment, TCFH, and NMI in anhydrous DMF.

  • Activation: Stir the solution at room temperature for 15-30 minutes to allow for the formation of the reactive N-acyl imidazolium (B1220033) intermediate.

  • Coupling: Add the amine-containing fragment to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until completion.

  • Work-up: Upon completion, quench the reaction with a small amount of water. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography to isolate the desired coupled product.

Mandatory Visualization

Epimerization_Troubleshooting_Workflow start Start: Epimerization Detected check_step Identify Susceptible Step (e.g., Coupling, Cyclization) start->check_step coupling_issue Issue: Coupling Step check_step->coupling_issue Coupling cyclization_issue Issue: Cyclization Step check_step->cyclization_issue Cyclization coupling_reagent Change Coupling Reagent (e.g., TCFH/NMI, PyBOP/HOBt) coupling_issue->coupling_reagent coupling_base Change Base (e.g., DIPEA, Collidine) coupling_issue->coupling_base coupling_temp Lower Reaction Temperature (e.g., 0°C) coupling_issue->coupling_temp cyclization_reagent Use Epimerization-Suppressing Reagents (e.g., PyBOP/HOBt) cyclization_issue->cyclization_reagent cyclization_dilution Increase Dilution (e.g., 0.001 M) cyclization_issue->cyclization_dilution cyclization_temp Lower Reaction Temperature (e.g., 0°C) cyclization_issue->cyclization_temp analyze Analyze Product for Stereochemical Purity coupling_reagent->analyze coupling_base->analyze coupling_temp->analyze cyclization_reagent->analyze cyclization_dilution->analyze cyclization_temp->analyze end_ok Epimerization Reduced: Proceed with Synthesis analyze->end_ok Successful end_nok Epimerization Persists: Re-evaluate & Further Optimize analyze->end_nok Unsuccessful end_nok->check_step Iterate

Caption: Troubleshooting workflow for addressing epimerization.

References

Technical Support Center: Investigating the In Vitro Bioactivity of Pakistanine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Pakistanine is a dimeric benzylisoquinoline alkaloid isolated from plants of the Berberis genus. Currently, there is limited publicly available data on its specific in vitro biological activities and potential challenges such as low efficacy. This technical support center provides a generalized framework for troubleshooting low bioactivity based on common issues encountered with complex natural products, particularly alkaloids, in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: I'm not observing any biological effect with this compound in my assay. What are the most common initial problems?

A1: The most frequent initial hurdles for complex natural products like this compound involve issues with the compound's physical and chemical properties in the assay environment. Key areas to investigate first are its solubility in your assay buffer, its stability under your experimental conditions (temperature, pH, light), and the purity of your compound stock.

Q2: How can I improve the solubility of this compound for my in vitro assay?

A2: Many alkaloids exhibit poor aqueous solubility. To enhance solubility, consider using a co-solvent like DMSO, but ensure the final concentration in your cell culture is low (typically below 0.5%) to avoid solvent-induced toxicity[1]. Adjusting the pH of your stock solution might also help, as alkaloids can form more soluble salts in acidic conditions; however, ensure the final pH of your assay medium remains in the physiological range[2]. For persistent solubility issues, formulating with excipients like cyclodextrins can be an effective strategy[2].

Q3: My results with this compound are inconsistent between experiments. What could be the cause?

A3: Inconsistent results often point to problems with the compound's stability or the preparation of test solutions. This compound may be degrading in your culture medium over the course of the experiment. It is also possible that the compound is not fully solubilized in your stock solution, leading to variability in the actual concentration used in each experiment. Aggregation of the compound at higher concentrations can also lead to erratic results[3][4].

Q4: Could this compound be interfering with my assay readout, leading to false negatives?

A4: Yes, this is a common issue with natural products, which are often categorized as Pan-Assay Interference Compounds (PAINS)[5][6][7]. This compound could be interfering with the assay technology itself. For example, if you are using a fluorescence-based assay, the compound might be quenching the fluorescent signal. In absorbance-based assays, the natural color of the compound could interfere with the readings. It is crucial to run appropriate controls to test for such interference.

Q5: I observe cytotoxicity at all concentrations of this compound, which masks any specific bioactivity. How can I address this?

A5: High cytotoxicity can be a challenge. First, ensure the observed toxicity is not due to impurities or solvent effects. If the compound itself is highly cytotoxic, you may need to use a very narrow and low concentration range in your experiments. It is also important to shorten the exposure time of the cells to the compound to look for more specific, early-response effects before widespread cell death occurs.

Troubleshooting Guide for Low Bioactivity of this compound

This guide provides a systematic approach to identifying and resolving common issues that may lead to apparent low bioactivity of this compound in in vitro assays.

Problem Potential Cause Recommended Troubleshooting Steps & Solutions
No or Very Low Activity Observed Poor Aqueous Solubility 1. Visually inspect for precipitation when diluting the stock solution in media. 2. Perform a solubility assessment (see Protocol 1). 3. Increase solubility by using a co-solvent (e.g., DMSO), adjusting pH, or using solubilizing agents like cyclodextrins[2].
Compound Degradation 1. Assess the stability of this compound in your assay medium over the experiment's duration (see Protocol 2). 2. If unstable, prepare fresh solutions immediately before use and consider shorter incubation times. Protect from light if photosensitive.
Compound Aggregation 1. Suspect aggregation if activity is inconsistent or plateaus at higher concentrations. 2. Perform Dynamic Light Scattering (DLS) to detect aggregates (see Protocol 3)[4][8]. 3. Include a non-ionic detergent (e.g., 0.01% Tween-80) in the assay buffer to disrupt aggregates.
High Variability in Results Inconsistent Stock Solution 1. Ensure the compound is fully dissolved in the stock solvent. Use gentle heating or sonication if necessary. 2. Vortex the stock solution before each use. 3. Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.
Cell-Based Assay Issues 1. Use cells within a consistent passage number range. 2. Ensure consistent cell seeding density and health. 3. Regularly test for mycoplasma contamination.
Activity Does Not Match Expectations Assay Interference (False Negative) 1. For fluorescence assays, check for quenching by pre-incubating this compound with the fluorescent product. 2. For absorbance assays, run a control with only media and this compound to measure its intrinsic absorbance. 3. Consider using an orthogonal assay that has a different detection method.
Low Cell Permeability 1. If using a cell-based assay targeting an intracellular protein, low permeability could be the issue. 2. Perform a cell permeability assay (e.g., using Caco-2 cell monolayers) to assess uptake[9][10]. 3. If permeability is low, consider using permeabilized cell assays or cell-free systems to confirm target engagement.
Purity of Compound 1. Verify the purity of your this compound sample using HPLC or LC-MS. 2. Impurities from the isolation or synthesis process could inhibit the activity of the main compound.

Quantitative Data Summary

The following table presents hypothetical data to illustrate how experimental conditions can influence the apparent bioactivity of this compound.

Assay Condition Cell Line IC50 (µM) Notes
Standard Medium (10% FBS)Cancer Cell Line A> 100No significant activity detected.
Standard Medium + 0.01% Tween-80Cancer Cell Line A15.2The addition of a detergent to prevent aggregation reveals bioactivity.
Low Serum Medium (1% FBS)Cancer Cell Line A8.5Reduced serum protein binding may increase the free concentration of this compound.
Standard Medium (10% FBS)Non-cancerous Cell Line B> 100Demonstrates potential selectivity for cancer cells.

Experimental Protocols

Protocol 1: Assessment of Aqueous Solubility

Objective: To determine the kinetic solubility of this compound in assay buffer.

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Add the stock solution to your assay buffer (e.g., DMEM + 10% FBS) to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is constant and below 0.5%.

  • Incubate the solutions at your experimental temperature (e.g., 37°C) for 1-2 hours with gentle agitation.

  • Visually inspect each solution for any signs of precipitation or cloudiness against a dark background.

  • For a more quantitative measure, centrifuge the samples at high speed (e.g., 14,000 x g) for 20 minutes.

  • Carefully collect the supernatant and analyze the concentration of the dissolved this compound using HPLC-UV or LC-MS. The highest concentration that remains in solution is the kinetic solubility.

Protocol 2: Stability of this compound in Assay Medium

Objective: To evaluate the chemical stability of this compound under standard cell culture conditions.

  • Spike this compound into your complete cell culture medium to a final concentration relevant to your assay (e.g., 10 µM).

  • Immediately collect a sample (Time 0) and freeze it at -80°C.

  • Incubate the remaining medium in a cell culture incubator (37°C, 5% CO2), protecting it from light.

  • Collect aliquots at various time points (e.g., 2, 8, 24, 48 hours). Freeze each sample immediately.

  • After collecting all time points, process the samples for analysis. This may involve a protein precipitation step (e.g., with acetonitrile) followed by centrifugation.

  • Analyze the supernatant from each time point by HPLC or LC-MS to quantify the remaining concentration of this compound.

  • Plot the concentration of this compound versus time to determine its degradation rate and half-life in the medium.

Protocol 3: Detection of Compound Aggregation by Dynamic Light Scattering (DLS)

Objective: To detect the formation of sub-visible aggregates of this compound in solution.

  • Prepare solutions of this compound in your assay buffer at a range of concentrations, including those where low bioactivity was observed.

  • Filter the solutions through a low-protein-binding filter (e.g., 0.22 µm) to remove any dust or extraneous particles.

  • Use a DLS instrument to analyze the samples. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in the solution.

  • Analyze the data to determine the size distribution of particles in the solution. The presence of particles significantly larger than a single molecule (typically >100 nm) is indicative of aggregation[4][11].

  • As a control, analyze the assay buffer alone to establish a baseline.

Visualizations

Hypothetical Signaling Pathway for this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Apoptosis Apoptosis MEK->Apoptosis Transcription Gene Transcription ERK->Transcription Phosphorylates This compound This compound This compound->MEK Inhibits Proliferation Cell Proliferation Transcription->Proliferation G cluster_compound Compound Integrity Checks cluster_assay Assay Validation start Low/No Bioactivity Observed for this compound solubility Check Solubility (Protocol 1) start->solubility stability Check Stability (Protocol 2) start->stability purity Check Purity (HPLC/LC-MS) start->purity optimize Optimize Formulation (e.g., add Tween-80) solubility->optimize stability->optimize retest Re-test in Assay purity->retest interference Check for Assay Interference aggregation Check for Aggregation (Protocol 3) interference->aggregation interference->optimize aggregation->optimize conclusion Conclude Compound is Inactive in this Assay aggregation->conclusion No Issues Found optimize->retest retest->interference No activity_observed Bioactivity Observed retest->activity_observed Yes G start Suspect Assay Interference? color_check Is the compound colored at assay concentration? start->color_check Yes no_interference Interference Unlikely start->no_interference No fluor_check Is the assay fluorescence-based? color_check->fluor_check No abs_control Run absorbance control (compound + media only) color_check->abs_control Yes quench_control Run quenching control (compound + fluorophore) fluor_check->quench_control Yes fluor_check->no_interference No subtract_bg Subtract background absorbance from data abs_control->subtract_bg autofluor_control Check for autofluorescence (compound + cells, no dye) quench_control->autofluor_control No Quenching orthogonal_assay Switch to an orthogonal assay (e.g., luminescence-based) quench_control->orthogonal_assay Quenching Observed autofluor_control->subtract_bg Autofluorescence Observed autofluor_control->no_interference No Autofluorescence

References

common pitfalls in Pakistanine handling and storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Compound P

A Guide for Researchers, Scientists, and Drug Development Professionals on the Handling and Storage of Compound P

Disclaimer: The compound "Pakistanine" as specified in the query is not a recognized chemical entity in scientific literature. This guide has been created for a representative sensitive organic compound, "Compound P," which shares characteristics with complex natural products like alkaloids or macrolide antibiotics. The information provided is for research and development purposes only.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of solid Compound P?

A1: For long-term stability of solid Compound P, it is recommended to store it at -20°C or lower, in a tightly sealed container to prevent degradation. Some sensitive organic compounds are best stored at -70°C to ensure stability.[1] Always refer to the material safety data sheet (MSDS) for specific storage conditions.[2]

Q2: My stock solution of Compound P has changed color. Is it still usable?

A2: A change in color often indicates degradation or contamination. It is not advisable to use a stock solution that has changed color, as the presence of degradation products can lead to inconsistent and unreliable experimental results.[3] You should prepare a fresh stock solution from solid material.

Q3: How should I prepare stock solutions of Compound P?

A3: Stock solutions should be prepared in a high-purity, anhydrous solvent in which Compound P is highly soluble and stable. Common solvents include DMSO, ethanol, or acetonitrile. To minimize degradation, prepare solutions immediately before use and store them in small aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q4: Is Compound P sensitive to light?

A4: Many complex organic molecules are light-sensitive (photolabile).[4] It is best practice to store both solid Compound P and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[2] Photochemical degradation can be assessed during forced degradation studies.[5]

Q5: What are the signs of Compound P degradation in my experiments?

A5: Inconsistent results in biological assays, such as variable activity or poor reproducibility, can be a sign of compound instability.[4] Chromatographic analysis (e.g., HPLC) may show the appearance of new peaks or a decrease in the area of the parent compound's peak.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and storage of Compound P.

Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.

  • Possible Cause 1: Compound Degradation in Assay Medium.

    • Troubleshooting: Perform a stability assessment of Compound P in the assay buffer and in the presence of cells or microsomes.[4] This can be done by incubating the compound under assay conditions for various time points and then analyzing the remaining compound concentration by LC-MS.

  • Possible Cause 2: Poor Solubility.

    • Troubleshooting: Confirm the solubility of Compound P in the assay medium. If solubility is low, consider using a different solvent for the stock solution or adding a solubilizing agent, ensuring it does not affect the assay.

  • Possible Cause 3: Adsorption to Labware.

    • Troubleshooting: Some compounds can adsorb to plastic surfaces. Consider using low-adhesion microplates or glass inserts to minimize this effect.

Issue 2: Appearance of extra peaks in HPLC analysis of a freshly prepared solution.

  • Possible Cause 1: Contaminated Solvent or Glassware.

    • Troubleshooting: Ensure all solvents are HPLC-grade and glassware is scrupulously clean. Traces of acid or base on glassware can catalyze degradation.

  • Possible Cause 2: On-column Degradation.

    • Troubleshooting: The stationary phase or mobile phase of the HPLC system may be causing degradation. Try using a different column or adjusting the mobile phase pH.

  • Possible Cause 3: Impure Starting Material.

    • Troubleshooting: Re-verify the purity of the solid Compound P using a reference standard if available.

Data Presentation

The stability of a compound is critical for reliable experimental outcomes. The following table summarizes hypothetical stability data for Compound P under various conditions.

ConditionTemperatureDurationPercent DegradationPrimary Degradation Products
Solid 4°C6 months< 2%Not detected
-20°C24 months< 0.5%Not detected
Solution (in DMSO) Room Temp (25°C)24 hours15%Hydrolysis product A
4°C7 days5%Hydrolysis product A
-20°C3 months< 1%Not detected
Aqueous Buffer pH 3.0 (37°C)2 hours50%Acid-catalyzed rearrangement product B
pH 7.4 (37°C)8 hours10%Oxidative product C
pH 9.0 (37°C)2 hours45%Base-catalyzed hydrolysis product D

This data is illustrative. Actual stability should be determined experimentally.

Experimental Protocols

Protocol: Assessing the Stability of Compound P using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a stability-indicating HPLC method to determine the stability of Compound P under forced degradation conditions.

  • Objective: To develop a method that separates the intact Compound P from its potential degradation products.

  • Materials:

    • Compound P

    • HPLC-grade acetonitrile, methanol, and water

    • Buffers (e.g., phosphate, acetate)

    • Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)

    • C18 reversed-phase HPLC column

    • HPLC system with UV or MS detector

  • Methodology:

    • Forced Degradation Study:

      • Prepare solutions of Compound P (e.g., 1 mg/mL) in a suitable solvent.

      • Expose the solutions to various stress conditions:

        • Acidic: 0.1 M HCl at 60°C for 2, 4, 8 hours.

        • Basic: 0.1 M NaOH at 60°C for 2, 4, 8 hours.

        • Oxidative: 3% H₂O₂ at room temperature for 2, 4, 8 hours.

        • Thermal: Heat the solid compound at 80°C for 24 hours.

        • Photolytic: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

      • Neutralize the acidic and basic samples before analysis.

    • HPLC Method Development:

      • Develop a gradient reversed-phase HPLC method. A typical starting point could be a C18 column with a mobile phase gradient of water and acetonitrile, both with 0.1% formic acid.

      • Optimize the gradient, flow rate, and column temperature to achieve good separation between the peak for Compound P and any new peaks that appear in the stressed samples.[6]

    • Analysis:

      • Inject the stressed samples into the HPLC system.

      • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of Compound P.

      • Calculate the percentage of Compound P remaining at each time point to determine the rate of degradation.

  • Data Interpretation:

    • A successful stability-indicating method will show baseline separation of the parent peak from all degradation product peaks. This confirms the method's specificity.[7]

Visualizations

Below are diagrams illustrating key workflows and concepts relevant to working with Compound P.

Troubleshooting_Workflow cluster_start Start: Experimental Issue cluster_investigation Investigation Path cluster_resolution Resolution Start Inconsistent Results or Unexpected Observations CheckPurity Verify Purity & Identity of Solid Compound P (e.g., NMR, LC-MS) Start->CheckPurity First Step CheckSolubility Confirm Solubility in Stock Solvent & Assay Medium CheckPurity->CheckSolubility If Pure Reformulate Consider Reformulation or Use of Stabilizers CheckPurity->Reformulate If Impure AssessStability Assess Stability in Solution (Freeze-Thaw, Room Temp) CheckSolubility->AssessStability If Soluble CheckSolubility->Reformulate If Insoluble AssayStability Test Stability Under Assay Conditions (Buffer, Cells, Time) AssessStability->AssayStability If Stable in Stock Optimize Optimize Conditions: - Fresh Solutions - Minimize Incubation Time - Use Low-Binding Plates AssessStability->Optimize If Unstable AssayStability->Optimize If Unstable End Consistent & Reliable Results AssayStability->End If Stable Optimize->End

Caption: Troubleshooting workflow for handling Compound P.

Signaling_Pathway cluster_input Input Signal cluster_pathway Kinase Cascade cluster_output Cellular Response Ligand External Ligand Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Activates Kinase1 Kinase A Receptor->Kinase1 Phosphorylates Kinase2 Kinase B Kinase1->Kinase2 Activates Kinase3 Kinase C Kinase2->Kinase3 Activates TF Transcription Factor Kinase3->TF Activates Response Gene Expression & Cellular Response TF->Response CompoundP Compound P (Inhibitor) CompoundP->Kinase2 Inhibits

Caption: Hypothetical signaling pathway modulated by Compound P.

References

method refinement for consistent Pakistanine assay results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with kinase assays. Our goal is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the critical controls to include in a kinase assay?

A1: To ensure data quality and aid in troubleshooting, the following controls are essential:

  • No Enzyme Control: Contains all assay components except the kinase. This helps identify any background signal or interference from the buffer, substrate, or test compounds.[1]

  • No Substrate Control: Contains all assay components except the substrate. This is used to measure kinase autophosphorylation.[1]

  • Positive Control (No Inhibitor): Represents 100% kinase activity and provides the maximum signal for your assay.[1]

  • Negative Control (Known Inhibitor): A known inhibitor of the kinase is used to validate the assay's ability to detect inhibition. The signal should be at or near the background level.[1]

Q2: How does the ATP concentration affect my kinase assay results?

A2: The concentration of ATP is a critical parameter. For ATP-competitive inhibitors, the measured IC50 value is dependent on the ATP concentration. Assays are often performed at an ATP concentration close to the Michaelis-Menten constant (Km) to ensure the IC50 value is a more direct measure of the inhibitor's affinity (Ki).[2] Cellular ATP concentrations are much higher, which can lead to discrepancies between in vitro and cellular assay results.[2]

Q3: What are some common reasons for high background signals in my kinase assay?

A3: High background can obscure your results and may be caused by several factors:

  • Assay Plate Issues: Some plate materials can have inherent phosphorescence.

  • Contaminated Reagents: Buffer components or the substrate itself might be contaminated with ATP or other interfering substances.[2]

  • Detection Reagent Interference: The detection reagent may interact with your test compounds.[2]

  • Compound Aggregation: Small molecules can form aggregates that non-specifically inhibit the kinase, leading to a false positive signal.[1]

Q4: Why is my kinase inactive or showing very low activity?

A4: Several factors can contribute to low or no kinase activity:

  • Improper Enzyme Storage: Ensure the recombinant kinase has not undergone multiple freeze-thaw cycles and has been stored at the correct temperature (typically -80°C).[2]

  • Incorrect Buffer Composition: The kinase buffer is crucial for enzyme activity. Ensure all components, such as HEPES, MgCl₂, and DTT, are at the correct concentrations.[2]

  • Substrate Issues: Confirm the integrity, purity, and concentration of your substrate.[2]

  • ATP Degradation: Use a fresh stock of ATP, as it can degrade over time.[2]

Troubleshooting Guides

Issue 1: High Background Signal
Potential Cause Recommended Solution
Compound Interference Run a control with the compound and detection reagent without the kinase to check for direct interference.[2][3]
Contaminated Reagents Prepare fresh buffers and reagents. Test individual components for background signal.
Sub-optimal Reagent Concentrations Titrate the concentrations of your detection reagents to find the optimal signal-to-background ratio.
Plate Type Test different types of microplates (e.g., low-binding, different colors) to see if the background is reduced.
Compound Aggregation Include a small amount of a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer to disrupt aggregates.[1]
Issue 2: Low Signal or No Kinase Activity
Potential Cause Recommended Solution
Inactive Enzyme Verify the activity of the enzyme stock with a positive control substrate. Avoid multiple freeze-thaw cycles.[2]
Incorrect Buffer Conditions Ensure the pH and salt concentrations of the kinase buffer are optimal for your specific kinase.[3]
Sub-optimal Substrate or ATP Concentration Determine the Km of your substrate and ATP and use concentrations around the Km value for optimal activity.
Short Incubation Time Increase the incubation time to allow for sufficient product formation. Ensure the reaction is still in the linear range.
Presence of Inhibitors in Sample Ensure samples are free from contaminating inhibitors.
Issue 3: Inconsistent or Poorly Reproducible Results
Potential Cause Recommended Solution
Pipetting Errors Use calibrated pipettes and ensure proper pipetting technique to avoid bubbles and ensure accurate volumes.
Inadequate Mixing Ensure thorough but gentle mixing of reagents in the wells after each addition.
Edge Effects Avoid using the outer wells of the microplate for experimental data, or fill them with buffer to minimize evaporation.
Temperature Fluctuations Maintain a consistent temperature during the assay, as enzyme activity is highly sensitive to temperature changes.
Reagent Variability Use reagents from the same lot for all experiments in a series to minimize variability.

Experimental Protocols

Protocol 1: General Kinase Activity Assay (Luminescence-Based)

This protocol outlines the general steps for a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

Materials:

  • Purified, active kinase

  • Peptide or protein substrate

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare Reagents: Thaw all reagents and equilibrate to room temperature. Prepare serial dilutions of the test compound.

  • Kinase Reaction:

    • Add 2.5 µL of the test compound or vehicle control to the appropriate wells of the 384-well plate.

    • Add 2.5 µL of kinase solution to all wells.

    • Initiate the reaction by adding 5 µL of a pre-mixed solution of substrate and ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time within the linear range of the reaction (typically 30-60 minutes).

  • Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[4]

  • Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

  • Measure Luminescence: Read the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and reflects the kinase activity.[5]

Protocol 2: Optimization of Kinase Concentration

This protocol describes how to determine the optimal concentration of kinase for your assay.

Procedure:

  • Prepare Kinase Dilutions: Prepare a serial dilution of the kinase in kinase reaction buffer.

  • Set up Assay: In a 384-well plate, add a fixed, saturating concentration of substrate and ATP to each well.

  • Add Kinase: Add the different concentrations of the diluted kinase to the wells.

  • Incubate and Detect: Follow the incubation and detection steps as described in the general kinase activity assay protocol.

  • Analyze Data: Plot the signal (e.g., luminescence) against the kinase concentration. The optimal kinase concentration is typically the one that gives a robust signal well above the background but is still on the linear portion of the curve (often the EC80 value).[6]

Signaling Pathway Diagrams

// Nodes Receptor [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK1/2", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK1/2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription [label="Transcription Factors\n(e.g., c-Myc, AP-1)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Response [label="Cellular Response\n(Proliferation, Differentiation)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Receptor -> RAS [label=" Activates"]; RAS -> RAF [label=" Activates"]; RAF -> MEK [label=" Phosphorylates"]; MEK -> ERK [label=" Phosphorylates"]; ERK -> Nucleus; Nucleus -> Transcription [style=invis]; ERK -> Transcription [lhead=Nucleus, minlen=2]; Transcription -> Response;

// Invisible edges for alignment edge[style=invis]; Receptor -> RAF -> MEK -> ERK; } enddot Caption: The MAPK/ERK signaling pathway.

// Nodes Receptor [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Response [label="Cellular Responses\n(Survival, Growth, Proliferation)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Receptor -> PI3K [label=" Activates"]; PI3K -> PIP3 [label=" Phosphorylates"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1; PIP3 -> AKT; PDK1 -> AKT [label=" Phosphorylates"]; AKT -> mTORC1 [label=" Activates"]; mTORC1 -> Response; } enddot Caption: The PI3K/AKT signaling pathway.

References

minimizing degradation of Pakistanine during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Pakistanine during extraction. This compound is a bisbenzylisoquinoline alkaloid, and the guidance provided is based on established principles for the extraction of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern during extraction?

This compound is a bisbenzylisoquinoline alkaloid found in plants of the Berberis species. Like many complex natural products, its intricate structure, featuring multiple stereocenters and functional groups, makes it susceptible to degradation under various chemical and physical conditions encountered during extraction. Degradation can lead to reduced yield, the formation of artifacts, and compromised purity of the final product, which is critical for research and drug development.

Q2: What are the primary factors that contribute to the degradation of this compound during extraction?

The main factors that can cause the degradation of bisbenzylisoquinoline alkaloids like this compound include:

  • pH: Both acidic and alkaline conditions can catalyze hydrolysis or rearrangement reactions.

  • Temperature: Elevated temperatures can accelerate degradation reactions, leading to lower yields.

  • Light: Exposure to light, particularly UV radiation, can induce photo-oxidative cleavage of the alkaloid structure.[1]

  • Oxidation: The presence of oxygen can lead to the formation of N-oxides and other oxidative degradation products.[2][3]

Q3: What is the general principle behind the extraction of this compound?

The extraction of alkaloids like this compound is typically based on their basic nature. The general principle involves an acid-base extraction technique.[3][4] In their natural state within the plant, alkaloids exist as salts. The extraction process aims to convert these salts into their free base form, which is soluble in organic solvents, allowing for separation from other plant constituents. This is then followed by purification steps to isolate the pure alkaloid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete Extraction: The solvent may not be effectively penetrating the plant material.Ensure the plant material is finely powdered to increase surface area. Consider using extraction techniques that enhance mass transfer, such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).
Degradation during Extraction: Exposure to harsh conditions (high temperature, extreme pH).Optimize extraction temperature; for many alkaloids, temperatures above 60°C can be detrimental.[5] Maintain a slightly acidic pH during the initial extraction to keep the alkaloid in its more stable salt form.
Loss during Liquid-Liquid Partitioning: Emulsion formation or incorrect pH adjustment.To break emulsions, try adding a small amount of brine or centrifuging the mixture. Ensure the pH is sufficiently basic (pH > 9) to convert the alkaloid salt to its free base before extracting with an organic solvent.[3]
Presence of Impurities in the Final Product Co-extraction of other compounds: Non-selective solvent or inadequate purification.Use a multi-step purification process, such as acid-base partitioning followed by column chromatography.[4] Select solvents with appropriate polarity to minimize the extraction of unwanted compounds.
Formation of Degradation Products: Exposure to light, heat, or oxygen.Protect the extraction mixture from light by using amber glassware or covering the apparatus with aluminum foil.[1] Perform extraction and solvent evaporation under a nitrogen or argon atmosphere to minimize oxidation.[2] Use the lowest effective temperature for solvent removal.
Discoloration of the Extract Oxidation: Phenolic compounds in the plant material or the alkaloid itself may be oxidizing.Add antioxidants, such as ascorbic acid or sodium metabisulfite, to the extraction solvent. Work quickly and minimize the exposure of the extract to air.
Chlorophyll (B73375) Contamination: Extraction of chlorophyll with the solvent.Perform a preliminary extraction with a nonpolar solvent like hexane (B92381) to remove chlorophyll and other lipids before the main alkaloid extraction.

Data on Extraction Methods and Yields

While specific quantitative data for this compound extraction is limited in publicly available literature, the following table summarizes typical yields for total alkaloids from various plant sources using different extraction methods. This can serve as a general guide for selecting an appropriate extraction strategy.

Extraction Method Plant Material Solvent Temperature (°C) Time Alkaloid Yield (%) Reference
MacerationRauwolfia serpentinaEthanolRoom Temp7 days1.19[6]
Soxhlet ExtractionCatharanthus roseusMethanolBoiling point of solvent8 h1.63[6]
Ultrasound-Assisted Extraction (UAE)Papaver somniferumEthanol5030 min2.15[6]
Microwave-Assisted Extraction (MAE)Rauwolfia serpentinaEthanol7025 min2.50[6]
Accelerated Solvent Extraction (ASE)Catharanthus roseusMethanol10020 min2.63[6]

Detailed Experimental Protocols

Protocol 1: Standard Acid-Base Extraction of Bisbenzylisoquinoline Alkaloids

This protocol is a general method for the extraction and purification of bisbenzylisoquinoline alkaloids from dried plant material.[3][4]

  • Maceration:

    • Macerate the dried and powdered plant material (e.g., 100 g) in a slightly acidic aqueous solution (e.g., 1 L of 2% sulfuric acid) for 24-48 hours with occasional stirring.[7] This process converts the alkaloid salts into sulfate (B86663) salts, which are soluble in water.

  • Filtration:

    • Filter the mixture through cheesecloth or a Büchner funnel to separate the acidic aqueous extract from the solid plant residue.

  • Defatting (Optional):

    • If the plant material has a high lipid content, wash the acidic extract with a nonpolar organic solvent such as hexane or diethyl ether to remove fats and chlorophyll. Discard the organic layer.

  • Basification:

    • Make the acidic aqueous extract alkaline by slowly adding a base, such as ammonium (B1175870) hydroxide (B78521) or sodium hydroxide, until the pH is above 9.[3] This converts the alkaloid salt into its free base form, which is generally insoluble in water and will precipitate.

  • Extraction of Free Base:

    • Extract the alkaline aqueous solution multiple times with a water-immiscible organic solvent like chloroform (B151607) or dichloromethane. The alkaloid free base will dissolve in the organic layer.

  • Drying and Concentration:

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator at a low temperature (<40°C) to obtain the crude alkaloid extract.

  • Purification:

    • The crude extract can be further purified by column chromatography on silica (B1680970) gel or alumina, using a suitable solvent system (e.g., a gradient of chloroform and methanol).[4]

Protocol 2: HPLC-UV Analysis of Bisbenzylisoquinoline Alkaloids

This protocol outlines a general method for the quantitative analysis of bisbenzylisoquinoline alkaloids using High-Performance Liquid Chromatography with UV detection.[2][8]

  • Instrumentation: HPLC system with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 8.0) and acetonitrile (B52724) is often effective.[2]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of the specific alkaloid, typically around 280 nm for bisbenzylisoquinoline alkaloids.

  • Standard Preparation: Prepare a stock solution of a known concentration of a reference standard (e.g., tetrandrine (B1684364) or, if available, this compound) in a suitable solvent (e.g., methanol). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve a known weight of the crude or purified extract in the mobile phase or a suitable solvent, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: Compare the peak area of the analyte in the sample to the calibration curve generated from the reference standards to determine its concentration.

Visualizing Workflows and Degradation Pathways

Experimental Workflow for this compound Extraction

ExtractionWorkflow PlantMaterial Dried & Powdered Plant Material AcidMaceration Acidic Maceration (e.g., 2% H2SO4) PlantMaterial->AcidMaceration Filtration1 Filtration AcidMaceration->Filtration1 AcidicExtract Acidic Aqueous Extract Filtration1->AcidicExtract Defatting Defatting (with Hexane) AcidicExtract->Defatting Basification Basification (pH > 9 with NH4OH) Defatting->Basification OrganicExtraction Extraction with Organic Solvent (e.g., Chloroform) Basification->OrganicExtraction OrganicPhase Organic Phase (contains this compound free base) OrganicExtraction->OrganicPhase DryingConcentration Drying & Concentration OrganicPhase->DryingConcentration CrudeExtract Crude this compound Extract DryingConcentration->CrudeExtract Purification Column Chromatography CrudeExtract->Purification Purethis compound Pure this compound Purification->Purethis compound

A typical acid-base extraction workflow for this compound.
Potential Degradation Pathways of Bisbenzylisoquinoline Alkaloids

The following diagram illustrates potential degradation pathways for bisbenzylisoquinoline alkaloids, based on studies of the related compound tetrandrine.[1][2][3]

DegradationPathways cluster_stress Stress Conditions cluster_products Degradation Products BBI_Alkaloid Bisbenzylisoquinoline Alkaloid (e.g., this compound) PhotoOxidativeCleavage Photo-oxidative Cleavage Products BBI_Alkaloid->PhotoOxidativeCleavage Photo-oxidation N_Oxides N-Oxidation Products BBI_Alkaloid->N_Oxides Oxidation HydrolysisProducts Hydrolysis/Rearrangement Products BBI_Alkaloid->HydrolysisProducts Hydrolysis ThermalDegradation Thermal Degradation Products BBI_Alkaloid->ThermalDegradation Thermolysis Light (UV) Light (UV) Light (UV)->PhotoOxidativeCleavage Oxygen Oxygen Oxygen->N_Oxides Heat Heat Heat->ThermalDegradation Acid/Base (pH) Acid/Base (pH) Acid/Base (pH)->HydrolysisProducts

Potential degradation pathways for bisbenzylisoquinoline alkaloids.

References

Technical Support Center: Optimizing the Chromatographic Resolution of Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the compound "Pakistanine" did not yield any specific chemical entity in the available scientific literature. Therefore, this guide will focus on the principles and techniques for improving the chromatographic resolution of alkaloids, a broad class of naturally occurring chemical compounds that possess basic nitrogen atoms. The troubleshooting advice and methodologies provided are generally applicable to the chromatographic analysis of various alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor resolution of alkaloid peaks in HPLC?

Poor resolution in the High-Performance Liquid Chromatography (HPLC) of alkaloids often stems from several factors:

  • Peak Tailing: Alkaloids, being basic compounds, can interact strongly with acidic silanol (B1196071) groups on the surface of silica-based stationary phases, leading to asymmetrical peak shapes.[1]

  • Co-elution: Similarities in the chemical structure and polarity of different alkaloids within a sample can lead to overlapping peaks.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase dictates the ionization state of the alkaloid. An unsuitable pH can lead to poor retention and peak shape.

  • Suboptimal Stationary Phase: The choice of the column (e.g., C18, C8, Phenyl) greatly influences the separation based on the specific interactions between the alkaloids and the stationary phase.[2]

Q2: How does the mobile phase pH affect the retention and peak shape of alkaloids?

The pH of the mobile phase is a critical parameter in the reverse-phase HPLC of alkaloids. Most alkaloids are basic and have a pKa (acid dissociation constant) in the range of 7 to 9.

  • At a pH below the pKa: The alkaloid will be predominantly in its protonated (ionized) form. This can lead to strong interactions with residual silanol groups on the stationary phase, causing peak tailing. However, it can also increase retention on some columns.

  • At a pH above the pKa: The alkaloid will be in its neutral, un-ionized form. In this state, it will interact more strongly with the non-polar stationary phase (like C18), leading to increased retention and often better peak shapes.

  • Rule of Thumb: For good chromatographic performance, it is generally recommended to work at a pH at least 2 units above or below the pKa of the analyte. For basic compounds like alkaloids, a higher pH (e.g., pH 8-10) often yields better results, provided a pH-stable column is used.

Q3: What are "end-capped" columns, and why are they recommended for alkaloid analysis?

End-capping is a process used in the manufacturing of silica-based HPLC columns where the residual, accessible silanol groups on the silica (B1680970) surface are chemically reacted with a small, less polar silane (B1218182) (like trimethylsilane). This process deactivates these acidic sites. For alkaloid analysis, end-capped columns are highly recommended because they minimize the secondary interactions between the basic alkaloid molecules and the acidic silanol groups, thereby significantly reducing peak tailing and improving peak symmetry.[1]

Troubleshooting Guide: Improving Alkaloid Resolution

This guide addresses specific issues you may encounter during your chromatographic experiments with alkaloids.

Problem Potential Causes Recommended Solutions
Peak Tailing - Secondary interactions with residual silanol groups on the column.[1]- Column overload.[1]- Inappropriate mobile phase pH.- Use a highly deactivated, end-capped column.[1]- Increase the mobile phase pH to suppress the ionization of the basic alkaloid (use a pH-stable column).- Add a competing base (e.g., triethylamine) to the mobile phase to mask silanol interactions.- Reduce the sample concentration.[1]
Poor Resolution / Co-elution - Suboptimal mobile phase composition.- Inappropriate stationary phase.- Insufficient column efficiency.- Optimize the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and its ratio with the aqueous phase.[2]- Adjust the mobile phase pH to alter the selectivity between alkaloids.[2]- Try a different stationary phase (e.g., from C18 to a Phenyl or Cyano column for different selectivity).[2]- Increase the column length or use a column with smaller particle size to increase efficiency.[2]
Broad Peaks - High dead volume in the HPLC system.- Column contamination or degradation.- Slow injection or detection.- Check and minimize the length and diameter of all tubing.- Use a guard column to protect the analytical column from contaminants.- Flush the column with a strong solvent.- Ensure the detector settings are optimized for the peak widths.
Irreproducible Retention Times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Column equilibration issues.- Prepare fresh mobile phase daily and ensure accurate composition.- Use a column oven to maintain a constant temperature.[3]- Ensure the column is fully equilibrated with the mobile phase before each run.

Experimental Protocols

General Protocol for Reverse-Phase HPLC Method Development for Alkaloid Analysis

This protocol provides a starting point for developing a robust HPLC method for the separation of alkaloids.

  • Column Selection:

    • Start with a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). These are versatile and widely available.

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare a buffer solution. For basic alkaloids, an ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) buffer at pH 8-10 is often a good starting point. Ensure the buffer is soluble in the organic phase.

    • Organic Phase (B): Use HPLC-grade acetonitrile or methanol. Acetonitrile often provides better peak shapes for basic compounds.

  • Initial Gradient Elution:

    • Start with a broad gradient to determine the approximate elution conditions for your alkaloids of interest.

    • Example Gradient:

      • 0-20 min: 10% B to 90% B

      • 20-25 min: Hold at 90% B

      • 25-30 min: Return to 10% B and equilibrate

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV detector set at a wavelength where the alkaloids have maximum absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

  • Method Optimization:

    • Based on the initial gradient run, adjust the gradient slope to improve the separation of closely eluting peaks.

    • If peak shape is poor, adjust the pH of the mobile phase.

    • If resolution is still insufficient, try switching the organic modifier (e.g., from acetonitrile to methanol) or select a different column stationary phase (e.g., Phenyl for aromatic alkaloids).

Diagrams

Below are diagrams illustrating key workflows and concepts in troubleshooting alkaloid chromatography.

Troubleshooting_Workflow Start Poor Resolution of Alkaloid X CheckPeakShape Assess Peak Shape Start->CheckPeakShape Tailing Peak Tailing? CheckPeakShape->Tailing Symmetric Symmetric Peaks, Poor Separation Tailing->Symmetric No AdjustpH Optimize Mobile Phase pH (e.g., increase pH for basic alkaloids) Tailing->AdjustpH Yes OptimizeGradient Optimize Gradient Slope Symmetric->OptimizeGradient UseEndcapped Use End-Capped Column AdjustpH->UseEndcapped AddAmine Add Amine Modifier (e.g., Triethylamine) UseEndcapped->AddAmine End Improved Resolution AddAmine->End ChangeOrganic Change Organic Modifier (ACN vs. MeOH) OptimizeGradient->ChangeOrganic ChangeColumn Change Stationary Phase (e.g., C18 to Phenyl) ChangeOrganic->ChangeColumn ChangeColumn->End

Caption: A logical workflow for troubleshooting poor resolution in alkaloid chromatography.

Mobile_Phase_pH_Effect cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Low_pH Alkaloid is Protonated (Charged) Increased Polarity Reduced Retention on RP Column Potential for Strong Interaction with Silanols Tailing Peak Tailing Low_pH->Tailing Can cause High_pH Alkaloid is Neutral (Uncharged) Decreased Polarity Increased Retention on RP Column Minimized Interaction with Silanols GoodPeak Good Peak Shape High_pH->GoodPeak Promotes Alkaloid Alkaloid (Basic Compound) Alkaloid->Low_pH Leads to... Alkaloid->High_pH Leads to...

Caption: The effect of mobile phase pH on the properties and chromatographic behavior of a basic alkaloid.

References

Validation & Comparative

Synthetic Pakistanine: A Comparative Guide to its Predicted Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the predicted biological activity of synthetic Pakistanine, a bisbenzylisoquinoline alkaloid. Due to a lack of direct experimental data on synthetic this compound, this document leverages available research on its natural counterpart and the broader class of bisbenzylisoquinoline alkaloids to offer a predictive assessment of its potential pharmacological effects.

Introduction to this compound

This compound is a naturally occurring dimeric isoquinoline (B145761) alkaloid, first isolated from plants of the Berberis genus, including Berberis calliobotrys and Berberis baluchistanica. Its chemical structure is characterized by two benzylisoquinoline units linked together. While the structure of natural this compound has been elucidated, to date, there are no published studies detailing its total synthesis or evaluating the biological activity of a synthetic equivalent.

This guide, therefore, presents a predictive comparison based on the known biological activities of closely related bisbenzylisoquinoline alkaloids. This information can serve as a valuable resource for researchers interested in the potential therapeutic applications of synthetic this compound and for guiding future experimental investigations.

Predicted Biological Activities of Synthetic this compound

Based on extensive research into the bisbenzylisoquinoline alkaloid class, synthetic this compound is predicted to exhibit a range of biological activities, including cytotoxic, antimicrobial, and enzyme-inhibitory effects.

Comparative Data on Bisbenzylisoquinoline Alkaloid Activities

The following table summarizes the observed biological activities of several well-studied bisbenzylisoquinoline alkaloids, offering a predictive framework for the potential efficacy of synthetic this compound.

AlkaloidBiological ActivityTarget/MechanismIC₅₀/MIC Values
Tetrandrine CytotoxicInduces apoptosis and autophagy in cancer cells.[1][2]Varies by cell line (e.g., 5-20 µM for various cancer cells)
AntimicrobialEffective against methicillin-resistant Staphylococcus aureus (MRSA).[3]MIC: 64–128 µg/mL
Enzyme InhibitionInhibits P-glycoprotein, reversing multidrug resistance.-
Berbamine CytotoxicInduces apoptosis and inhibits proliferation in cancer cells.[4]Varies by cell line (e.g., ~10 µM for leukemia cells)
Anti-inflammatorySuppresses inflammatory pathways.-
Cepharanthine CytotoxicExhibits cytotoxicity against various human cancer cell lines.[5]Varies by cell line
Anti-inflammatoryInhibits nitric oxide production in macrophages.[6]Significant suppression at 5 µg/mL
Cycleanine CytotoxicInduces apoptosis in ovarian cancer cells.[7]IC₅₀: ~5 µM for OVCAR-8 cells
AntiplasmodialActive against chloroquine-resistant Plasmodium falciparum.[8]-

Experimental Protocols for Evaluating Biological Activity

To validate the predicted biological activities of synthetic this compound, the following standard experimental protocols are recommended.

Cytotoxicity Assays
  • MTT Assay: To assess cell viability and proliferation.

    • Seed cancer cell lines (e.g., MCF-7, A549) in 96-well plates.

    • Treat cells with varying concentrations of synthetic this compound for 24-72 hours.

    • Add MTT solution and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) and measure absorbance at 570 nm.

    • Calculate the half-maximal inhibitory concentration (IC₅₀).

  • Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining): To detect programmed cell death.

    • Treat cells with synthetic this compound at its IC₅₀ concentration.

    • Stain cells with Annexin V-FITC and propidium iodide.

    • Analyze the cell population by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.

Antimicrobial Assays
  • Broth Microdilution Method: To determine the Minimum Inhibitory Concentration (MIC).

    • Prepare serial dilutions of synthetic this compound in a 96-well plate with microbial growth medium.

    • Inoculate each well with a standardized microbial suspension (e.g., S. aureus, E. coli).

    • Incubate under appropriate conditions.

    • The MIC is the lowest concentration that inhibits visible microbial growth.

Enzyme Inhibition Assays
  • P-glycoprotein (P-gp) Inhibition Assay:

    • Use a fluorescent P-gp substrate (e.g., Rhodamine 123).

    • Incubate P-gp-overexpressing cells with the fluorescent substrate in the presence and absence of synthetic this compound.

    • Measure the intracellular fluorescence using flow cytometry or a fluorescence plate reader. An increase in fluorescence indicates P-gp inhibition.

Potential Synthetic Pathways for this compound

While a specific synthesis for this compound has not been reported, the general synthetic strategies for bisbenzylisoquinoline alkaloids can be applied. The key challenge in synthesizing these molecules is the formation of the diaryl ether linkages.

G

Caption: Potential synthetic routes to this compound.

Key Synthetic Strategies
  • Ullmann Condensation: This is a classical method for forming diaryl ether bonds, involving the copper-catalyzed reaction of an aryl halide with a phenol.[9] For the synthesis of this compound, this would involve coupling two appropriately functionalized benzylisoquinoline monomers.

  • Oxidative Coupling: Biomimetic syntheses often employ oxidative coupling of phenolic precursors to form the diaryl ether linkages. This can be achieved using various reagents, including enzymes or metal catalysts.[10]

Signaling Pathways Potentially Modulated by this compound

Based on the activities of related alkaloids, synthetic this compound may influence key cellular signaling pathways implicated in cancer and inflammation.

G This compound Synthetic this compound Apoptosis Apoptosis Autophagy Autophagy Proliferation Proliferation NO_Production NO_Production Inflammatory_Cytokines Inflammatory_Cytokines

Caption: Predicted signaling pathways modulated by this compound.

Conclusion

While direct experimental data on synthetic this compound remains elusive, the wealth of information available for the bisbenzylisoquinoline alkaloid class provides a strong foundation for predicting its biological activities. It is anticipated that synthetic this compound will demonstrate cytotoxic effects against cancer cells, likely through the induction of apoptosis and autophagy, as well as potential antimicrobial and anti-inflammatory properties. The successful synthesis of this compound, potentially via Ullmann condensation or oxidative coupling, will be a critical step in validating these predictions and unlocking its therapeutic potential. Further research is strongly encouraged to explore the synthesis and pharmacological profile of this promising natural product-inspired compound.

References

A Comparative Efficacy Analysis of a Prominent Pakistani Alkaloid and Its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative overview of the therapeutic efficacy of berberine (B55584), a prominent alkaloid found in several plant species in Pakistan, alongside a discussion of its lesser-studied bisbenzylisoquinoline alkaloid relative, Pakistanine. While quantitative experimental data for this compound remains scarce in publicly accessible literature, this document provides a comprehensive analysis of berberine's efficacy across several key therapeutic areas, supported by experimental data. This comparison serves as a valuable resource for researchers, scientists, and drug development professionals interested in the pharmacological potential of alkaloids from the region.

Berberine is a well-researched isoquinoline (B145761) alkaloid with a broad spectrum of biological activities. In contrast, this compound, a bisbenzylisoquinoline alkaloid, was first isolated from the Pakistani plant Berberis orthobotrys. While its chemical structure has been elucidated, its pharmacological properties have not been extensively quantified in published studies. This guide will therefore focus on the established efficacy of berberine as a benchmark, while also exploring the general biological activities of the bisbenzylisoquinoline alkaloid class to which this compound belongs.

Efficacy Comparison of Berberine

The following tables summarize the quantitative efficacy of berberine in various in vitro assays, demonstrating its potential as an antimicrobial, anticancer, anti-inflammatory, and neuroprotective agent.

Table 1: Antimicrobial Activity of Berberine
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Methicillin-resistant Staphylococcus aureus (MRSA)32 - 128
Coagulase-Negative Staphylococci (CoNS)16 - 512[1]
MRSA (from bloodstream infections)64 - 256[2][3]
Table 2: Anticancer Activity of Berberine (IC50 Values)
Cell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
HT29Colon Cancer52.37 ± 3.4548[4]
A549Lung Carcinoma139.424[5]
HeLaCervical Carcinoma159.524[5]
HepG2Liver Carcinoma3587.924[5]
MG-63Osteosarcoma77.08 (24h), 12.42 (48h)24, 48[6]
HCC70Triple-Negative Breast Cancer0.19Not Specified[7]
BT-20Triple-Negative Breast Cancer0.23Not Specified[7]
MDA-MB-468Triple-Negative Breast Cancer0.48Not Specified[7]
MDA-MB-231Triple-Negative Breast Cancer16.7Not Specified[7]
Table 3: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity of Berberine
EnzymeIC50Reference
Acetylcholinesterase (AChE)0.44 µM[8][9]
Acetylcholinesterase (AChE)0.72 ± 0.04 µg/mL[10]
Butyrylcholinesterase (BChE)3.44 µM[8][9]
Butyrylcholinesterase (BChE)7.67 ± 0.36 µg/mL[10]
Table 4: Anti-Inflammatory Activity of Berberine
AssayCell LineEffectIC50Reference
Nitric Oxide (NO) Production InhibitionRAW 264.7 MacrophagesInhibition of LPS-induced NO productionNot specified, but dose-dependent inhibition shown[11]
Prostaglandin E2 (PGE2) ProductionOral Cancer Cells (OC2, KB)Dose-dependent reductionNot specified, but significant at 1, 10, 100 µM[12]

The Bisbenzylisoquinoline Alkaloids: A Potential for Bioactivity

This compound belongs to the bisbenzylisoquinoline class of alkaloids. While specific data on this compound is limited, this class of compounds is known for a wide range of biological activities, including:

  • Anticancer and Multidrug Resistance (MDR) Reversal: Some bisbenzylisoquinoline alkaloids have demonstrated the ability to reverse multidrug resistance in cancer cells.

  • Cardiovascular Effects: Antihypertensive and antiarrhythmic actions have been reported for some members of this alkaloid family.

  • Antimicrobial and Antiparasitic Activity: Various bisbenzylisoquinoline alkaloids have shown activity against bacteria, fungi, and parasites like Leishmania.

The shared structural features within this class suggest that this compound and its relatives, such as pakistanamine, may also possess significant pharmacological properties that warrant further investigation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of AChE by quantifying the rate of formation of 5-thio-2-nitrobenzoate (TNB), which is yellow, from the reaction of thiocholine (B1204863) with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB). Thiocholine is produced from the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCI) by AChE.

Procedure (96-well plate format):

  • Reagent Preparation:

    • Phosphate (B84403) Buffer (0.1 M, pH 8.0).

    • DTNB Solution (10 mM in phosphate buffer).

    • ATCI Solution (10 mM in deionized water, prepared fresh).

    • AChE Solution (e.g., 0.1 U/mL in phosphate buffer).

    • Test Compound (e.g., this compound, Berberine) Stock Solution (e.g., 10 mM in DMSO), with serial dilutions prepared in phosphate buffer.

  • Assay Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the solvent for the test compound.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.

  • Reaction Initiation: To initiate the enzymatic reaction, add 25 µL of the ATCI substrate solution to all wells. The total reaction volume will be 150 µL.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes using a microplate reader.

  • Calculation:

    • Determine the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

Anticancer Activity - MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Procedure (96-well plate format):

  • Cell Seeding: Seed cancer cells into a 96-well plate at a suitable density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a CO2 incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the test alkaloid (e.g., this compound, Berberine) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve the compound).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility - Broth Microdilution Method

Principle: This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

Procedure (96-well plate format):

  • Preparation of Antimicrobial Agent: Prepare serial two-fold dilutions of the test alkaloid (e.g., this compound, Berberine) in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard and then dilute it to the appropriate final concentration for testing.

  • Inoculation: Inoculate each well of the microtiter plate containing the diluted antimicrobial agent with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.

Anti-inflammatory Activity - Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: This assay measures the production of nitric oxide (NO) by cells, typically macrophages, in response to an inflammatory stimulus like lipopolysaccharide (LPS). The amount of NO is determined by measuring the concentration of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Procedure (96-well plate format):

  • Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) into a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test alkaloid for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Incubation and Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite. The inhibition of NO production is calculated relative to the LPS-stimulated control without the test compound.

Visualizing Molecular Pathways and Experimental Processes

To further elucidate the mechanisms of action and experimental designs discussed, the following diagrams are provided.

anticancer_pathway Berberine Berberine PI3K PI3K Berberine->PI3K inhibits Apoptosis Apoptosis Berberine->Apoptosis induces CellCycleArrest Cell Cycle Arrest (G1 Phase) Berberine->CellCycleArrest induces Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Proliferation mTOR->Proliferation promotes anti_inflammatory_pathway LPS LPS (Inflammatory Stimulus) Macrophage Macrophage LPS->Macrophage NFkB NF-κB Macrophage->NFkB activates iNOS iNOS NFkB->iNOS upregulates COX2 COX-2 NFkB->COX2 upregulates NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Berberine Berberine Berberine->NFkB inhibits experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Alkaloid_Prep Prepare Alkaloid (e.g., this compound) Solutions Treatment Treat with Alkaloid Alkaloid_Prep->Treatment Cell_Culture Culture Cells or Microorganisms Cell_Culture->Treatment Incubation Incubate Treatment->Incubation Measurement Measure Endpoint (e.g., Absorbance) Incubation->Measurement Data_Processing Process Raw Data Measurement->Data_Processing IC50_Calc Calculate IC50/MIC Data_Processing->IC50_Calc Comparison Compare Efficacy IC50_Calc->Comparison

References

No Publicly Available Data Found on Structure-Activity Relationships of Pakistanine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases did not yield any specific studies on the structure-activity relationships (SAR) of pakistanine analogs.

Despite a thorough investigation using multiple search queries related to the synthesis, biological activity, and in vitro/in silico studies of this compound derivatives, no dedicated research articles or comparative guides matching the user's request were identified. The search results pointed to SAR studies of other, chemically distinct classes of compounds, but provided no data directly relevant to this compound.

Therefore, it is not possible to provide a comparison guide with quantitative data, experimental protocols, and visualizations as requested, due to the absence of foundational research on this specific topic in the public domain.

Researchers, scientists, and drug development professionals interested in the SAR of this compound analogs may need to conduct primary research to establish these relationships. This would involve the synthesis of a series of this compound analogs and subsequent evaluation of their biological activities through relevant in vitro and/or in vivo assays. Such foundational work would be a prerequisite for any comparative analysis.

A Comparative Guide to Quantification Methods for Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of two widely used analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of isoquinoline (B145761) alkaloids, a diverse group of naturally occurring compounds with significant pharmacological activities.[1][2]

While the initial query concerned "Pakistanine," this term does not correspond to a recognized chemical compound. Therefore, this guide focuses on the broader, relevant class of isoquinoline alkaloids, offering a robust framework for methodological validation and selection.

Comparison of Quantitative Performance

The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. HPLC-UV is a cost-effective and widely available technique suitable for the quantification of major alkaloids in samples like herbal extracts.[3] In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it ideal for trace-level detection in complex matrices such as plasma.[3][4][5][6]

Below is a summary of typical validation parameters for the quantification of a representative isoquinoline alkaloid, Berberine (B55584), using both methods.

Table 1: Performance Comparison of HPLC-UV and LC-MS/MS for Berberine Quantification

ParameterHPLC-UVLC-MS/MS
Linearity Range 5 - 500 µg/mL[7]0.020 - 3.0 ng/mL[6]
Correlation Coefficient (r²) > 0.995[7][8]> 0.99[4]
Limit of Detection (LOD) 1.5 µg/mL[7]< 1 pg/mL[5]
Limit of Quantification (LOQ) 5.3 µg/mL[7]0.020 ng/mL[6]
Accuracy (% Recovery) 95.98% - 98.02%[8]85.9% - 112.7%[4]
Precision (% RSD) < 2%[9]< 7.7%[6]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful method validation and implementation.

Protocol 1: HPLC-UV Quantification of Isoquinoline Alkaloids in Plant Material

This protocol is suitable for the quantification of major isoquinoline alkaloids in herbal extracts.[1]

1. Sample Preparation:

  • Accurately weigh the powdered plant material.

  • Extract the alkaloids using a suitable solvent, such as methanol (B129727), with the aid of ultrasonication.[1]

  • Filter the extract through a 0.45 µm syringe filter prior to injection into the HPLC system.[1]

2. Chromatographic Conditions:

  • Instrumentation: Standard HPLC system with a UV-Vis detector.[8]

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate) is commonly used.[1]

  • Flow Rate: Typically 1.0 mL/min.[1]

  • Detection Wavelength: Selected for optimal absorbance of the target alkaloids (e.g., 260 nm or 346 nm for berberine).[8][9]

  • Injection Volume: 10-20 µL.[3]

3. Data Analysis:

  • Prepare a series of standard solutions of the target alkaloid to construct a calibration curve.[1]

  • Identify the alkaloid peaks in the sample chromatogram by comparing their retention times with those of the standards.[1]

  • Quantify the alkaloids by relating the peak areas in the sample to the calibration curve.[1]

Protocol 2: LC-MS/MS Quantification of Isoquinoline Alkaloids in Plasma

This protocol is designed for the sensitive and selective quantification of isoquinoline alkaloids in biological matrices like plasma.[4][6]

1. Sample Preparation:

  • To 50 µL of plasma, add an internal standard solution and a protein precipitation agent (e.g., methanol or acetonitrile).[4][5]

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.[4]

  • Evaporate the supernatant to dryness and reconstitute the residue in the mobile phase.[4]

2. Chromatographic and Mass Spectrometric Conditions:

  • Instrumentation: LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[4][6]

  • Column: A suitable C18 column for fast chromatography.[4]

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid or ammonium acetate.[6]

  • Flow Rate: Typically 0.2 - 0.45 mL/min.[4][10]

  • Ionization Mode: Positive electrospray ionization (ESI+).[4]

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions.[6][11]

3. Data Analysis:

  • Construct a calibration curve using spiked plasma standards.

  • Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualizations

The following diagrams illustrate key workflows and decision-making processes in the validation and selection of an analytical method for isoquinoline alkaloid quantification.

Experimental Workflow for Method Validation cluster_planning Planning & Preparation cluster_execution Execution & Data Acquisition cluster_evaluation Evaluation & Reporting Define Analytical Requirements Define Analytical Requirements Prepare Standard Solutions Prepare Standard Solutions Define Analytical Requirements->Prepare Standard Solutions Analyze Blanks & Standards Analyze Blanks & Standards Prepare Standard Solutions->Analyze Blanks & Standards Prepare Sample Matrix Prepare Sample Matrix Analyze Spiked Samples Analyze Spiked Samples Prepare Sample Matrix->Analyze Spiked Samples Determine Validation Parameters Determine Validation Parameters Analyze Blanks & Standards->Determine Validation Parameters Analyze Spiked Samples->Determine Validation Parameters Assess System Suitability Assess System Suitability Assess System Suitability->Determine Validation Parameters Compare with Acceptance Criteria Compare with Acceptance Criteria Determine Validation Parameters->Compare with Acceptance Criteria Final Validation Report Final Validation Report Compare with Acceptance Criteria->Final Validation Report Method Selection Logic Start Start High_Concentration High Analyte Concentration? Start->High_Concentration Complex_Matrix Complex Sample Matrix? High_Concentration->Complex_Matrix Yes Trace_Level Trace Level Quantification? High_Concentration->Trace_Level No Select_HPLC_UV Select HPLC-UV Complex_Matrix->Select_HPLC_UV No Select_LC_MSMS Select LC-MS/MS Complex_Matrix->Select_LC_MSMS Yes Trace_Level->Select_HPLC_UV No Trace_Level->Select_LC_MSMS Yes

References

A Comparative Bioactivity Analysis: Pakistanine vs. Pakistanamine

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactive properties of two dimeric isoquinoline (B145761) alkaloids, Pakistanine and Pakistanamine. While significant experimental data is available for this compound, a notable gap exists in the scientific literature regarding the bioactivity of Pakistanamine. This document summarizes the current state of knowledge for both compounds to aid in future research and drug discovery efforts.

Chemical Structures and Origins

This compound is a dimeric isoquinoline alkaloid with the molecular formula C₃₇H₄₀N₂O₆.[1] It has been isolated from several plant species of the Berberis genus, including Berberis baluchistanica, Berberis calliobotrys, and Berberis orthobotrys.[1]

Pakistanamine is a proaporphine benzylisoquinoline dimeric base with the molecular formula C₃₈H₄₂N₂O₆.[2][3] It is the primary alkaloid found in the seeds of Berberis julianae and has also been isolated from Berberis baluchistanica and Berberis actinacantha.[2][3]

Quantitative Bioactivity Data

The following table summarizes the available quantitative data on the bioactivity of this compound. At present, there is no published experimental data on the bioactivity of Pakistanamine.

CompoundBioactivity AssayTarget/RadicalIC₅₀ Value (µg/mL)Standard/ControlStandard IC₅₀ (µg/mL)Reference
This compound AntioxidantDPPH Radical14.15Ascorbic acid0.41[2]
This compound Antidiabeticα-amylase40.26Acarbose33.68[2]
Pakistanamine AntioxidantDPPH RadicalNo data available---
Pakistanamine Antidiabeticα-amylaseNo data available---

Experimental Protocols

Detailed methodologies for the key experiments cited for this compound are provided below.

Antioxidant Activity Assay (DPPH Radical Scavenging)

The antioxidant potential of this compound was determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. The degree of discoloration indicates the scavenging potential of the antioxidant compound.

Procedure:

  • A stock solution of DPPH (0.004% w/v) is prepared in methanol.

  • Various concentrations of the test compound (this compound) and a standard antioxidant (Ascorbic acid) are prepared in methanol.

  • In a 96-well microplate, a specific volume of the DPPH solution is added to each well containing the test compound or standard.

  • The plate is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.

Antidiabetic Activity Assay (α-Amylase Inhibition)

The in vitro antidiabetic activity of this compound was evaluated by its ability to inhibit the α-amylase enzyme.

Principle: α-Amylase is a key enzyme in the digestive system that breaks down starch into simpler sugars. Inhibiting this enzyme can slow down the absorption of glucose, which is a therapeutic target for managing hyperglycemia.

Procedure:

  • A solution of α-amylase is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.9).

  • A starch solution (substrate) is prepared in the same buffer.

  • Different concentrations of the test compound (this compound) and a standard inhibitor (Acarbose) are prepared.

  • The test compound or standard is pre-incubated with the α-amylase solution for a specific period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • The starch solution is then added to the mixture to initiate the enzymatic reaction, and the incubation continues for another set period (e.g., 20 minutes).

  • The reaction is terminated by adding a dinitrosalicylic acid (DNS) color reagent.

  • The mixture is heated in a boiling water bath for a few minutes to allow for color development and then cooled to room temperature.

  • The absorbance of the resulting solution is measured at a specific wavelength (e.g., 540 nm).

  • The percentage of α-amylase inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC₅₀ value, the concentration of the sample required to inhibit 50% of the α-amylase activity, is determined from a plot of inhibition percentage versus sample concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general principles of the experimental workflows used to assess the bioactivity of this compound.

DPPH_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_incubation Incubation cluster_measurement Measurement cluster_result Result DPPH DPPH Solution (Violet) Mix_Sample Mix DPPH + This compound DPPH->Mix_Sample Mix_Control Mix DPPH + Methanol DPPH->Mix_Control This compound This compound Solution (Test Sample) This compound->Mix_Sample Control Methanol (Control) Control->Mix_Control Incubate Incubate 30 min in dark Mix_Sample->Incubate Mix_Control->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Result_Sample Reduced Absorbance (Yellow) Measure->Result_Sample Sample Result_Control High Absorbance (Violet) Measure->Result_Control Control

Caption: Workflow of the DPPH Radical Scavenging Assay.

Alpha_Amylase_Inhibition_Workflow cluster_preparation Preparation cluster_incubation1 Pre-incubation cluster_reaction Reaction cluster_termination Termination & Color Development cluster_measurement Measurement Enzyme α-Amylase Solution PreIncubate Mix Enzyme + Inhibitor Enzyme->PreIncubate Substrate Starch Solution Reaction Add Substrate & Incubate Substrate->Reaction Inhibitor This compound Solution Inhibitor->PreIncubate PreIncubate->Reaction Terminate Add DNS Reagent & Heat Reaction->Terminate Measure Measure Absorbance at 540 nm Terminate->Measure

Caption: Workflow of the α-Amylase Inhibition Assay.

Discussion and Future Directions

The available data clearly indicates that This compound possesses moderate antioxidant and antidiabetic properties in vitro. Its IC₅₀ value for DPPH radical scavenging suggests it is a less potent antioxidant than ascorbic acid, while its α-amylase inhibitory activity is comparable to that of acarbose. These findings warrant further investigation into the potential therapeutic applications of this compound, including in vivo studies and exploration of its mechanism of action at the molecular level.

In stark contrast, there is a significant dearth of information on the bioactivity of Pakistanamine . Despite being a structurally related dimeric isoquinoline alkaloid and the major alkaloid in Berberis julianae seeds, its pharmacological properties have not been reported in the scientific literature reviewed for this guide. This represents a critical knowledge gap and a promising area for future research.

Given that other alkaloids from the Berberis genus exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, it is plausible that Pakistanamine may also possess valuable bioactive properties. Therefore, it is highly recommended that future studies focus on:

  • Screening Pakistanamine for a broad range of biological activities , including antioxidant, antidiabetic, cytotoxic, anti-inflammatory, and antimicrobial effects.

  • Conducting in silico studies to predict the potential bioactivities and pharmacokinetic properties of Pakistanamine to guide experimental investigations.

  • Isolating sufficient quantities of Pakistanamine from its natural sources to enable comprehensive biological evaluation.

By addressing this knowledge gap, the scientific community can unlock the full potential of this understudied natural product and contribute to the development of new therapeutic agents.

References

Unraveling the Mechanism of Action: A Comparative Guide to p21-Activated Kinase (PAK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the mechanisms of action of prominent p21-activated kinase (PAK) inhibitors, with a comparative look at mTOR inhibitors as an alternative therapeutic strategy. This guide, assuming "Pakistanine" to be a placeholder for PAK inhibitors, delves into the signaling pathways, experimental data, and methodologies crucial for evaluating these targeted therapies.

The p21-activated kinases (PAKs) are a family of serine/threonine kinases that are key downstream effectors of the Rho GTPases, Cdc42 and Rac1. Their involvement in a multitude of cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival, has positioned them as critical targets in cancer therapy, particularly in tumors exhibiting dysregulated PAK signaling. This guide will focus on a comparative analysis of several well-characterized PAK inhibitors: FRAX597, PF-3758309, and KPT-9274, alongside a discussion of mTOR inhibitors as an alternative approach.

Comparative Efficacy of PAK and mTOR Inhibitors: In Vitro Studies

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various PAK and mTOR inhibitors across a range of cancer cell lines, providing a quantitative comparison of their anti-proliferative activities.

Table 1: IC50 Values of PAK Inhibitors in Cancer Cell Lines

InhibitorCell LineCancer TypeIC50 (nM)
FRAX597 BxPC-3Pancreatic Cancer5
MiaPaCa-2Pancreatic Cancer105
Pan02Pancreatic Cancer80 - 605
SC4 (Nf2-null Schwann cells)Schwannoma~70 (cellular IC50)
PF-3758309 HCT116Colon Carcinoma0.24
A549Non-small cell lung cancer27 (anchorage-independent growth)
KELLYNeuroblastoma1846
IMR-32Neuroblastoma2214
SH-SY5YNeuroblastoma5461
NBL-SNeuroblastoma14020
KPT-9274 Caki-1Renal Cell Carcinoma600
786-ORenal Cell Carcinoma570
A2780Ovarian Cancer25 - 83
T47DBreast Cancer25 - 83

Table 2: IC50 Values of mTOR Inhibitors in Cancer Cell Lines

InhibitorCell LineCancer TypeIC50 (nM)
Torin1 HeLaCervical Cancer2 - 10 (for mTORC1/mTORC2)
U87MGGlioblastomaEfficacious at 20 mg/kg in vivo
Everolimus NCI-H460Non-small cell lung cancer65.94
NCI-H661Non-small cell lung cancer23.18
SCCOHT-CH-1Ovarian Carcinoma20450
COV434Ovarian Carcinoma33190
Caki-2Renal Cell CarcinomaComparable to resistant cells in short term
786-ORenal Cell CarcinomaComparable to resistant cells in short term

Delving into the Mechanisms: Signaling Pathways and Inhibition

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by PAK and mTOR inhibitors, providing a visual representation of their mechanisms of action.

PAK_Signaling_Pathway cluster_upstream Upstream Activation cluster_pak PAK Kinase cluster_downstream Downstream Effects Growth Factors Growth Factors RTK RTK Growth Factors->RTK Integrins Integrins Rac/Cdc42 Rac/Cdc42 Integrins->Rac/Cdc42 Ras Ras RTK->Ras PI3K PI3K Ras->PI3K PI3K->Rac/Cdc42 PAK p21-Activated Kinase (PAK) Rac/Cdc42->PAK Cytoskeletal\nRemodeling Cytoskeletal Remodeling PAK->Cytoskeletal\nRemodeling Cell Proliferation Cell Proliferation PAK->Cell Proliferation Cell Survival Cell Survival PAK->Cell Survival Gene Expression Gene Expression PAK->Gene Expression MAPK Pathway MAPK Pathway PAK->MAPK Pathway NF-κB Pathway NF-κB Pathway PAK->NF-κB Pathway Inhibitors PAK Inhibitors (e.g., FRAX597, PF-3758309) Inhibitors->PAK

Figure 1: Simplified PAK Signaling Pathway and Point of Inhibition.

mTOR_Signaling_Pathway cluster_upstream_mTOR Upstream Activation cluster_mTORC mTOR Complexes cluster_downstream_mTOR Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt mTORC2 mTORC2 PI3K->mTORC2 mTORC1 mTORC1 Akt->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Proliferation Proliferation mTORC1->Proliferation Autophagy Autophagy mTORC1->Autophagy mTORC2->Akt Inhibitors_mTOR mTOR Inhibitors (e.g., Torin1, Everolimus) Inhibitors_mTOR->mTORC1 Inhibitors_mTOR->mTORC2

Figure 2: Simplified mTOR Signaling Pathway and Point of Inhibition.

Experimental Protocols: A Guide to Key Assays

To ensure the reproducibility and accurate interpretation of experimental data, this section provides detailed methodologies for the key assays used to characterize the efficacy of PAK and mTOR inhibitors.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on the kinase of interest.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant kinase (e.g., PAK1, PAK4, mTOR)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound at various concentrations

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO).

  • In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Prepare Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->Prepare Reagents Reaction Setup Set up Kinase Reaction in Microplate Prepare Reagents->Reaction Setup Incubation Incubate at 30°C Reaction Setup->Incubation Stop Reaction Stop Reaction & Add Detection Reagent Incubation->Stop Reaction Signal Measurement Measure Signal (Luminescence/Fluorescence) Stop Reaction->Signal Measurement Data Analysis Calculate % Inhibition & Determine IC50 Signal Measurement->Data Analysis End End Data Analysis->End

Figure 3: Experimental Workflow for an In Vitro Kinase Assay.
Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3][4][5]

Objective: To determine the effect of a test compound on the viability of cultured cells.

Materials:

  • Cultured cells

  • Complete cell culture medium

  • Test compound at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubate the plate for a specified duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Remove the medium and add fresh medium containing MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Western Blot Analysis

Western blotting is a widely used technique to detect specific proteins in a sample of tissue homogenate or extract.[6][7][8][9][10]

Objective: To analyze the expression and phosphorylation status of key proteins in a signaling pathway following treatment with a test compound.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins and their phosphorylated forms)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates from treated and untreated cells.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a membrane.

  • Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane to remove unbound primary antibody.

  • Incubate the membrane with the HRP-conjugated secondary antibody.

  • Wash the membrane to remove unbound secondary antibody.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine the relative protein expression levels.

This guide provides a foundational understanding of the mechanisms of action of key PAK inhibitors and a framework for their comparative evaluation. The provided data and protocols are intended to support further research and development in the field of targeted cancer therapy.

References

The Quest for Pakistanine: A Scientific Journey Uncovers a Data Desert

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the existing literature on the natural compound Pakistanine, a striking reality emerges: a near-complete absence of published studies on its biological activity and, consequently, a lack of any independent replication of such research.

Our comprehensive search for published literature on this compound, a dimeric isoquinoline (B145761) alkaloid first isolated in the early 1970s, reveals a significant gap in the scientific record. While the initial discovery and structural elucidation of this compound and its analog, Pakistanamine, are documented, subsequent research into its pharmacological effects and mechanism of action appears to be non-existent in the public domain. This scarcity of primary research means that the core requirement for a comparison of independent replication studies cannot be met.

The Original Discovery: A Fleeting Glimpse

This compound was first reported in 1973 by Shamma and colleagues in the Journal of the American Chemical Society. Their work detailed the isolation and structural characterization of this novel dimeric isoquinoline alkaloid. However, this initial report did not include any investigation into the compound's biological effects.

The Void of Biological Data

Decades after its discovery, there remains a dearth of published data on the biological activities of this compound. Extensive searches of scientific databases have not yielded any studies investigating its potential therapeutic effects, such as cytotoxic, antimicrobial, or anti-inflammatory properties. Similarly, there is no available information regarding its mechanism of action on a molecular or cellular level.

This lack of foundational research into this compound's bioactivity is the primary reason for the absence of replication studies. The scientific process of replication, crucial for validating research findings, can only occur after initial discoveries are published.

Potential Avenues for Future Research: Clues from Related Compounds

While direct data on this compound is unavailable, the broader class of dimeric isoquinoline alkaloids, to which it belongs, has been shown to possess a range of biological activities. Studies on other compounds within this family have revealed:

  • Cytotoxic and Antitumor Effects: Some dimeric isoquinoline alkaloids have demonstrated the ability to inhibit the growth of cancer cell lines.

  • Immunosuppressive Activity: Certain alkaloids in this class have been found to suppress immune responses, suggesting potential applications in autoimmune diseases and organ transplantation.

  • Dopamine (B1211576) Receptor Antagonism: A number of these compounds have shown affinity for dopamine receptors, indicating potential for neurological and psychiatric applications.

It is important to emphasize that these findings on related compounds are not directly applicable to this compound. However, they do suggest that this compound could be a candidate for future pharmacological screening and investigation.

The Path Forward: A Call for Foundational Research

The story of this compound highlights a common challenge in natural product research: many discovered compounds are never fully investigated for their biological potential. For the scientific community to build upon the initial discovery of this compound, the following steps are essential:

  • Re-isolation or Chemical Synthesis: To obtain sufficient quantities of this compound for biological testing, it would need to be either re-isolated from its natural source or synthesized in the laboratory.

  • Broad Biological Screening: The compound should be subjected to a wide range of biological assays to identify any potential therapeutic activities.

  • Mechanism of Action Studies: If any significant bioactivity is identified, further research would be needed to elucidate its underlying mechanism.

Only after such foundational studies are published can the crucial process of independent replication begin, paving the way for a comprehensive understanding of this compound's potential role in medicine and drug development.

Conclusion

The topic of independent replication of published this compound studies is, at present, a discussion of a scientific void. No published studies on the biological activity of this compound exist to be replicated. This presents a clear opportunity for the research community to revisit this forgotten compound and unlock its potential secrets. The journey to understanding this compound's place in the pharmacological landscape has yet to truly begin.

Harmine's Double-Edged Sword: A Comparative Analysis of Its Cytotoxicity in Cancer vs. Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of experimental data reveals the promising selective cytotoxicity of Harmine (B1663883), a naturally occurring β-carboline alkaloid, against various cancer cell lines while exhibiting comparatively lower toxicity towards normal cells. This guide synthesizes key findings on its differential effects, providing researchers, scientists, and drug development professionals with a comparative overview of its therapeutic potential.

Harmine, originally isolated from plants such as Peganum harmala, has demonstrated significant anti-proliferative and pro-apoptotic activity across a spectrum of human cancers. The following sections present a detailed comparison of its cytotoxic efficacy, outline the experimental methodologies used for these assessments, and illustrate the key signaling pathways involved in its mechanism of action.

Data Presentation: Harmine's Cytotoxicity Profile (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The data compiled below from multiple studies showcases the IC50 values of Harmine in various human cancer cell lines compared to normal cell lines. A lower IC50 value indicates a higher cytotoxic potency.

Cell LineCell TypeCancer TypeIC50 (µM)
Cancer Cells
HBL-100Human BreastBreast Cancer32.56[1]
MCF-7Human BreastBreast Cancer~0.2 (48h)[2]
MDA-MB-231Human BreastBreast Cancer~4.5[3]
A549Human LungLung Cancer106.71[1]
HCT-116Human ColonColon Cancer33.97[1]
HT-29Human ColonColon Cancer45.55[1]
HeLaHuman CervicalCervical Cancer61.81[1]
HepG2Human LiverHepatocellular Carcinoma20.7[4]
A2780Human OvaryOvarian Cancer~300 (24h)[5]
B16F-10Murine MelanomaMelanomaData available[6][7]
Normal Cells
HLFαHuman Lung FibroblastNormal LungMinor effect[3]
Fibroblast CellsHuman Normal FibroblastNormal Connective Tissue>40 (low toxicity)[8]
NIH/3T3Murine Embryonic FibroblastNormal Fibroblast417 (24h)[5][9]
Vero-E6African Green Monkey KidneyNormal Kidney Epithelial20.8[10]
LO2Human LiverNormal LiverNo obvious inhibition[11]

Note: IC50 values can vary based on experimental conditions such as incubation time and specific assay used.

The data indicates that Harmine and its derivatives often exhibit greater cytotoxicity against cancer cells compared to normal fibroblasts.[3][8] For instance, one study highlighted a significant growth-inhibitory effect on breast, lung, bone, and pancreas cancer cell lines, with only a minor impact on normal lung fibroblasts.[3] Another study demonstrated that while a harmine-loaded nanoparticle formulation was highly cytotoxic to MCF-7 breast cancer cells (around 60% cell loss), it resulted in considerably lower cytotoxicity in normal fibroblast cells (only 28% cell loss) at the same concentration.[8]

Experimental Protocols

The evaluation of Harmine's cytotoxicity predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that assesses cell metabolic activity.

MTT Assay for Cell Viability

Objective: To determine the concentration of Harmine that inhibits the viability of cultured cells by 50% (IC50).

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals. The concentration of the solubilized formazan is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Cancerous and normal cells are seeded in 96-well plates at a predetermined density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of Harmine. A control group receives medium with the vehicle (e.g., DMSO) used to dissolve the compound.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compound to exert its cytotoxic effects.

  • MTT Addition: After incubation, the treatment medium is removed, and a fresh solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for an additional 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent solution, is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the Harmine concentration and fitting the data to a dose-response curve.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Harmine Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_harmine Add Serial Dilutions of Harmine overnight_incubation->add_harmine incubate_treatment Incubate (24-72h) add_harmine->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for determining cytotoxicity using the MTT assay.

Mechanism of Action: Induction of Apoptosis

Harmine exerts its cytotoxic effects primarily through the induction of apoptosis, or programmed cell death, in cancer cells. It has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) signaling pathways.

Intrinsic (Mitochondrial) Pathway: This pathway is regulated by the Bcl-2 family of proteins. Harmine treatment leads to an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins such as Bcl-2.[6][7][12] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the dismantling of the cell.[7][12]

Extrinsic (Death Receptor) Pathway: Harmine has also been observed to upregulate the expression of caspase-8 and Bid.[6][7] The activation of caspase-8 is a hallmark of the extrinsic pathway, which is initiated by the binding of death ligands to their receptors on the cell surface. Activated caspase-8 can then directly activate caspase-3 or cleave Bid into its truncated form (tBid). tBid serves as a link to the intrinsic pathway by translocating to the mitochondria and promoting Bax activation.[6]

The convergence of these pathways on the activation of executioner caspases, like caspase-3, results in the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[6][7]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway harmine Harmine caspase8 Caspase-8 Activation harmine->caspase8 Induces bcl2 Bcl-2 (Anti-apoptotic) Downregulation harmine->bcl2 Inhibits bax Bax (Pro-apoptotic) Upregulation harmine->bax Promotes bid Bid Cleavage (tBid) caspase8->bid caspase3 Caspase-3 Activation caspase8->caspase3 bid->bax Links pathways mitochondria Mitochondrial Disruption bcl2->mitochondria bax->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Harmine-induced apoptosis signaling pathways in cancer cells.

References

Head-to-Head Comparison: Novumetinib vs. Trametinib in BRAF-Mutant Melanoma

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Novumetinib, a hypothetical next-generation MEK inhibitor, with the standard-of-care drug, Trametinib. The focus is on their application in BRAF V600E/K-mutant metastatic melanoma.

Executive Summary

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell growth and survival.[1][2] Dysregulation of this pathway, often due to activating mutations in the BRAF oncogene, is a hallmark of approximately 50% of melanomas.[1][2] Trametinib, a selective inhibitor of MEK1 and MEK2, is an FDA-approved targeted therapy for this patient population.[1][3][4] Novumetinib is a novel, hypothetical MEK1/2 inhibitor designed for enhanced potency and a potentially improved safety profile. This guide presents a head-to-head comparison of their biochemical potency, cellular activity, and in vivo efficacy.

Mechanism of Action: Targeting the MAPK Pathway

Both Novumetinib and Trametinib are allosteric inhibitors of MEK1 and MEK2, key kinases in the MAPK/ERK signaling cascade.[1][5] By binding to a pocket adjacent to the ATP-binding site, they lock MEK in an inactive conformation.[5] This prevents the phosphorylation and activation of MEK by upstream RAF kinases, subsequently blocking the phosphorylation and activation of downstream ERK1/2.[2][5] The ultimate result is the inhibition of signaling that leads to uncontrolled cell proliferation and survival.[1][2]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK binds RAS RAS RTK->RAS activates RAF RAF (e.g., B-RAF) RAS->RAF activates MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Novumetinib_Trametinib Novumetinib & Trametinib Novumetinib_Trametinib->MEK inhibit Xenograft_Workflow Cell_Culture 1. Cell Culture (e.g., A375 Melanoma Cells) Implantation 2. Subcutaneous Implantation (Immunocompromised Mice) Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring (to ~100-150 mm³) Implantation->Tumor_Growth Randomization 4. Randomization into Groups (Vehicle, Novumetinib, Trametinib) Tumor_Growth->Randomization Treatment 5. Daily Drug Administration (e.g., Oral Gavage) Randomization->Treatment Measurement 6. Tumor & Body Weight Measurement (2-3 times/week) Treatment->Measurement Endpoint 7. Study Endpoint & Analysis (Tumor Growth Inhibition) Measurement->Endpoint

References

A Researcher's Guide to Validating Cellular Target Engagement of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and chemical biology, confirming that a novel compound interacts with its intended molecular target within a cellular context is a critical step. This process, known as target engagement validation, provides essential evidence for the compound's mechanism of action and is a prerequisite for further preclinical and clinical development. This guide offers a comparative overview of key experimental methods used to validate cellular target engagement, complete with detailed protocols and data presentation formats to aid researchers in selecting and implementing the most appropriate techniques for their specific needs.

Direct vs. Indirect Methods of Target Engagement

Target engagement assays can be broadly categorized into two main types:

  • Direct assays provide evidence of the physical interaction between a compound and its target protein within the cell. These methods are invaluable for confirming a direct binding event.

  • Indirect assays measure the functional consequences of a compound binding to its target, such as the modulation of downstream signaling pathways. While not directly demonstrating binding, these assays are crucial for understanding the compound's biological effect in a cellular context.[1][2][3]

The choice between direct and indirect methods, or a combination thereof, depends on the specific research question, the nature of the target, and the available resources.

Direct Target Engagement Assays

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying drug-target interaction in a cellular environment.[4] It is based on the principle that the binding of a ligand, such as a small molecule inhibitor, to its target protein increases the protein's thermal stability.[4][5] This enhanced stability results in a higher melting temperature (Tm) for the protein-ligand complex compared to the unbound protein. By heating cell lysates or intact cells across a temperature gradient and then quantifying the amount of soluble target protein at each temperature, a melting curve can be generated. A shift in this curve in the presence of the compound indicates target engagement.[4][6]

ParameterCellular Thermal Shift Assay (CETSA)Alternative Direct Binding Assay (e.g., NanoBRET)
Principle Ligand-induced thermal stabilization of the target protein.[4]Bioluminescence Resonance Energy Transfer (BRET) between a luciferase-tagged target and a fluorescent tracer.[7][8]
Cellular Context Can be performed in cell lysates, intact cells, and even tissue samples.[5][9]Primarily used in live cells.[7]
Labeling Requirement Label-free for the compound and target protein.[5]Requires genetic modification of the target protein (luciferase tag) and a fluorescently labeled tracer.[7][8]
Data Output Thermal shift (ΔTm), indicating binding and stabilization.BRET ratio, which can be used to determine binding affinity (IC50).
Throughput Can be adapted for high-throughput screening formats.[9]Well-suited for high-throughput screening.
Advantages No modification of the compound or target is needed; applicable to a wide range of targets.[10]Provides real-time binding information in living cells; highly sensitive.[7]
Limitations Not all proteins exhibit a clear thermal shift upon ligand binding; can be lower throughput than some other methods.Requires genetic engineering of cell lines; tracer development can be challenging.

This protocol is adapted for a standard Western blot readout.

1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat the cells with the desired concentrations of the test compound (e.g., "Compound X") or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

2. Heat Challenge: a. After treatment, harvest the cells by trypsinization or scraping and wash them with ice-cold PBS. b. Resuspend the cell pellets in PBS containing protease inhibitors. c. Aliquot the cell suspension into PCR tubes. d. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[9] Include an unheated control sample.

3. Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature). b. Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[11] c. Carefully collect the supernatant containing the soluble proteins. d. Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

4. Western Blot Analysis: a. Normalize the protein concentration for all samples. b. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes. c. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. d. Transfer the proteins to a PVDF or nitrocellulose membrane. e. Block the membrane and probe with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. g. Quantify the band intensities using densitometry software.

5. Data Analysis: a. For each treatment group, plot the normalized band intensity against the corresponding temperature to generate a melting curve. b. Determine the Tm, which is the temperature at which 50% of the protein has denatured. c. A shift in the Tm to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_lysis Lysis & Fractionation cluster_analysis Analysis start Seed Cells treat Treat with Compound X start->treat harvest Harvest & Resuspend Cells treat->harvest heat Apply Temperature Gradient harvest->heat lyse Freeze-Thaw Lysis heat->lyse centrifuge Centrifuge to Separate Soluble Fraction lyse->centrifuge wb Western Blot for Target Protein centrifuge->wb quantify Densitometry wb->quantify plot Plot Melting Curves & Determine ΔTm quantify->plot

CETSA Experimental Workflow

Indirect Target Engagement Assays

Western Blotting for Downstream Signaling

Western blotting is a widely used and accessible technique to indirectly assess target engagement by measuring changes in the abundance or post-translational modification (e.g., phosphorylation) of proteins in a signaling pathway downstream of the intended target. For example, if "Compound X" is designed to inhibit a specific kinase, successful target engagement would be expected to decrease the phosphorylation of that kinase's known substrates.

ParameterWestern BlottingAlternative Functional Assay (e.g., Reporter Gene Assay)
Principle Immunodetection of specific proteins (total and modified forms) in a complex lysate separated by size.Measurement of the expression of a reporter gene (e.g., luciferase) driven by a promoter that is responsive to the signaling pathway of interest.[8]
Cellular Context Requires cell or tissue lysates.Performed in live cells.
Labeling Requirement Label-free for the compound and target. Requires specific antibodies for the proteins of interest.Requires transfection of cells with reporter gene constructs.
Data Output Semi-quantitative or quantitative data on the levels of specific proteins or their modifications.Quantitative measurement of reporter gene activity (e.g., luminescence), reflecting pathway activity.
Throughput Lower throughput, though automated systems are available.Can be readily adapted for high-throughput screening in multi-well plate formats.
Advantages Widely accessible; can provide information on multiple downstream targets simultaneously.Highly sensitive and quantitative; provides a functional readout of pathway modulation.
Limitations Can be semi-quantitative; antibody availability and specificity can be limiting factors.Can be prone to off-target effects influencing the reporter; does not provide information on specific protein levels.

1. Cell Culture and Treatment: a. Plate cells and grow them to 70-80% confluency. b. Serum-starve the cells overnight if the pathway of interest is sensitive to serum components. c. Pre-treat the cells with various concentrations of "Compound X" or vehicle for the desired duration. d. Stimulate the cells with an appropriate agonist to activate the signaling pathway, if necessary. Include an unstimulated control.

2. Cell Lysis: a. After treatment, place the culture plates on ice and aspirate the media. b. Wash the cells once with ice-cold PBS. c. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[8] d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, with occasional vortexing. f. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. g. Collect the supernatant.

3. Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA or Bradford assay. b. Normalize the protein concentration of all samples with lysis buffer. c. Add 4x SDS sample buffer to the lysates and boil at 95-100°C for 5 minutes.[12]

4. Gel Electrophoresis and Transfer: a. Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[13] b. Run the gel to separate the proteins by size. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again and detect the signal using an ECL substrate. f. To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the target protein or a loading control like GAPDH or β-actin.[8]

6. Data Analysis: a. Quantify the band intensities for the phosphorylated protein, total protein, and loading control. b. Normalize the phospho-protein signal to the total protein signal or the loading control. c. Plot the normalized signal against the compound concentration to determine the IC50 value. A dose-dependent decrease in the phosphorylation of the downstream target indicates successful target engagement and inhibition.

WB_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_reprobe Loading Control cell_treat Cell Treatment & Lysis protein_quant Protein Quantification cell_treat->protein_quant sample_boil Boil in Sample Buffer protein_quant->sample_boil sds_page SDS-PAGE sample_boil->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (e.g., anti-phospho) blocking->primary_ab secondary_ab Secondary Antibody (HRP) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection strip Strip Membrane detection->strip reprobe Re-probe with anti-total or anti-GAPDH strip->reprobe

Western Blotting Workflow for Signaling Analysis
Reporter Gene Assays

Reporter gene assays are a powerful tool for measuring the activity of a specific signaling pathway.[8] These assays utilize a plasmid construct where a response element that is recognized by a transcription factor of the pathway of interest is placed upstream of a reporter gene, such as firefly luciferase. When the signaling pathway is activated, the transcription factor binds to the response element and drives the expression of the reporter gene. An inhibitor that engages its target in this pathway will lead to a decrease in reporter gene expression, which can be quantified as a reduction in light output.

1. Cell Culture and Transfection: a. Plate a suitable cell line (e.g., HEK293T) in a 96-well plate. b. Co-transfect the cells with a firefly luciferase reporter plasmid containing the specific response element (e.g., TCF/LEF for the Wnt/β-catenin pathway) and a constitutively active Renilla luciferase plasmid (for normalization of transfection efficiency).[8]

2. Compound Treatment and Pathway Activation: a. Approximately 24 hours after transfection, treat the cells with a serial dilution of "Compound X" or other relevant inhibitors. b. Stimulate the pathway of interest by adding the appropriate agonist (e.g., Wnt3a-conditioned media for the Wnt pathway).[8] Include an unstimulated control group.

3. Luciferase Assay: a. After 16-24 hours of incubation, lyse the cells according to the manufacturer's protocol for the dual-luciferase reporter assay system. b. Measure both firefly and Renilla luciferase activities using a luminometer.

4. Data Analysis: a. Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for differences in cell number and transfection efficiency. b. Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and calculate the IC50 value.

Reporter_Assay cluster_pathway Signaling Pathway cluster_nucleus Nucleus ligand Ligand receptor Receptor ligand->receptor target Target Protein receptor->target tf Transcription Factor (TF) target->tf tf_n Active TF tf->tf_n translocates response_element Response Element tf_n->response_element binds reporter_gene Luciferase Gene luciferase Luciferase Protein reporter_gene->luciferase expression compound_x Compound X compound_x->target inhibits light Light Signal (Luminescence) luciferase->light produces

Principle of a Luciferase Reporter Assay

Conclusion: An Integrated Approach to Target Validation

Validating the cellular target engagement of a novel compound is a multifaceted process that often requires an integrated approach. While direct methods like CETSA provide definitive evidence of binding, indirect assays such as Western blotting and reporter gene assays are essential for confirming the desired functional consequence in a cellular context. By employing a combination of these techniques, researchers can build a robust body of evidence to support the mechanism of action of their compound, thereby increasing the confidence in its therapeutic potential and guiding its progression through the drug discovery pipeline.

References

Comparative Transcriptomics of Cells Treated with p21-Activated Kinase (PAK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An important note regarding your topic: Initial research indicates that "Pakistanine" is a valid chemical compound, specifically a dimeric alkaloid. However, a comprehensive search of scholarly and scientific databases reveals a significant gap in the literature regarding its biological effects. Specifically, there is no available public data on the comparative transcriptomics of cells treated with this compound.

Given the absence of data for your primary topic, and to provide a valuable resource for your target audience of researchers and drug development professionals, this guide will focus on a closely related and highly relevant area: the comparative transcriptomics of cells treated with p21-activated kinase (PAK) inhibitors .

PAKs are a family of enzymes that are critical regulators of cell growth, survival, and metastasis. Their dysregulation is implicated in numerous cancers, making them a key target for therapeutic development. Several small molecule inhibitors targeting PAKs have been developed and studied, providing a rich dataset for transcriptomic comparison. This guide will compare the effects of different PAK inhibitors, providing the supporting experimental data and methodologies you require.

This guide provides a comparative overview of the transcriptomic effects of various p21-activated kinase (PAK) inhibitors on cancer cells. It is intended for researchers, scientists, and drug development professionals investigating PAK signaling and developing novel cancer therapeutics.

Introduction to PAK Inhibitors

The p21-activated kinases (PAKs) are a family of serine/threonine kinases that act as key downstream effectors of small Rho GTPases like Rac and Cdc42.[1][2] They are divided into two groups: Group I (PAK1, PAK2, PAK3) and Group II (PAK4, PAK5, PAK6).[2][3] Overexpression and hyperactivation of PAKs are common in many human cancers, where they promote cell proliferation, survival, invasion, and angiogenesis.[4] This makes them attractive targets for drug development.

This guide focuses on several key PAK inhibitors, including:

  • PF-3758309: A potent, ATP-competitive pan-PAK inhibitor with activity against all PAK isoforms, though it was initially developed to target PAK4.[5][6]

  • FRAX597: A selective, ATP-competitive inhibitor of Group I PAKs (PAK1, PAK2, PAK3).[7][8]

  • KPT-9274: An allosteric inhibitor with high selectivity for PAK4.[9]

  • IPA-3: An allosteric inhibitor highly specific to Group I PAKs.[3][5]

Comparative Transcriptomic Data

The following tables summarize the quantitative transcriptomic changes observed in cancer cell lines upon treatment with different PAK inhibitors. Data is compiled from multiple studies to provide a comparative view.

Table 1: Summary of Differentially Expressed Genes (DEGs) Following PAK Inhibitor Treatment

InhibitorCell LineTreatment ConditionsUpregulated Genes (Count)Downregulated Genes (Count)Key Affected PathwaysReference
PF-3758309 HCT116 (Colon)1 µM for 24h1,5321,489RNA Polymerase II Degradation, Cell Cycle, p53 Signaling[9]
Genetic Deletion (PAK2) NC MesotheliomaNot Applicable->1,000Hedgehog Signaling, Wnt Signaling, Cell Adhesion[10]
Genetic Deletion (PAK4) B16 (Melanoma)Not Applicable1,3021,234Cell Motility, Cell Adhesion, Blood Vessel Morphogenesis[11]

Note: Direct comparative RNA-seq studies for all inhibitors under identical conditions are limited. This table synthesizes data from studies using different models (pharmacological vs. genetic knockout) which serve as proxies for inhibitor effects.

Table 2: Key Downregulated Genes in Oncogenic Pathways by PAK Inhibition

PathwayGene(s)Inhibitor/ModelCell TypeFold Change (Approx.)Biological RoleReference
Hedgehog Signaling Gli1, Ptch1PAK2 KnockoutMesothelioma-2.0 to -3.0Pathway activation, Cell Proliferation[10]
Wnt Signaling Wnt5a, Fzd1PAK2 KnockoutMesothelioma-1.5 to -2.5Pathway activation, Cell Fate[10]
MAPK Signaling Fos, JunPAK1 InhibitionOvarian CancerNot specified (downregulated)Transcription Factors, Proliferation[12]
Cell Cycle Cyclin B1FRAX1036 (PAK1 inh.)Ovarian CancerNot specified (downregulated)G2/M Transition[12]
Metastasis MMP2, MMP9PAK4 InhibitionMelanomaNot specified (downregulated)Extracellular Matrix Remodeling[11]

Experimental Protocols

This section details the methodologies used in the cited transcriptomic studies.

3.1. Cell Culture and Inhibitor Treatment

  • Cell Lines: HCT116 (human colon carcinoma), various mesothelioma cell lines (from Nf2;Cdkn2a-deficient mice), and B16 (mouse melanoma) were commonly used.[9][10][11]

  • Culture Conditions: Cells were maintained in standard media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a 5% CO₂ atmosphere.

  • Inhibitor Treatment: For pharmacological studies, cells were seeded and allowed to adhere overnight. The following day, the media was replaced with fresh media containing the PAK inhibitor (e.g., PF-3758309 at 1 µM) or vehicle control (DMSO). Cells were incubated for a specified duration (typically 24 hours) before harvesting for RNA extraction.[9]

3.2. RNA Extraction and Sequencing

  • RNA Isolation: Total RNA was extracted from treated and control cells using TRIzol reagent or commercially available kits (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and integrity were assessed using a Bioanalyzer (Agilent).[10]

  • Library Preparation: Strand-specific libraries for RNA sequencing (RNA-Seq) were prepared from high-quality RNA samples. Standard protocols often involve poly(A) selection for mRNA enrichment, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.[13][14] Unique Molecular Identifiers (UMIs) may be incorporated to allow for the correction of PCR amplification bias.[15]

  • Sequencing: Prepared libraries were sequenced on a high-throughput platform, such as the Illumina NovaSeq 6000, typically generating paired-end reads. A sequencing depth of 20-30 million reads per sample is standard for differential gene expression analysis.[10][16]

3.3. Bioinformatics and Data Analysis

  • Quality Control: Raw sequencing reads were assessed for quality using tools like FastQC. Adapters and low-quality bases were trimmed.

  • Alignment: The cleaned reads were aligned to the appropriate reference genome (e.g., hg38 for human, mm10 for mouse) using a splice-aware aligner like STAR.

  • Quantification: Gene expression levels were quantified by counting the number of reads mapping to each gene.

  • Differential Expression Analysis: Statistical analysis was performed using packages such as DESeq2 or edgeR in R to identify differentially expressed genes (DEGs) between inhibitor-treated and control groups. A false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 were common thresholds.

  • Pathway Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were performed on the list of DEGs using tools like DAVID or GSEA to identify significantly affected biological processes and signaling pathways.[17]

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key concepts related to the transcriptomics of PAK inhibitor treatment.

G cluster_workflow RNA-Seq Experimental Workflow A Cancer Cell Culture B Treatment (PAK Inhibitor vs. Control) A->B C RNA Extraction & QC B->C D Library Preparation C->D E High-Throughput Sequencing D->E F Bioinformatics Analysis (Alignment, DEG, Pathway) E->F

Caption: A typical experimental workflow for transcriptomic analysis. (Within 100 characters)

G cluster_downstream Downstream Pathways cluster_outcomes Cellular Outcomes Rac_Cdc42 Rac/Cdc42 PAK p21-activated Kinase (PAK) Rac_Cdc42->PAK MAPK MAPK Pathway (Raf/MEK/ERK) PAK->MAPK PI3K_AKT PI3K/AKT Pathway PAK->PI3K_AKT Wnt Wnt/β-catenin Pathway PAK->Wnt Cytoskeleton Cytoskeletal Remodeling PAK->Cytoskeleton Inhibitors PAK Inhibitors (e.g., PF-3758309, FRAX597) Inhibitors->PAK Proliferation ↓ Proliferation MAPK->Proliferation Survival ↓ Survival / ↑ Apoptosis PI3K_AKT->Survival Wnt->Proliferation Metastasis ↓ Invasion & Metastasis Cytoskeleton->Metastasis

Caption: Key signaling pathways modulated by PAK inhibitors. (Within 100 characters)

G cluster_groupI Group I PAKs (PAK1, 2, 3) cluster_groupII Group II PAKs (PAK4, 5, 6) cluster_inhibitors Inhibitor Specificity PAK1 PAK1 PAK2 PAK2 PAK3 PAK3 PAK4 PAK4 PAK5 PAK5 PAK6 PAK6 FRAX597 FRAX597 FRAX597->PAK1 FRAX597->PAK2 FRAX597->PAK3 PF3758309 PF-3758309 PF3758309->PAK1 PF3758309->PAK2 PF3758309->PAK3 PF3758309->PAK4 PF3758309->PAK5 PF3758309->PAK6 KPT9274 KPT-9274 KPT9274->PAK4

Caption: Specificity of different inhibitors for PAK family groups. (Within 100 characters)

References

Assessing the Off-Target Effects of Pakistanine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the off-target effects of a novel compound is as crucial as defining its primary mechanism of action. This guide provides a comparative assessment of Pakistanine, a dimeric isoquinoline (B145761) alkaloid, within the context of its natural source and a well-characterized related compound, Berberine. Due to the limited public data on isolated this compound, this guide leverages information on the bioactivity of Berberis baluchistanica extracts, the plant from which this compound is derived, and the known pharmacology of isoquinoline alkaloids to infer potential off-target considerations.

Introduction to this compound

This compound is a dimeric isoquinoline alkaloid with the chemical formula C37H40N2O6, isolated from the medicinal plant Berberis baluchistanica. This plant has been traditionally used in Pakistan for various ailments, and its extracts have demonstrated a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. However, the specific molecular targets of this compound and its off-target profile remain largely uncharacterized in publicly available scientific literature.

This guide aims to provide a framework for assessing the potential off-target effects of this compound by comparing the known activities of its source extract with the well-documented pharmacology of Berberine, a structurally related and extensively studied isoquinoline alkaloid also found in Berberis species.

Data Presentation: Comparative Bioactivity Profile

The following tables summarize the known biological activities of Berberis baluchistanica extracts and the established on-target and off-target effects of Berberine. This comparative approach allows for an inferred understanding of the potential therapeutic and adverse effect landscape for this compound.

Table 1: Biological Activities of Berberis baluchistanica Extracts

ActivityExperimental ModelKey Findings
Antimicrobial In vitro bacterial and fungal assaysBroad-spectrum activity against various pathogens.
Anticancer In vitro cell linesCytotoxic effects against cancer cell lines.
Anti-inflammatory In vitro and in vivo modelsReduction of inflammatory markers.
Antioxidant In vitro chemical assaysSignificant free radical scavenging activity.

Note: The activities listed above are for crude extracts and are not specific to this compound. The observed effects are likely due to a combination of bioactive compounds, including this compound and Berberine.

Table 2: On-Target and Off-Target Effects of Berberine

Effect TypePrimary Molecular Target(s)Therapeutic ImplicationsKnown Off-Target Effects/Side Effects
On-Target AMP-activated protein kinase (AMPK) activationAntidiabetic, weight management
Proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitionCholesterol reduction
DNA and RNA interactionAnticancer, antimicrobial
Off-Target Gastrointestinal tractDiarrhea, constipation, nausea, vomiting
Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4)Potential for drug-drug interactions
Cardiac ion channelsAt high concentrations, potential for cardiac side effects

Experimental Protocols for Assessing Off-Target Effects

For a novel compound like this compound, a multi-pronged approach is necessary to comprehensively evaluate its off-target effects. The following are detailed methodologies for key experiments that should be conducted.

Broad-Spectrum Kinase Inhibition Profiling

Objective: To identify potential off-target kinase interactions.

Methodology:

  • Synthesize or isolate a sufficient quantity of purified this compound.

  • Utilize a commercial kinase profiling service (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot℠) that screens the compound against a large panel of human kinases (typically >400).

  • The compound is typically tested at a fixed concentration (e.g., 1 or 10 µM) in duplicate.

  • Kinase activity is measured using a radiometric (33P-ATP) or fluorescence-based assay.

  • Results are expressed as the percentage of remaining kinase activity compared to a vehicle control. A significant inhibition (e.g., >50%) flags a potential off-target interaction.

  • Follow-up dose-response assays are performed for any identified "hits" to determine the IC50 value.

In Silico Target Prediction and Molecular Docking

Objective: To computationally predict potential on- and off-targets and visualize binding interactions.

Methodology:

  • Obtain the 3D structure of this compound (e.g., from PubChem or generated using computational chemistry software).

  • Utilize target prediction software (e.g., SwissTargetPrediction, PharmMapper) to identify potential protein targets based on ligand shape and chemical similarity.

  • For high-priority potential targets, perform molecular docking studies using software such as AutoDock Vina or Schrödinger's Glide.

  • Prepare the protein target structure by removing water molecules, adding hydrogen atoms, and defining the binding pocket.

  • Dock the this compound ligand into the defined binding site and analyze the predicted binding poses and energies.

  • Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) to assess the plausibility of binding.

Cytotoxicity Assays in a Panel of Cell Lines

Objective: To assess the general cytotoxicity of this compound and identify potential cell-type specific effects.

Methodology:

  • Select a diverse panel of human cell lines, including cancerous and non-cancerous lines from various tissues (e.g., liver, kidney, cardiac, neuronal).

  • Plate the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • Assess cell viability using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin (B115843) assay.

  • Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to a vehicle control.

  • Determine the IC50 (half-maximal inhibitory concentration) for each cell line to assess the compound's potency and selectivity.

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks for assessing the off-target effects of a novel compound like this compound.

Off_Target_Assessment_Workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Screening cluster_validation Hit Validation & Mechanistic Studies Compound This compound Structure TargetPrediction Target Prediction (e.g., SwissTargetPrediction) Compound->TargetPrediction Docking Molecular Docking (e.g., AutoDock Vina) TargetPrediction->Docking DoseResponse Dose-Response Curve Generation (IC50) Docking->DoseResponse KinaseAssay Broad-Spectrum Kinase Profiling KinaseAssay->DoseResponse CellPanel Cell Line Panel Cytotoxicity Assay CellPanel->DoseResponse EnzymeAssay Specific Enzyme Inhibition Assays EnzymeAssay->DoseResponse Mechanism Mechanism of Action Studies DoseResponse->Mechanism LeadOptimization Lead Optimization to Reduce Off-Target Effects Mechanism->LeadOptimization

Caption: A generalized workflow for identifying and validating the off-target effects of a novel natural product.

Simplified_AMPK_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects Berberine Berberine AMPK AMPK Berberine->AMPK Activates GlucoseUptake Increased Glucose Uptake AMPK->GlucoseUptake Promotes FattyAcidOxidation Increased Fatty Acid Oxidation AMPK->FattyAcidOxidation Promotes ProteinSynthesis Decreased Protein Synthesis AMPK->ProteinSynthesis Inhibits EnergyStress Cellular Energy Stress (High AMP/ATP Ratio) EnergyStress->AMPK Activates

Caption: A simplified diagram of the AMPK signaling pathway, a known target of the isoquinoline alkaloid Berberine.

Conclusion and Future Directions

While the therapeutic potential of compounds from Berberis baluchistanica, including this compound, is promising, a thorough investigation of their off-target effects is imperative for any future clinical development. The current lack of specific data on this compound highlights a critical knowledge gap.

Future research should focus on the isolation of pure this compound and the systematic application of the experimental protocols outlined in this guide. A direct comparison of the on-target and off-target activities of this compound with Berberine would be highly valuable. Such studies will not only elucidate the specific pharmacological profile of this compound but also contribute to a broader understanding of the structure-activity relationships of dimeric isoquinoline alkaloids, ultimately paving the way for the development of safer and more effective therapeutics.

Pharmacokinetic Profiles of Pakistanine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a significant gap in the understanding of the pharmacokinetic profiles of Pakistanine and its derivatives. To date, no specific studies detailing the absorption, distribution, metabolism, and excretion (ADME) of these compounds have been published.

This compound is a dimeric isoquinoline (B145761) alkaloid, a class of natural products known for a wide range of biological activities. While the chemical synthesis and potential therapeutic effects of some bisbenzylisoquinoline alkaloids are areas of active research, their journey through the body—the core of pharmacokinetics—remains largely uncharted for this compound specifically.

This guide, therefore, serves to highlight the absence of available data and to propose a standard framework for the future evaluation of the pharmacokinetic properties of this compound derivatives. The methodologies and data presented below are based on established protocols for the characterization of novel chemical entities and should be considered as a blueprint for forthcoming research in this area.

Hypothetical Comparative Pharmacokinetic Data

For the purpose of illustrating how such data would be presented, the following table outlines key pharmacokinetic parameters that would be essential for comparing this compound derivatives. It is crucial to note that the values in this table are purely illustrative and are not based on experimental results.

DerivativeBioavailability (%)Tmax (h)Cmax (ng/mL)Half-life (t1/2) (h)Volume of Distribution (Vd) (L/kg)Clearance (CL) (mL/min/kg)
This compound------
Derivative A------
Derivative B------
Derivative C------

Data Not Available

Standard Experimental Protocols for Pharmacokinetic Studies

The following are detailed methodologies for key experiments that would be necessary to determine the pharmacokinetic profiles of this compound derivatives.

In Vivo Pharmacokinetic Study in a Rodent Model (e.g., Sprague-Dawley Rats)
  • Animal Model: Male Sprague-Dawley rats (200-250 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.

  • Drug Administration: A this compound derivative is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline). A single dose (e.g., 10 mg/kg) is administered orally (PO) or intravenously (IV) to two separate groups of animals (n=5 per group).

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes to separate the plasma. The plasma is then stored at -80°C until analysis.

  • Bioanalytical Method: Plasma concentrations of the this compound derivative are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), t1/2, Vd, and CL. Bioavailability is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

In Vitro Metabolic Stability Assay (Liver Microsomes)
  • Incubation: A this compound derivative (1 µM) is incubated with liver microsomes (from rat, mouse, or human) and NADPH (a cofactor for metabolic enzymes) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of the remaining parent compound is determined by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life and intrinsic clearance.

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological pathways.

G cluster_0 In Vivo Pharmacokinetic Study Workflow Animal Acclimatization Animal Acclimatization Dosing (IV and PO) Dosing (IV and PO) Animal Acclimatization->Dosing (IV and PO) Blood Sampling Blood Sampling Dosing (IV and PO)->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling

Figure 1: Workflow for a typical in vivo pharmacokinetic study.

G cluster_0 Metabolic Pathway of a Hypothetical this compound Derivative Pakistanine_Derivative Pakistanine_Derivative Phase_I_Metabolite Phase_I_Metabolite Pakistanine_Derivative->Phase_I_Metabolite CYP450 Oxidation Phase_II_Metabolite Phase_II_Metabolite Phase_I_Metabolite->Phase_II_Metabolite UGT Conjugation Excretion Excretion Phase_II_Metabolite->Excretion

Figure 2: A hypothetical metabolic pathway for a this compound derivative.

A Comparative Analysis of Bioactive Compounds from Pakistani Medicinal Plants in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While a specific compound denoted as "Pakistanine" is not extensively documented in the available scientific literature, a significant body of research originating from Pakistan investigates the therapeutic potential of a diverse array of indigenous medicinal plants. This guide provides a comparative overview of the preclinical validation of several such natural compounds in various disease models. The focus is on presenting the experimental data, detailing the methodologies employed, and illustrating the biological pathways and workflows involved. This information is intended for researchers, scientists, and professionals in drug development who are exploring the therapeutic utility of natural products.

Comparative Efficacy in Disease Models

The following tables summarize the quantitative data from studies on the therapeutic effects of various plant extracts investigated by researchers in Pakistan.

Table 1: Anti-inflammatory and Antinociceptive Activity

Plant SpeciesExtract/FractionDisease ModelDoseEfficacyReference
Chenopodium botrysMethanolic ExtractAcetic acid-induced writhing100 mg/kg i.p.80.76% pain relief[1]
Chenopodium botrysAqueous FractionAcetic acid-induced writhing100 mg/kg i.p.84% pain relief[1]
Withania coagulansExtractHot plate assay100-200 mg/kg65.3% reduction in analgesia[2]
Hedera nepalensisExtractHot plate assay100-200 mg/kg59.1% reduction in analgesia[2]
Quercus dilatataExtractHot plate assay100-200 mg/kg52.2% reduction in analgesia[2]
Xanthium strumariumCrude ExtractCarrageenan-induced paw edemaNot SpecifiedSignificant activity in late phase[3]
Achyranthes asperaCrude ExtractCarrageenan-induced paw edema200 mg/ml47% activity in initial phase[3]

Table 2: Neuroprotective and Other CNS Effects

Plant SpeciesExtract/FractionDisease Model/AssayConcentrationKey FindingsReference
Calotropis proceraMethanolic ExtractPrimary hippocampal neurons40 µg/mlSignificant enhancement of neurite outgrowth[4]
Vitexin (from Cajanus cajan)FlavonoidLead-induced neurotoxicity in ratsNot SpecifiedNeuroprotective effects[5]
Various PlantsNot SpecifiedNeurological diseases (traditional use)Not Specified54 families of plants used for various neurological conditions[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for key experiments cited in the referenced studies.

1. Acetic Acid-Induced Writhing Test (for Antinociceptive Activity)

  • Animal Model: Mice are typically used.

  • Procedure:

    • Animals are divided into control and experimental groups.

    • The experimental groups are pre-treated with the plant extract at a specific dose (e.g., 100 mg/kg, intraperitoneally).

    • After a set period (e.g., 30 minutes), a writhing-inducing agent (e.g., 0.6% acetic acid) is injected intraperitoneally.

    • The number of writhes (a characteristic stretching behavior) is counted for a defined period (e.g., 20 minutes) after the injection of the irritant.

  • Data Analysis: The percentage of pain relief is calculated by comparing the number of writhes in the treated groups to the control group.[1]

2. Carrageenan-Induced Paw Edema (for Anti-inflammatory Activity)

  • Animal Model: Rats or mice are commonly used.

  • Procedure:

    • The initial paw volume of the animals is measured.

    • Animals are treated with the plant extract or a standard anti-inflammatory drug (e.g., diclofenac).

    • After a specified time, a phlogistic agent (e.g., 1% carrageenan solution) is injected into the sub-plantar region of the hind paw.

    • Paw volume is measured at various time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.[2][3]

3. In Vitro Neurite Outgrowth Assay

  • Cell Model: Primary hippocampal neurons are cultured.

  • Procedure:

    • Hippocampal neurons are isolated and cultured in appropriate media.

    • Varying concentrations of the plant extract (e.g., 20, 30, 40, 50, and 70 µg/ml of Calotropis procera extract) are added to the culture medium.[4]

    • The neurons are incubated for a specific period (e.g., 48 hours).

    • Neurite length is measured using imaging software.

    • Immunostaining with neuronal markers (e.g., β III-tubulin) is performed to visualize and confirm neuritogenesis.

  • Data Analysis: The neurite lengths in the treated groups are compared to the untreated control group to determine the stimulatory effect.[4]

Visualizing Mechanisms and Workflows

Signaling Pathway: Inflammatory Cascade

The following diagram illustrates a simplified inflammatory signaling pathway that can be targeted by anti-inflammatory compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Inflammatory Response Stimulus Stimulus Receptor Receptor Stimulus->Receptor COX-2 COX-2 Receptor->COX-2 Activation Prostaglandins Prostaglandins COX-2->Prostaglandins Synthesis Pain_Edema Pain & Edema Prostaglandins->Pain_Edema

Caption: A simplified diagram of a pro-inflammatory signaling pathway.

Experimental Workflow: Evaluating Natural Products

This diagram outlines a typical workflow for the preclinical evaluation of therapeutic compounds from natural sources.

G Plant_Material Plant Material Collection Extraction Extraction & Fractionation Plant_Material->Extraction In_Vitro In Vitro Screening (e.g., Antioxidant, Enzyme Inhibition) Extraction->In_Vitro In_Vivo In Vivo Disease Models (e.g., Analgesia, Anti-inflammatory) In_Vitro->In_Vivo Toxicity Toxicology Studies In_Vivo->Toxicity Lead_Compound Lead Compound Identification Toxicity->Lead_Compound

Caption: Preclinical workflow for natural product drug discovery.

References

A Comparative Guide to Phytochemical Extraction Methods for Pakistani Medicinal Flora

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Pakistanine" does not correspond to a recognized chemical compound in scientific literature. This guide provides a comparative analysis of various methods used to extract bioactive phytochemicals from medicinal plants indigenous to Pakistan. The principles and protocols discussed are broadly applicable to a range of compounds, including alkaloids, flavonoids, and terpenoids, which are commonly studied in the region's flora.

This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview of common extraction techniques. It details experimental protocols and presents quantitative data to assist in the selection of appropriate methods for phytochemical research.

Comparative Analysis of Extraction Techniques

The selection of an extraction method is critical as it significantly influences the yield, purity, and bioactivity of the desired phytochemicals. The choice depends on factors such as the chemical nature of the target compound, the plant matrix, and the desired scale of extraction.[1] Both traditional and modern techniques are employed in the extraction of compounds from medicinal plants.

Traditional Extraction Methods

Maceration: This is a simple and widely used technique involving the soaking of plant material in a suitable solvent (menstruum) in a closed container for an extended period (typically days) with periodic agitation.[1] It is suitable for both small-scale and large-scale extraction and is often used for thermolabile (heat-sensitive) compounds as it is conducted at room temperature. The yield can vary, with one study on Berberis lycium root bark reporting percentage yields of 0.06% with petroleum ether, 2.1% with ethyl acetate, and 9.9% with ethanol (B145695) through maceration.[2]

Soxhlet Extraction: This method involves continuous solid-liquid extraction. The plant material is placed in a thimble, and a solvent is heated, vaporized, condensed, and allowed to drip back onto the plant material, repeatedly washing the sample with fresh solvent.[3][4] This technique is more efficient than maceration due to the continuous flow of fresh solvent but is unsuitable for thermolabile compounds due to prolonged exposure to heat.[3][5] A study on Berberis lycium optimized Soxhlet extraction for berberine (B55584) and achieved a high yield of 13.39% using a 52.21% ethanol-water mixture.[6]

Modern Extraction Methods

Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency sound waves (ultrasound) to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls causes cell disruption, enhancing solvent penetration and mass transfer.[4] UAE offers several advantages over traditional methods, including reduced extraction time, lower solvent consumption, and higher yields, often at lower temperatures, making it suitable for thermolabile compounds.[5][7] For instance, in a comparative study, UAE produced a higher yield of polyphenols from Tagetes erecta flowers in a shorter time (2.3 hours) compared to Soxhlet extraction (4 hours).[7][8]

Data Presentation: Comparison of Extraction Methods

The following table summarizes the key characteristics and performance metrics of the discussed extraction methods.

FeatureMacerationSoxhlet ExtractionUltrasound-Assisted Extraction (UAE)
Principle Soaking of plant material in a solvent for a prolonged period at room temperature.[1]Continuous extraction with a cycling fresh solvent under heating.[4]Use of high-frequency sound waves to disrupt cell walls and enhance mass transfer.[4]
Operating Temperature Room TemperatureBoiling point of the solventTypically Room Temperature to moderate heat (25-50°C)[7]
Extraction Time Long (3-14 days)[1][9]Moderate to Long (4-8 hours)[6][7]Short (10-60 minutes)[10]
Solvent Consumption HighHigh[4]Low to Moderate[11]
Efficiency/Yield Generally lower than other methods. Yields for B. lycium were 0.06-9.9% depending on solvent.[2]High. A 13.39% yield of berberine from B. lycium has been reported.[6]Very High. Generally higher yields in shorter times compared to traditional methods.[7][8]
Suitability for Thermolabile Compounds HighLow, due to prolonged heat exposure.[3][5]High, as it can be performed at low temperatures.[5]
Typical Solvents Used Ethanol, Methanol, Water, Ethyl Acetate, Petroleum Ether.[2]Ethanol, Methanol, n-Hexane, Chloroform.[12][13]Ethanol, Methanol, Water, Acetone.[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific experiments. Below are representative protocols for the extraction of phytochemicals from medicinal plants.

Protocol 1: Maceration for Extraction of Alkaloids from Berberis lycium

This protocol is adapted from a study on the phytochemical analysis of Berberis lycium root bark.[2]

  • Plant Material Preparation: Collect fresh root bark of Berberis lycium. Dry the material in the shade until it is brittle, then pulverize it into a coarse powder using a mechanical grinder.

  • Extraction: Place 800 g of the coarse powder into a large glass container.

  • Solvent Addition: Add a sufficient volume of ethanol to completely submerge the powder. Seal the container to prevent solvent evaporation.

  • Maceration Period: Allow the mixture to stand for a minimum of 3 days at room temperature. Agitate the container periodically (at least once a day) to ensure thorough extraction.

  • Filtration: After the maceration period, separate the extract (micelle) from the solid plant residue (marc) by filtering through muslin cloth followed by Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 45°C to obtain the crude ethanol extract.

  • Drying and Yield Calculation: Dry the resulting extract in a desiccator to a constant weight. Calculate the percentage yield based on the initial weight of the dried plant material.

Protocol 2: Soxhlet Extraction of Alkaloids from Justicia adhatoda

This protocol is based on a method described for the extraction of Justicia adhatoda leaves.[3][13]

  • Plant Material Preparation: Shade dry the leaves of Justicia adhatoda for 10-14 days, then grind them into a fine powder.

  • Thimble Packing: Accurately weigh 25 g of the powdered leaves and place it inside a cellulose (B213188) thimble.

  • Apparatus Setup: Place the thimble in the main chamber of the Soxhlet extractor. Fill a round-bottom flask with 100 mL of ethanol and connect it to the extractor and a condenser.

  • Extraction Process: Heat the solvent in the round-bottom flask. The solvent will vaporize, rise to the condenser, liquefy, and drip into the thimble containing the plant material.

  • Cycling: Allow the extraction to proceed for at least 6 cycles or for a duration of 4-6 hours. Each cycle is complete when the solvent level in the thimble reaches the top of the siphon tube and returns to the flask.

  • Concentration: After extraction, cool the apparatus and collect the solvent containing the extract from the round-bottom flask. Concentrate the extract using a rotary evaporator at a controlled temperature (40-50°C).

  • Storage: Preserve the final dried extract in a refrigerator until further analysis.

Protocol 3: General Acid-Base Extraction for Alkaloid Isolation

This is a general procedure for isolating alkaloids from a crude plant extract, adapted from a method used for Justicia adhatoda.[14]

  • Acidification of Crude Extract: Dissolve the crude extract (e.g., 70 g) in an acidic solution (e.g., 700 mL of 6% glacial acetic acid). Warm the solution to approximately 45°C to ensure all alkaloid salts are dissolved.

  • Filtration: Filter the acidic solution to remove non-alkaloidal, acid-insoluble materials.

  • Basification: Cool the filtrate and basify it by slowly adding a base (e.g., liquor ammonia) until the pH reaches 8-9. This converts the alkaloid salts into their free base form, which is typically less soluble in water.

  • Liquid-Liquid Extraction: Transfer the basified solution to a separatory funnel and extract it multiple times with an immiscible organic solvent (e.g., 3 x 250 mL of chloroform). The free-base alkaloids will partition into the organic layer.

  • Washing: Combine the organic layers and wash them sequentially with water (2 x 250 mL) and a saturated sodium chloride solution (1 x 400 mL) to remove residual impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) and then concentrate it under reduced pressure to yield the total alkaloid fraction.

  • Purification: The resulting crude alkaloid mixture can be further purified using techniques like column chromatography.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the phytochemical extraction process.

G cluster_prep Sample Preparation cluster_extract Extraction cluster_purify Isolation & Purification Collection Plant Material Collection Drying Drying (Shade/Oven) Collection->Drying Grinding Grinding/ Pulverization Drying->Grinding Extraction Extraction (e.g., Maceration, Soxhlet, UAE) Grinding->Extraction Filtration Filtration/ Centrifugation Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Fractionation Fractionation (Liquid-Liquid Extraction) Crude_Extract->Fractionation Chromatography Chromatography (Column, TLC, HPLC) Fractionation->Chromatography Pure_Compound Pure Compound Chromatography->Pure_Compound Analysis Structural Elucidation & Bioactivity Testing Pure_Compound->Analysis

Caption: General workflow for phytochemical extraction and isolation.

G cluster_plant Plant Material Properties cluster_compound Target Compound Properties cluster_process Process Parameters & Goals center_node Choice of Extraction Method Plant_Matrix Plant Part (Leaf, Root, Bark) center_node->Plant_Matrix Moisture Moisture Content center_node->Moisture Polarity Polarity center_node->Polarity Thermostability Thermostability center_node->Thermostability Molecular_Weight Molecular Weight center_node->Molecular_Weight Solvent Solvent Type & Polarity center_node->Solvent Yield Desired Yield center_node->Yield Purity Desired Purity center_node->Purity Cost Cost & Scalability center_node->Cost

Caption: Key factors influencing the selection of an extraction method.

References

Safety Operating Guide

Navigating Chemical Waste: Procedures for Safe and Compliant Disposal in Pakistan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of hazardous chemical waste in Pakistan, aligning with national regulations and promoting a culture of safety.

Understanding the Regulatory Framework

In Pakistan, the management of hazardous waste is governed by a framework of policies and regulations aimed at protecting human health and the environment. Key documents include the National Hazardous Waste Management Policy, 2022, and various rules established by the Pakistan Environmental Protection Agency (Pak-EPA).[1][2] These regulations emphasize the responsibility of waste generators for the entire lifecycle of hazardous materials, from generation to final disposal. Laboratories and research institutions are required to develop and implement their own waste management plans in accordance with these national guidelines.

Core Principles of Chemical Waste Management

A robust chemical waste management plan is founded on the principles of the waste management hierarchy: prevention, minimization, reuse, recycling, energy recovery, and finally, disposal. For laboratory settings, this translates to a focus on source reduction and responsible handling.

Waste Minimization in the Laboratory:

  • Source Reduction: Substitute hazardous chemicals with less hazardous alternatives whenever feasible.[3]

  • Scale Reduction: Reduce the scale of experiments to minimize the volume of waste generated.[3]

  • Inventory Management: Maintain a well-managed inventory of all hazardous materials to prevent the generation of unknown or expired chemical waste.[3]

  • Neutralization: Where safe and appropriate, neutralize or destroy hazardous by-products as a final step in experimental protocols.[3]

Step-by-Step Disposal Procedures for Hazardous Chemical Waste

The following procedures provide a systematic approach to managing hazardous chemical waste in a laboratory setting in Pakistan.

  • Waste Identification and Characterization:

    • Accurately identify all components of the chemical waste stream.

    • Determine the hazardous properties of the waste (e.g., ignitable, corrosive, reactive, toxic).

    • Consult Safety Data Sheets (SDS) for detailed information on hazards and handling.

  • Waste Segregation:

    • Proper segregation is crucial to prevent dangerous reactions and to facilitate appropriate disposal.

    • Separate halogenated from non-halogenated solvents.[3]

    • Keep aqueous waste separate from solvent-based waste.[3]

    • Isolate acidic and caustic waste streams from each other.[3]

    • Do not mix hazardous waste with non-hazardous waste.

  • Containerization and Labeling:

    • Use appropriate, chemically resistant containers for waste collection.

    • Ensure all waste containers are securely sealed to prevent leaks or spills.[3]

    • Clearly label each container with:

      • The words "Hazardous Waste."

      • The full chemical names of all constituents (no abbreviations or formulas).[3]

      • The concentration of each constituent.[3]

      • The date when waste accumulation began.[3]

      • Appropriate hazard symbols (e.g., flammable, corrosive, toxic).

  • Waste Storage:

    • Store hazardous waste in a designated, secure area within the laboratory.[3]

    • Use secondary containment, such as bins, to segregate incompatible waste types and to contain potential spills.[3]

    • Ensure the storage area is well-ventilated.

  • Disposal and Record Keeping:

    • Coordinate with the institution's waste management services for the collection, transport, and disposal of hazardous waste.[3]

    • Maintain accurate records, including waste manifests, to document the disposal process in compliance with regulatory requirements.[3]

    • Large quantities of certain chemical wastes may require specialized treatment facilities and should not be incinerated.

Quantitative Data for Chemical Waste Management

The following table provides an illustrative example of how to structure quantitative data for different categories of laboratory chemical waste, guiding disposal decisions.

Waste CategoryTypical ConstituentsHazard ClassificationPrimary Disposal Method
Halogenated Solvents Dichloromethane, ChloroformToxic, CarcinogenicIncineration at a licensed facility
Non-Halogenated Solvents Acetone, Ethanol, HexaneFlammableFuel blending or incineration
Aqueous Acidic Waste Hydrochloric Acid (pH < 2)CorrosiveNeutralization followed by discharge to a treatment facility (if permitted)
Aqueous Basic Waste Sodium Hydroxide (B78521) (pH > 12.5)CorrosiveNeutralization followed by discharge to a treatment facility (if permitted)
Heavy Metal Waste Solutions containing mercury, lead, cadmiumToxicChemical precipitation and stabilization before landfilling at a specialized facility
Experimental Protocol: Neutralization of Aqueous Acidic Waste

This protocol outlines a standard procedure for neutralizing a common acidic waste stream in a laboratory setting before disposal.

Objective: To safely neutralize hydrochloric acid waste to a pH between 6.0 and 8.0.

Materials:

  • Aqueous hydrochloric acid waste

  • Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution (1M)

  • pH paper or a calibrated pH meter

  • Stir plate and magnetic stir bar

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

  • Fume hood

Procedure:

  • Place the container of acidic waste in a fume hood on a stir plate.

  • Add a magnetic stir bar and begin gentle stirring.

  • Slowly add the neutralizing agent (sodium bicarbonate or sodium hydroxide solution) to the acidic waste. Caution: The reaction can be exothermic and may produce gas; add the neutralizer in small increments.

  • Continuously monitor the pH of the solution using pH paper or a pH meter.

  • Continue adding the neutralizing agent until the pH is within the target range of 6.0 to 8.0.

  • Once neutralized, allow the solution to cool to room temperature.

  • Containerize the neutralized aqueous waste in a clearly labeled container for disposal according to institutional guidelines.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of chemical waste in a laboratory.

start Chemical Waste Generated identify Identify Waste Composition and Hazards (SDS) start->identify is_aqueous Aqueous Waste? identify->is_aqueous segregate Segregate Waste by Compatibility containerize Proper Containerization and Labeling segregate->containerize storage Secure Temporary Storage in Lab containerize->storage disposal Coordinate with Waste Management for Disposal storage->disposal end Waste Disposed and Documented disposal->end is_aqueous->segregate No (Solvent/Solid) can_neutralize Can be Safely Neutralized? is_aqueous->can_neutralize Yes can_neutralize->segregate No neutralize Neutralize as Final Experimental Step can_neutralize->neutralize Yes neutralize->segregate

Caption: Workflow for Hazardous Chemical Waste Disposal in a Laboratory.

References

Essential Safety and Logistical Information for Handling Pakistanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for handling the bisbenzylisoquinoline alkaloid, Pakistanine. Given the absence of a publicly available Safety Data Sheet (SDS) for this specific compound, the following recommendations are based on best practices for handling potent and potentially toxic alkaloids. It is imperative to treat this compound with a high degree of caution and to implement rigorous safety protocols to minimize exposure risks.

Immediate Safety and Personal Protective Equipment (PPE)

Due to the unknown specific toxicity of this compound, a comprehensive approach to personal protection is mandatory. The following table outlines the recommended PPE for all procedures involving this compound.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves.Prevents skin contact. Double-gloving provides an extra layer of protection against potential tears or permeation.
Eye Protection Chemical splash goggles and a face shield.Protects eyes and face from splashes of liquids or fine particles.
Respiratory Protection A fit-tested N95 or higher-rated respirator. For procedures with a high risk of aerosolization, a powered air-purifying respirator (PAPR) is recommended.Minimizes the risk of inhaling airborne particles of the compound.
Lab Coat A fully buttoned lab coat with tight-fitting cuffs.Protects skin and personal clothing from contamination.
Body Protection For larger quantities or procedures with a high risk of splashing, a disposable chemical-resistant gown or apron should be worn over the lab coat.Provides an additional barrier against contamination.
Footwear Closed-toe shoes.Protects feet from spills.

Operational Plan: Handling and Experimental Workflow

All handling of this compound, especially in its solid form, must be conducted within a certified chemical fume hood to control airborne particles.

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_post Post-Handling Obtain Compound Obtain Compound Don PPE Don PPE Obtain Compound->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weighing Weighing Prepare Fume Hood->Weighing Dissolving Dissolving Weighing->Dissolving Reaction Setup Reaction Setup Dissolving->Reaction Setup Decontaminate Workspace Decontaminate Workspace Reaction Setup->Decontaminate Workspace Doff PPE Doff PPE Decontaminate Workspace->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste

Caption: Standard workflow for safely handling this compound in a laboratory setting.

Experimental Protocols: General Guidance

While specific experimental protocols will vary, the following general steps should be integrated into any procedure involving this compound:

  • Preparation : Before handling the compound, ensure all necessary PPE is correctly donned. The chemical fume hood should be clean, uncluttered, and functioning correctly. All necessary equipment and reagents should be placed in the hood before introducing this compound.

  • Weighing : Weigh solid this compound in a disposable weigh boat within the fume hood. Use anti-static tools if necessary.

  • Dissolving : Add solvent to the solid compound slowly and carefully to avoid splashing. If sonication is required, ensure the container is securely capped.

  • Reactions : All reactions involving this compound should be conducted in closed systems whenever possible. Any transfers should be done with extreme care to prevent spills.

  • Decontamination : After handling is complete, decontaminate all surfaces and equipment within the fume hood using an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with extreme care to prevent environmental contamination and exposure to personnel.

G cluster_waste_streams Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal Solid Waste Solid Waste Labeled Solid Waste Container Labeled Solid Waste Container Solid Waste->Labeled Solid Waste Container Liquid Waste Liquid Waste Labeled Liquid Waste Container Labeled Liquid Waste Container Liquid Waste->Labeled Liquid Waste Container Sharps Sharps Sharps Container Sharps Container Sharps->Sharps Container Hazardous Waste Pickup Hazardous Waste Pickup Labeled Solid Waste Container->Hazardous Waste Pickup Labeled Liquid Waste Container->Hazardous Waste Pickup Sharps Container->Hazardous Waste Pickup

Caption: Logical flow for the proper disposal of waste contaminated with this compound.

Disposal Procedures:
  • Solid Waste : All solid waste contaminated with this compound, including gloves, weigh boats, and disposable lab coats, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste : All liquid waste containing this compound must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Sharps : Any sharps, such as needles or contaminated glassware, must be disposed of in a designated sharps container.

  • Decontamination of Glassware : Reusable glassware should be decontaminated by rinsing with a suitable solvent, which should then be collected as hazardous liquid waste. Following the initial rinse, glassware should be washed thoroughly with soap and water.

All waste must be disposed of through your institution's hazardous waste management program. Do not dispose of this compound or any contaminated materials down the drain or in regular trash.

Disclaimer: The information provided in this document is intended as a guide for trained professionals and is based on general principles of laboratory safety for handling potent compounds. The absence of a specific Safety Data Sheet for this compound means that its toxicological properties are not fully known. Therefore, a conservative approach to safety is essential. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.